molecular formula C7H5ClF2 B1301616 2,5-Difluorobenzyl chloride CAS No. 495-07-8

2,5-Difluorobenzyl chloride

Cat. No.: B1301616
CAS No.: 495-07-8
M. Wt: 162.56 g/mol
InChI Key: INXKTZMJFPRVAY-UHFFFAOYSA-N
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Description

2,5-Difluorobenzyl chloride is a useful research compound. Its molecular formula is C7H5ClF2 and its molecular weight is 162.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-1,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXKTZMJFPRVAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371727
Record name 2,5-Difluorobenzyl chloride
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Molecular Weight

162.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

495-07-8
Record name 2,5-Difluorobenzyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID00371727
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Record name 2,5-Difluorobenzyl Chloride
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Foundational & Exploratory

An In-depth Technical Guide to 2,5-Difluorobenzyl Chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluorobenzyl chloride (CAS Number: 495-07-8) is a fluorinated organic compound of significant interest in the fields of medicinal chemistry, agrochemistry, and materials science.[1][2] Its unique electronic properties, conferred by the two fluorine atoms on the benzene ring, make it a valuable building block for the synthesis of complex molecules with enhanced biological activity and metabolic stability. This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of this compound, with a focus on its applications in drug discovery and development. Detailed experimental protocols and a discussion of the relevant biological pathways are included to facilitate its use in a research setting.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic odor.[2] The presence of the two fluorine atoms significantly influences its physical and chemical properties compared to unsubstituted benzyl chloride. The high electronegativity of fluorine leads to a more electron-deficient aromatic ring, which can affect the reactivity of the benzylic chloride. Furthermore, the introduction of fluorine can enhance the lipophilicity and metabolic stability of molecules incorporating this moiety, which are desirable characteristics for drug candidates.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 495-07-8[2]
Molecular Formula C₇H₅ClF₂[2]
Molecular Weight 162.56 g/mol [2]
Appearance Colorless to light yellow liquid[2]
Boiling Point 74 °C at 20 mmHg[2]
Density ~1.33 g/cm³[1]
Refractive Index 1.485 - 1.495[1]
Flash Point 61.3 °C[1]
Purity ≥98.0%[1]
Synonyms α-Chloro-2,5-difluorotoluene, 2-(Chloromethyl)-1,4-difluorobenzene[2]

Synthesis of this compound

The most common method for the synthesis of this compound is the chlorination of 2,5-difluorotoluene. Various chlorinating agents can be employed, and the reaction conditions can be optimized to achieve high yields and purity.

Illustrative Experimental Protocol: Chlorination of 2,5-Difluorotoluene

This protocol is an illustrative example based on general procedures for benzylic chlorination.

Materials:

  • 2,5-Difluorotoluene

  • N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-difluorotoluene (1.0 eq) in carbon tetrachloride.

  • Add N-chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN (e.g., 0.02 eq).

  • Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain for 4-6 hours. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Reactivity and Synthetic Applications

This compound is a versatile intermediate primarily used in nucleophilic substitution reactions to introduce the 2,5-difluorobenzyl moiety into a target molecule.[1] This group can impart beneficial properties, such as increased potency and improved pharmacokinetic profiles, to bioactive compounds.[1]

Nucleophilic Substitution Reactions

The benzylic chloride is a good leaving group, readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols.

Illustrative Experimental Protocol:

Materials:

  • This compound

  • Primary or secondary amine (e.g., piperidine)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) as a solvent

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the amine (1.2 eq) and potassium carbonate (1.5 eq) in acetonitrile, add a solution of this compound (1.0 eq) in acetonitrile dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired 2,5-difluorobenzyl-substituted amine.

G start Start Materials: This compound Nucleophile (e.g., Amine) reaction Reaction Setup: Solvent (e.g., Acetonitrile) Base (e.g., K2CO3) Room Temperature start->reaction workup Aqueous Workup: Filtration Extraction Wash with Water & Brine reaction->workup purification Purification: Solvent Removal (Optional: Chromatography) workup->purification product Final Product: 2,5-Difluorobenzyl Derivative purification->product

Illustrative Experimental Protocol:

Materials:

  • This compound

  • Alcohol (e.g., phenol or a primary/secondary alcohol)

  • Sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF) as a solvent

  • Water

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath and add sodium hydride (1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Quench the reaction by carefully adding water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2,5-difluorobenzyl ether.

Role in Drug Discovery and Development

The 2,5-difluorobenzyl moiety is a valuable pharmacophore in modern drug design. Its incorporation into a drug candidate can lead to:

  • Enhanced Potency: The fluorine atoms can engage in favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions, leading to increased binding affinity.

  • Improved Metabolic Stability: The carbon-fluorine bond is very strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.[1]

  • Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]

While direct modulation of a signaling pathway by this compound itself is not documented, compounds containing this moiety are being investigated as modulators of various biological targets. For instance, molecules with a difluorobenzyl group have been explored as inverse agonists of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in various autoimmune diseases.

Analogous Signaling Pathway: RORγt Modulation

The following diagram illustrates the general signaling pathway for RORγt, which can be targeted by small molecules. It is important to note that while the development of RORγt modulators containing a 2,6-difluorobenzyl moiety has been reported, this serves as an analogous pathway to demonstrate the potential therapeutic relevance of difluorobenzyl-containing compounds.

G cluster_0 Antigen Presenting Cell cluster_1 Naive T Cell cluster_2 Th17 Cell APC APC IL6 IL-6 APC->IL6 TGFb TGF-β APC->TGFb TCR TCR IL6->TCR TGFb->TCR STAT3 STAT3 RORgt_mRNA RORγt mRNA RORgt_protein RORγt Protein IL17 IL-17 RORgt_protein_active Active RORγt Modulator Difluorobenzyl-containing Inverse Agonist (by analogy) Modulator->RORgt_protein_active Inhibition

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.

Conclusion

This compound is a key building block in modern organic synthesis, offering a gateway to a wide range of fluorinated compounds with potential applications in drug discovery, agrochemicals, and material science. Its well-defined reactivity, particularly in nucleophilic substitution reactions, allows for the strategic incorporation of the 2,5-difluorobenzyl moiety to enhance the properties of target molecules. This guide provides a foundational understanding of its properties, synthesis, and applications, and is intended to serve as a valuable resource for researchers in the chemical and biomedical sciences.

References

An In-depth Technical Guide to the Physical Properties of 2,5-Difluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluorobenzyl chloride (CAS No: 495-07-8) is a fluorinated organic compound that serves as a critical building block in the synthesis of a wide range of molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique electronic properties, conferred by the two fluorine atoms on the benzene ring, make it a valuable intermediate for introducing the 2,5-difluorobenzyl moiety into larger, more complex structures.[1] This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and its role in synthetic pathways.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, storage, and application in chemical synthesis. A summary of its key physical properties is presented below.

PropertyValue
Molecular Formula C₇H₅ClF₂
Molecular Weight 162.56 g/mol
Appearance Colorless to light yellow or light orange clear liquid
Boiling Point 74 °C at 20 mmHg
Density Approximately 1.33 g/cm³
Refractive Index (n20/D) 1.485 - 1.495
Flash Point 61.3 °C

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the characterization and quality control of chemical substances. The following sections detail the standard methodologies for measuring the key physical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like this compound, which may decompose at atmospheric pressure, boiling point determination under reduced pressure (vacuum) is standard.

Methodology: Vacuum Distillation

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The entire system is connected to a vacuum pump with a manometer to monitor the pressure.

  • Sample Preparation: The round-bottom flask is charged with this compound and a few boiling chips to ensure smooth boiling.

  • Procedure:

    • The system is slowly evacuated to the desired pressure (e.g., 20 mmHg).

    • The flask is gently heated using a heating mantle.

    • The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed on the thermometer bulb and in the condenser. This temperature is the boiling point at the recorded pressure.[3]

    • The heating is discontinued, and the system is allowed to cool before carefully reintroducing air.

Determination of Density

Density is the mass of a substance per unit of volume. For liquids, it is commonly measured using a pycnometer or a digital density meter.

Methodology: Pycnometry

  • Apparatus: A pycnometer (a glass flask with a precise volume), a precision balance, and a thermostated water bath.

  • Procedure:

    • The empty, clean, and dry pycnometer is weighed.

    • The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

    • The filled pycnometer is placed in a thermostated water bath at a specific temperature (e.g., 20°C) until it reaches thermal equilibrium.

    • The pycnometer is removed from the bath, carefully dried, and weighed.

    • The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[4]

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is often used to identify and assess the purity of liquid samples.

Methodology: Abbe Refractometer

  • Apparatus: An Abbe refractometer, a constant temperature water bath, and a light source (typically a sodium lamp, D-line at 589 nm).

  • Procedure:

    • The refractometer prisms are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.

    • The temperature of the prisms is regulated to a standard temperature, typically 20°C, by circulating water from the water bath.

    • A few drops of this compound are placed on the surface of the measuring prism.

    • The prisms are closed, and the light source is positioned to illuminate them.

    • While looking through the eyepiece, the handwheel is adjusted to bring the boundary line between the light and dark fields into the crosshairs.

    • The refractive index is read directly from the instrument's scale.[5]

Role in Synthetic Pathways

This compound is a versatile reagent primarily used as an intermediate in nucleophilic substitution reactions. The benzylic chloride is a good leaving group, allowing for the facile introduction of the 2,5-difluorobenzyl moiety into various molecular scaffolds. This is particularly valuable in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, where the presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity.[1]

Below is a generalized workflow illustrating the use of this compound in the synthesis of a target molecule.

G Generalized Synthetic Workflow of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2_5_DFBC This compound SN2_Reaction Nucleophilic Substitution (SN2) 2_5_DFBC->SN2_Reaction Nucleophile Nucleophile (e.g., R-OH, R-NH2, R-SH) Nucleophile->SN2_Reaction Target_Molecule Target Molecule with 2,5-Difluorobenzyl Moiety SN2_Reaction->Target_Molecule

Caption: Synthetic pathway utilizing this compound.

Safety and Handling

This compound is a corrosive and combustible liquid that can cause severe skin burns and eye damage. It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This technical guide has provided a detailed overview of the core physical properties of this compound, along with standardized experimental protocols for their determination. Understanding these properties is paramount for the safe and effective use of this important synthetic intermediate in research and development, particularly within the pharmaceutical and agrochemical sectors. The versatility of this compound in introducing a difluorinated aromatic moiety continues to make it a valuable tool for the design and synthesis of novel, high-performance molecules.

References

An In-depth Technical Guide to the Reactivity of 2,5-Difluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluorobenzyl chloride is a key building block in modern organic and medicinal chemistry. Its utility stems from the ability to introduce the 2,5-difluorobenzyl moiety into molecules, a common strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1] This guide provides a comprehensive overview of the reactivity of this compound, focusing on its core chemical properties, synthetic applications, and the influence of its fluorine substituents on its reactivity.

Core Chemical Properties

This compound is a colorless to light yellow liquid. The physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 495-07-8
Molecular Formula C₇H₅ClF₂
Molecular Weight 162.56 g/mol
Boiling Point 74 °C at 20 mmHg
Density ~1.33 g/cm³
Refractive Index 1.485-1.495

The reactivity of this compound is dominated by the benzylic chloride functional group. The carbon-chlorine bond is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is modulated by the presence of two fluorine atoms on the aromatic ring.

Influence of Fluorine Substituents

The two fluorine atoms at the 2- and 5-positions significantly influence the reactivity of the benzylic chloride through several mechanisms:

  • Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) deactivates the aromatic ring and influences the electrophilicity of the benzylic carbon.

  • Mesomeric Effect: Fluorine can also exert a +M (mesomeric) effect by donating a lone pair of electrons to the aromatic ring. However, for halogens, the inductive effect is generally considered to be dominant.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of molecules containing the 2,5-difluorobenzyl group by blocking sites of oxidative metabolism.[1]

  • Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[1]

Reactivity and Synthetic Applications

The primary application of this compound is as an electrophile in nucleophilic substitution reactions. It readily reacts with a wide range of nucleophiles to form new carbon-heteroatom and carbon-carbon bonds.

Nucleophilic Substitution Reactions

This compound typically undergoes S\subN2 reactions, particularly with good nucleophiles in polar aprotic solvents. The general workflow for these reactions is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction Conditions 2_5_DFBC This compound Reaction Nucleophilic Substitution (Su20992) 2_5_DFBC->Reaction Nucleophile Nucleophile (Nu⁻) Nucleophile->Reaction Solvent Polar Aprotic Solvent (e.g., DMF, DMSO, Acetonitrile) Solvent->Reaction Base Base (optional) (e.g., K₂CO₃, Et₃N) Base->Reaction Product 2,5-Difluorobenzylated Product Reaction->Product Byproduct Chloride Salt (e.g., NaCl, KCl) Reaction->Byproduct

Caption: General workflow for Sₙ2 reactions of this compound.

The following table summarizes the expected products from the reaction of this compound with various classes of nucleophiles.

Nucleophile ClassExample NucleophileProduct
Amines PiperidineN-(2,5-Difluorobenzyl)piperidine
Alkoxides Sodium Methoxide2,5-Difluorobenzyl methyl ether
Thiolates Sodium thiophenoxide2,5-Difluorobenzyl phenyl sulfide
Cyanide Sodium Cyanide2,5-Difluorobenzyl cyanide
Azide Sodium Azide2,5-Difluorobenzyl azide
Carbanions Grignard ReagentsSubstituted 1-(2,5-difluorophenyl)alkanes

Experimental Protocols

The following are representative, detailed experimental protocols for the synthesis and reaction of this compound.

Synthesis of this compound

This protocol is adapted from a patented procedure for the synthesis of difluorobenzyl chlorides.

  • Reaction Scheme: 2,5-Difluorotoluene + CCl₄ + MeOH --(FeCl₂·4H₂O, HCONH₂)--> this compound

  • Materials:

    • 2,5-Difluorotoluene

    • Carbon tetrachloride (CCl₄)

    • Methanol (MeOH)

    • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

    • Formamide (HCONH₂)

    • Argon atmosphere

    • Glass tube and stainless steel autoclave

  • Procedure:

    • In a glass tube under an argon atmosphere, charge FeCl₂·4H₂O and formamide.

    • Heat the mixture for 5 minutes.

    • Add carbon tetrachloride, methanol, and 2,5-difluorotoluene to the tube.

    • Seal the tube and place it in a stainless steel autoclave.

    • Heat the autoclave to 180 °C for 6 hours.

    • After the reaction is complete, cool the autoclave to room temperature.

    • Open the tube and filter the reaction mixture.

    • Distill off the solvent.

    • The target product, this compound, can be separated from unreacted starting material by vacuum distillation. A reported yield for this transformation is 18%.[2]

Reaction with an Amine Nucleophile: Synthesis of N-(2,5-Difluorobenzyl)piperidine

This protocol is a general procedure for the N-alkylation of secondary amines.

  • Reaction Scheme: this compound + Piperidine --(K₂CO₃, Acetonitrile)--> N-(2,5-Difluorobenzyl)piperidine

  • Materials:

    • This compound (1.0 eq)

    • Piperidine (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Acetonitrile (anhydrous)

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of piperidine (1.2 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile, add this compound (1.0 eq).

    • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure N-(2,5-difluorobenzyl)piperidine.

Reaction with an Azide Nucleophile: Synthesis of 2,5-Difluorobenzyl Azide

This protocol is adapted from a general procedure for the synthesis of benzyl azides.

  • Reaction Scheme: this compound + NaN₃ --(DMSO)--> 2,5-Difluorobenzyl azide

  • Materials:

    • This compound (1.0 eq)

    • Sodium azide (NaN₃) (1.5 eq)

    • Dimethyl sulfoxide (DMSO) (anhydrous)

    • Water

    • Diethyl ether

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve sodium azide (1.5 eq) in anhydrous DMSO.

    • To the stirred solution, add this compound (1.0 eq) dropwise.

    • Stir the reaction mixture at room temperature overnight.

    • Dilute the reaction mixture with water and transfer to a separatory funnel.

    • Extract with diethyl ether (3x).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the 2,5-difluorobenzyl azide product.

Application in Drug Development: Vorapaxar and PAR-1 Antagonism

While this compound itself is not a direct precursor, the closely related 3-fluorobenzyl moiety is a key component of the antiplatelet drug Vorapaxar. Vorapaxar is a potent and selective antagonist of the Protease-Activated Receptor-1 (PAR-1). Understanding the mechanism of action of such drugs highlights the importance of fluorinated benzyl groups in modern medicinal chemistry.

PAR-1 Signaling Pathway

Thrombin is a potent activator of platelets, primarily through its interaction with PAR-1. Activation of PAR-1 initiates a G-protein-coupled signaling cascade that leads to platelet activation and aggregation.

PAR1_Signaling Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 activates Gq Gq PAR1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 induces PKC Protein Kinase C (PKC) DAG->PKC activates Platelet_Activation Platelet Activation (Shape Change, Granule Release) Ca2->Platelet_Activation PKC->Platelet_Activation Aggregation Platelet Aggregation Platelet_Activation->Aggregation Vorapaxar Vorapaxar Vorapaxar->PAR1 antagonizes

Caption: Simplified PAR-1 signaling pathway in platelets and the inhibitory action of Vorapaxar.

Vorapaxar acts as a competitive antagonist at the PAR-1 receptor, preventing its activation by thrombin. This blockade inhibits the downstream signaling cascade, ultimately reducing platelet activation and aggregation, which is beneficial in preventing thrombotic cardiovascular events.[3][4] The principles of using fluorinated benzyl groups to achieve desirable drug-like properties, as exemplified by Vorapaxar, underscore the importance of reagents like this compound in the synthesis of novel therapeutic agents.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its reactivity is centered on the electrophilic benzylic carbon, allowing for a wide range of nucleophilic substitution reactions. The presence of fluorine atoms modulates its electronic properties and imparts desirable characteristics such as increased metabolic stability and lipophilicity to the resulting products. This makes this compound a crucial building block for the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research and development. A deeper understanding of its reactivity allows for its strategic application in the design and synthesis of novel, high-value compounds.

References

The Dual Electronic Nature of Fluorine in 2,5-Difluorobenzyl Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of the two fluorine substituents in 2,5-difluorobenzyl chloride. Understanding these effects is paramount for predicting reactivity, designing synthetic routes, and developing novel pharmaceutical and agrochemical agents. This document delves into the theoretical underpinnings of fluorine's inductive and resonance effects, presents available quantitative data, outlines detailed experimental protocols for characterizing these effects, and illustrates key concepts with diagrams.

Introduction: The Significance of Fluorination in Benzyl Chlorides

This compound is a versatile chemical intermediate widely employed in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the reactive benzylic chloride group, which readily participates in nucleophilic substitution reactions. The presence of two fluorine atoms on the aromatic ring significantly modulates the molecule's physicochemical properties, including its reactivity, lipophilicity, and metabolic stability.

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can profoundly influence the reactivity of adjacent functional groups. Concurrently, as a halogen, it can also participate in resonance, donating electron density to the aromatic ring. This dual electronic nature makes the study of fluorinated organic compounds a rich and complex field, essential for the rational design of molecules with desired properties. The introduction of the 2,5-difluorobenzyl moiety can be a critical strategy for enhancing the efficacy and pharmacokinetic profiles of drug candidates, contributing to the development of anti-cancer and anti-inflammatory agents.[2]

The Dichotomy of Fluorine's Electronic Effects: Induction vs. Resonance

The electronic influence of the fluorine atoms in this compound is a classic example of the interplay between two fundamental electronic effects: the inductive effect (-I) and the resonance (or mesomeric) effect (+R).

  • Inductive Effect (-I): Due to its high electronegativity, fluorine strongly pulls electron density away from the carbon atom to which it is attached. This effect is transmitted through the sigma (σ) bonds of the benzene ring, leading to a general decrease in electron density across the aromatic system. This electron withdrawal deactivates the ring towards electrophilic aromatic substitution.

  • Resonance Effect (+R): The lone pairs of electrons on the fluorine atoms can be delocalized into the π-system of the benzene ring. This donation of electron density through resonance increases the electron density at the ortho and para positions relative to the fluorine atom.

In the case of halogens, the inductive effect is generally considered to be stronger than the resonance effect.[3] This results in an overall deactivation of the aromatic ring. However, the resonance effect, despite being weaker, still directs the regioselectivity of electrophilic attack to the ortho and para positions. In this compound, the fluorine at position 2 is ortho to the chloromethyl group, while the fluorine at position 5 is meta to it. Both will contribute to the overall electronic landscape of the molecule.

G Interplay of Inductive and Resonance Effects of Fluorine cluster_effects Electronic Effects of Fluorine cluster_molecule This compound cluster_outcome Overall Effect Inductive Inductive Effect (-I) Molecule Aromatic Ring Inductive->Molecule Electron withdrawal via σ-bonds (Deactivation) Resonance Resonance Effect (+R) Resonance->Molecule Electron donation via π-system (Ortho/Para direction) Outcome Modified Reactivity of -CH2Cl group and Aromatic Ring Molecule->Outcome

Caption: Interplay of Inductive and Resonance Effects of Fluorine.

Quantitative Analysis of Electronic Effects

To move from a qualitative understanding to a quantitative prediction of reactivity, physical organic chemists employ several parameters, most notably Hammett constants, pKa values, and reaction rate constants.

Hammett Equation and Substituent Constants

The Hammett equation is a linear free-energy relationship that quantifies the impact of meta- and para-substituents on the reactivity of a benzene derivative.[4] It is expressed as:

log(k/k₀) = ρσ

or

log(K/K₀) = ρσ

where:

  • k or K is the rate or equilibrium constant for the substituted reactant.

  • k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to electronic effects.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

Table 1: Relevant Hammett Substituent Constants (σ)

Substituentσ_metaσ_para
F0.340.06
CH₂Cl0.120.18

Data sourced from various compilations.

The positive values for fluorine indicate its electron-withdrawing nature. The larger σ_meta value compared to σ_para for fluorine reflects the dominance of the -I effect at the meta position, where the +R effect is not felt. At the para position, the +R effect partially counteracts the -I effect, resulting in a smaller overall electron-withdrawing character. The CH₂Cl group is also electron-withdrawing.

Acidity (pKa) of the Corresponding Alcohol

The pKa of the corresponding alcohol, 2,5-difluorobenzyl alcohol, provides insight into the electronic environment of the benzylic carbon. Electron-withdrawing groups on the aromatic ring increase the acidity (decrease the pKa) of the benzylic alcohol by stabilizing the resulting alkoxide ion.

Table 2: pKa Values of Relevant Alcohols

CompoundpKa
Benzyl Alcohol15.40[5]
2,5-Difluorobenzyl AlcoholNot experimentally determined

Given the electron-withdrawing nature of the two fluorine atoms, it is expected that the pKa of 2,5-difluorobenzyl alcohol will be lower (i.e., it will be more acidic) than that of unsubstituted benzyl alcohol.

Reaction Kinetics of Nucleophilic Substitution

This compound is a reactive substrate for nucleophilic substitution reactions (Sₙ1 and Sₙ2). The rate of these reactions is influenced by the electronic effects of the fluorine substituents.

  • Sₙ2 Reactions: The strong -I effect of the fluorine atoms makes the benzylic carbon more electrophilic, which should accelerate the rate of attack by a nucleophile.

  • Sₙ1 Reactions: This mechanism proceeds through a carbocation intermediate. The electron-withdrawing fluorine atoms would destabilize the formation of a positive charge on the benzylic carbon, thus slowing down the rate of an Sₙ1 reaction.

The predominant mechanism will depend on the reaction conditions, including the nature of the nucleophile, the solvent, and the leaving group.

Reactivity in Nucleophilic Substitution: A Mechanistic Overview

The primary utility of this compound in synthesis lies in its ability to act as an electrophile in nucleophilic substitution reactions.[1] The most common of these is the bimolecular nucleophilic substitution (Sₙ2) mechanism.

G General S_N2 Reaction of this compound Reactants This compound + Nucleophile (Nu⁻) TS Transition State [Nu---CH₂(C₆H₃F₂)---Cl]⁻ Reactants->TS Nucleophilic Attack Products Substituted Product + Cl⁻ TS->Products Leaving Group Departure G Workflow for Hammett Plot Construction A Select a Reaction Series (e.g., hydrolysis of substituted benzyl chlorides) B Synthesize a Series of meta- and para-Substituted Analogs A->B C Measure Reaction Rate Constants (k) for each compound under identical conditions B->C E Plot log(k/k₀) vs. σ C->E D Obtain Literature Hammett Substituent Constants (σ) D->E F Determine the Reaction Constant (ρ) from the slope of the linear plot E->F G Workflow for pKa Determination by Potentiometric Titration A Prepare a solution of 2,5-Difluorobenzyl Alcohol of known concentration C Titrate the alcohol solution with a standardized strong base (e.g., NaOH) A->C B Calibrate pH meter B->C D Record pH as a function of the volume of titrant added C->D E Plot the titration curve (pH vs. volume) D->E F Determine the pKa from the pH at the half-equivalence point E->F G Workflow for Kinetic Study of Nucleophilic Substitution A Prepare solutions of this compound and the Nucleophile of known concentrations B Initiate the reaction by mixing the solutions at a constant temperature A->B C Monitor the concentration of a reactant or product over time using an appropriate analytical technique (e.g., HPLC, GC, NMR, UV-Vis) B->C D Determine the initial reaction rate C->D E Vary the initial concentrations of the reactants and repeat the measurements D->E F Determine the rate law and the rate constant (k) from the data E->F

References

An In-depth Technical Guide to the Safety and Handling of 2,5-Difluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,5-Difluorobenzyl chloride (CAS No. 495-07-8), a versatile building block in pharmaceutical and agrochemical synthesis. Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the protection of the environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling. It is a combustible liquid that is corrosive to metals and causes severe skin burns and eye damage.[1] As a lachrymatory agent, it can cause irritation and tearing upon exposure to its vapors.

GHS Hazard Statements:

  • H227: Combustible liquid.

  • H290: May be corrosive to metals.[1]

  • H314: Causes severe skin burns and eye damage.[1]

Quantitative Data Summary

The following tables summarize the key physical, chemical, and safety data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 495-07-8[2]
Molecular Formula C₇H₅ClF₂
Molecular Weight 162.56 g/mol [3]
Appearance Colorless to light yellow clear liquid[3]
Boiling Point 74 °C at 20 mmHg[3]
Density ~1.33 g/cm³ (predicted)[3]
Refractive Index n20/D 1.49[3]
Flash Point 61.3 °C
Sensitivity Lachrymatory, Moisture sensitive

Table 2: Toxicity and Hazard Data

ParameterValueReference
Acute Toxicity The toxicological properties have not been fully investigated. Causes severe skin burns and eye damage.[4]
LD50/LC50 Data not available. The substance is classified as corrosive, and ingestion can cause severe damage to the digestive tract.[4]
Carcinogenicity Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[4]
Target Organs Respiratory system, skin, eyes.[4]

Experimental Protocols

Handling and Storage Protocol
  • Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when handling larger quantities (>100 mL).[6]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or perforation before use.[6][7]

    • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[6] For larger scale operations, a chemical-resistant apron is recommended.

  • Dispensing: Use a syringe or a cannula for transferring the liquid to minimize exposure to air and moisture. Always add the corrosive agent to the solvent, never the other way around, to avoid splashing.[5]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and metals.[5][8] Keep the container tightly sealed and store in a designated corrosives cabinet.[5] Store below eye level.[5]

Spill Cleanup Protocol
  • Immediate Response:

    • Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of vapor accumulation.

    • If the substance comes into contact with skin or eyes, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[4]

  • Containment (for minor spills < 100 mL):

    • Wearing appropriate PPE, contain the spill by creating a dike around the perimeter with an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[9][10] Do not use combustible materials like paper towels to absorb the initial spill.[9]

  • Absorption and Neutralization:

    • Work from the outside of the spill inwards, covering the liquid with the absorbent material.[10]

    • For spills on surfaces that are not acid-sensitive, a neutralizing agent such as sodium bicarbonate can be cautiously applied after absorption.[11] Use pH paper to confirm neutralization.[10][11]

  • Collection and Disposal:

    • Carefully scoop the absorbed and neutralized material into a designated, labeled hazardous waste container.[10]

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

    • All contaminated materials (absorbent, gloves, etc.) must be disposed of as hazardous waste.[12]

Waste Disposal Protocol
  • Waste Segregation: All waste containing this compound, including contaminated consumables and rinse aid from cleaning glassware, must be collected as halogenated organic waste.[7]

  • Containerization: Use a designated, properly labeled, and sealed hazardous waste container.[12] The container should be stored in a secondary containment bin in a well-ventilated area.[12]

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[13] Provide them with a completed hazardous waste label detailing the contents.

Mandatory Visualizations

The following diagrams illustrate key workflows for the safe handling of this compound.

Handling_and_Storage_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage A Review SDS and SOP B Verify Fume Hood Certification A->B C Inspect and Don PPE B->C D Work Within Fume Hood C->D Begin Work E Transfer using Syringe/Cannula D->E F Cap Container Immediately After Use E->F G Store in Designated Corrosives Cabinet F->G End of Procedure H Ensure Tight Seal G->H I Segregate from Incompatibles H->I

Caption: Workflow for the safe handling and storage of this compound.

Spill_Response_Workflow cluster_initial Initial Response cluster_cleanup Cleanup Procedure cluster_disposal Disposal A Alert Personnel & Evacuate Area B Attend to Exposed Individuals A->B C Don Appropriate PPE B->C D Contain Spill with Absorbent Dike C->D Begin Cleanup E Absorb Spill (Outside-In) D->E F Neutralize (if applicable) E->F G Collect Waste in Labeled Container F->G Post-Cleanup H Decontaminate Area G->H I Dispose as Hazardous Waste H->I First_Aid_Emergency_Response cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention Start Exposure Occurs Skin Skin Contact: Remove contaminated clothing. Flush with water for 15 min. Start->Skin Eyes Eye Contact: Flush with water for 15 min. Lift eyelids. Start->Eyes Inhalation Inhalation: Move to fresh air. Provide respiratory support if needed. Start->Inhalation Ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water. Start->Ingestion SeekMedical Seek Immediate Medical Attention Skin->SeekMedical Eyes->SeekMedical Inhalation->SeekMedical Ingestion->SeekMedical

References

Spectroscopic Profile of 2,5-Difluorobenzyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Difluorobenzyl chloride (CAS No. 495-07-8), a key intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1][2] The inclusion of two fluorine atoms on the benzene ring significantly influences the molecule's chemical and physical properties, making a thorough understanding of its spectroscopic characteristics essential for its effective use.[1] This document presents available spectroscopic data (NMR, IR, and MS), detailed experimental protocols for obtaining such data, and a logical workflow for the spectroscopic analysis of this compound.

Physicochemical Properties

This compound is a colorless to light yellow liquid with the molecular formula C₇H₅ClF₂ and a molecular weight of 162.56 g/mol .[2] A summary of its key physical properties is provided in the table below.

PropertyValue
Molecular FormulaC₇H₅ClF₂
Molecular Weight162.56 g/mol
Boiling Point74 °C at 20 mmHg
Purity≥ 98% (GC)

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public literature. The following tables are based on predicted data and typical spectral ranges for similar halogenated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.4Multiplet3HAromatic Protons (H-3, H-4, H-6)
~ 4.7Singlet2HBenzylic Protons (-CH₂Cl)

¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
~ 159 (d, ¹JCF)C-F
~ 156 (d, ¹JCF)C-F
~ 130Aromatic C-H
~ 118 (d, ²JCF)Aromatic C-H
~ 116 (d, ²JCF)Aromatic C-H
~ 115 (dd, ²JCF, ³JCF)Aromatic C-Cl
~ 40-CH₂Cl
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
1600 - 1450StrongAromatic C=C Stretch
1250 - 1100StrongC-F Stretch
800 - 700StrongC-Cl Stretch
750 - 650StrongC-H Out-of-plane Bend
Mass Spectrometry (MS)

Predicted mass spectrometry data indicates the following significant fragments:

m/zAdduct
163.01207[M+H]⁺
184.99401[M+Na]⁺
160.99751[M-H]⁻
162.00424[M]⁺

Experimental Protocols

NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound would be dissolved in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-15 ppm.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid, a thin film would be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation and Parameters:

  • Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

  • Mode: Transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans would be co-added to improve the signal-to-noise ratio. A background spectrum of the clean salt plates would be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation and Parameters:

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) would be injected into the GC.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolve in CDCl₃ IR IR Spectroscopy Sample->IR Prepare thin film MS Mass Spectrometry (GC-MS) Sample->MS Dilute in solvent Structure Structural Elucidation NMR->Structure Functional groups, connectivity IR->Structure Functional groups MS->Structure Molecular weight, fragmentation Purity Purity Assessment MS->Purity Impurity profile

Workflow for Spectroscopic Analysis of this compound.

This structured approach ensures a thorough characterization of the molecule, confirming its identity, purity, and structural integrity, which are critical for its application in research and development.

References

A Technical Guide to the Solubility of 2,5-Difluorobenzyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Properties of 2,5-Difluorobenzyl Chloride

This compound is a colorless to light yellow liquid. Its physical and chemical properties are summarized in the table below. The presence of two fluorine atoms on the benzene ring significantly influences its reactivity and, by extension, its solubility.

PropertyValue
CAS Number 495-07-8
Molecular Formula C₇H₅ClF₂
Molecular Weight 162.56 g/mol
Appearance Colorless to light yellow clear liquid
Boiling Point 74°C at 20 mmHg
Density Approximately 1.33 g/cm³
Refractive Index 1.4920 to 1.4960

Solubility in Organic Solvents

Direct quantitative measurements of the solubility of this compound in various organic solvents are not extensively documented. However, its miscibility and utility as a reactant in different solvent systems allow for a qualitative assessment of its solubility. Generally, "like dissolves like" is a guiding principle. As a relatively nonpolar organic molecule, it is expected to be soluble in a range of common organic solvents.

Based on its use in synthesis, the solubility of this compound can be inferred as follows:

SolventInferred SolubilityRationale
Ethers (e.g., Diethyl ether, Tetrahydrofuran) SolubleUsed as a solvent in the synthesis of Grignard reagents from this compound.[1]
Chlorinated Solvents (e.g., Dichloromethane, Chloroform) Likely SolubleBenzyl chloride, a related compound, is freely soluble in chloroform.[2][3]
Aromatic Hydrocarbons (e.g., Toluene, Benzene) Likely SolubleOften used as solvents for reactions involving benzyl chlorides.
Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide, Dimethyl sulfoxide) Likely SolubleThe related 2,6-Difluorobenzyl chloride is soluble in acetone, DMSO, and DMF.
Alcohols (e.g., Methanol, Ethanol) Likely SolubleBenzyl chloride is highly soluble in alcohol.[4]
Water InsolubleSimilar to benzyl chloride, which is only slightly soluble in water.

Experimental Protocol for Solubility Determination

The following is a general, qualitative and semi-quantitative method for determining the solubility of a liquid compound like this compound in an organic solvent.

Objective: To determine the approximate solubility of this compound in a given organic solvent at a specific temperature (e.g., room temperature).

Materials:

  • This compound

  • A range of organic solvents (e.g., ethanol, acetone, toluene, hexane)

  • Small, calibrated test tubes or vials

  • Calibrated micropipettes

  • Vortex mixer or magnetic stirrer

  • Temperature-controlled environment (e.g., water bath)

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Perform the experiment in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses).

  • Solvent Addition: Into a test tube, accurately dispense a known volume of the organic solvent to be tested (e.g., 1.0 mL).

  • Solute Addition: Using a micropipette, add a small, known volume of this compound (e.g., 10 µL) to the solvent.

  • Mixing: Cap the test tube and vortex or stir the mixture vigorously for a set period (e.g., 1-2 minutes) to ensure thorough mixing.

  • Observation: Observe the mixture against a contrasting background. If the solution is clear and homogenous, the this compound is soluble at this concentration.

  • Incremental Addition: Continue to add small, known volumes of this compound, mixing thoroughly after each addition, until the solution becomes cloudy or a separate liquid phase is observed.

  • Saturation Point: The point at which the solution no longer remains clear indicates the saturation point has been reached.

  • Quantification (Semi-quantitative): The total volume of this compound added before saturation is reached can be used to calculate the approximate solubility in terms of volume/volume or mass/volume (using the density of this compound).

  • Repeatability: Repeat the procedure for each solvent to be tested. For more accurate results, the experiment can be repeated multiple times and the average solubility determined.

Visualization of Synthetic Pathways

This compound is a versatile building block in organic synthesis. Its utility stems from the reactivity of the benzylic chloride, which allows for the introduction of the 2,5-difluorobenzyl moiety into a wide range of molecules.

G General Synthetic Utility of this compound A This compound B Nucleophilic Substitution (SN2) A->B C Pharmaceutical Intermediates B->C D Agrochemical Intermediates B->D E Complex Organic Molecules B->E F Active Pharmaceutical Ingredients (APIs) C->F

Caption: Role as a key synthetic intermediate.

A more specific example, while using the related 2,6-difluorobenzyl chloride, is the synthesis of the anti-epileptic drug Rufinamide. This multi-step synthesis highlights the importance of such halogenated benzyl chlorides in the construction of complex heterocyclic systems.

G Simplified Synthetic Pathway to Rufinamide A 2,6-Difluorobenzyl chloride B Azide Formation A->B C 2,6-Difluorobenzyl azide B->C D [3+2] Cycloaddition with an alkyne C->D E Triazole Intermediate D->E F Further Functionalization E->F G Rufinamide F->G

Caption: Synthesis of Rufinamide.

Conclusion

While quantitative solubility data for this compound is sparse, its widespread use as a synthetic intermediate provides strong evidence of its solubility in a variety of common organic solvents, particularly ethers, chlorinated hydrocarbons, and polar aprotic solvents. The provided experimental protocol offers a straightforward method for determining its solubility in specific solvents relevant to a researcher's needs. The versatility of this compound as a building block in the synthesis of complex molecules, including active pharmaceutical ingredients, underscores its importance in the fields of medicinal chemistry and drug development.

References

Theoretical Exploration of Reaction Mechanisms for 2,5-Difluorobenzyl Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluorobenzyl chloride is a crucial intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. The strategic placement of two fluorine atoms on the benzene ring significantly influences its reactivity, directing the course of chemical transformations and impacting the yield and purity of final products. A thorough understanding of the underlying reaction mechanisms is paramount for optimizing synthetic routes and designing novel molecular entities. This technical guide delves into the theoretical studies of the reaction mechanisms of this compound, with a particular focus on nucleophilic substitution reactions. By leveraging computational chemistry, we can elucidate the intricate details of transition states, reaction energy profiles, and the influence of solvent effects, providing a robust framework for predictive chemistry and rational process design.

Introduction

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound, with its reactive benzylic chloride moiety, serves as a versatile building block for introducing the 2,5-difluorobenzyl group into target molecules.[1][2] The reactions of this substrate are predominantly nucleophilic substitutions, which can proceed through different mechanistic pathways, primarily the unimolecular (SN1) and bimolecular (SN2) routes.

The presence of two electron-withdrawing fluorine atoms on the aromatic ring is expected to have a profound impact on the reaction mechanism. These substituents can influence the stability of potential carbocation intermediates and the energetics of the transition states. Theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for dissecting these electronic and steric effects and providing a quantitative understanding of the reaction landscape. While specific comprehensive theoretical studies on this compound are not extensively documented in publicly available literature, we can infer and construct its mechanistic behavior by drawing parallels with studies on substituted benzyl halides and from computational analyses of molecules synthesized from it.[1]

Theoretical Methodologies

The investigation of reaction mechanisms for compounds like this compound relies heavily on computational chemistry. These theoretical approaches allow for the exploration of reaction pathways and the characterization of transient species that are often difficult to observe experimentally.

Computational Details

A typical theoretical study of the reaction mechanisms of this compound would involve the following computational protocol:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: Density Functional Theory (DFT) is a popular choice due to its balance of accuracy and computational cost. Common functionals include B3LYP, M06-2X, or ωB97X-D.

  • Basis Set: Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p) are often used for geometry optimizations and frequency calculations. More accurate single-point energy calculations may employ larger basis sets like aug-cc-pVTZ.

  • Solvent Modeling: To simulate reactions in solution, implicit solvent models such as the Polarizable Continuum Model (PCM) or the SMD model are frequently employed.

  • Workflow:

    • Geometry Optimization: The 3D structures of reactants, products, transition states, and any intermediates are optimized to find their lowest energy conformations.

    • Frequency Analysis: Vibrational frequency calculations are performed to confirm that optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

    • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are used to verify that a transition state connects the correct reactants and products.

    • Single-Point Energy Calculations: More accurate energies are often calculated using a larger basis set on the optimized geometries.

Below is a conceptual workflow for a theoretical study of a nucleophilic substitution reaction.

G cluster_0 Computational Workflow start Define Reactants and Nucleophile opt_react Geometry Optimization of Reactants start->opt_react freq_react Frequency Analysis of Reactants opt_react->freq_react ts_search Transition State Search (SN1 / SN2) freq_react->ts_search opt_ts Geometry Optimization of Transition State ts_search->opt_ts freq_ts Frequency Analysis of Transition State opt_ts->freq_ts irc IRC Calculation freq_ts->irc opt_prod Geometry Optimization of Products irc->opt_prod freq_prod Frequency Analysis of Products opt_prod->freq_prod spe Single-Point Energy Calculation freq_prod->spe analysis Analysis of Results (Activation Energies, Reaction Enthalpies) spe->analysis

Computational study workflow.

Nucleophilic Substitution Reaction Mechanisms

The primary reaction pathway for this compound with a nucleophile (Nu-) is nucleophilic substitution. This can proceed through two main mechanisms: SN1 and SN2.

SN2 Mechanism

The SN2 mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs. This pathway involves a single transition state.

SN2_Pathway Reactants This compound + Nu⁻ TS [Nu---CH₂(C₆H₃F₂)---Cl]⁻ (Transition State) Reactants->TS Bimolecular Attack Products 2,5-Difluorobenzyl-Nu + Cl⁻ TS->Products Leaving Group Departure

SN2 reaction pathway.

The fluorine atoms at the 2 and 5 positions are electron-withdrawing, which can influence the SN2 reaction rate. The inductive effect of the ortho-fluorine might slightly destabilize the electron-rich transition state, while the para-fluorine's influence would be less pronounced. Steric hindrance from the ortho-fluorine is also a factor to consider.

SN1 Mechanism

The SN1 mechanism is a stepwise process. In the first, rate-determining step, the leaving group departs to form a carbocation intermediate. In the second step, this intermediate is rapidly attacked by the nucleophile.

SN1_Pathway Reactant This compound TS1 [C₆H₃F₂CH₂---Cl]‡ (First Transition State) Reactant->TS1 Ionization (rate-determining) Intermediate 2,5-Difluorobenzyl Carbocation + Cl⁻ TS1->Intermediate TS2 [Nu---CH₂(C₆H₃F₂)]‡ (Second Transition State) Intermediate->TS2 Nucleophilic Attack Products 2,5-Difluorobenzyl-Nu TS2->Products

SN1 reaction pathway.

The stability of the benzyl carbocation is crucial for the feasibility of the SN1 pathway. The electron-withdrawing nature of the fluorine atoms is expected to destabilize the carbocation, making the SN1 mechanism less favorable for this compound compared to unsubstituted benzyl chloride. Computational studies on the synthesis of N-[(2,5-difluorophenyl)methyl]cyclopentanamine from this compound suggest a nucleophilic substitution reaction under basic conditions, which is often indicative of an SN2 pathway.[1]

Quantitative Data from Theoretical Studies

While specific quantitative data for the reaction mechanisms of this compound is scarce in the literature, we can present a hypothetical table based on what a typical computational study would yield. The values are illustrative and intended to demonstrate the type of data generated.

Reaction PathwaySpeciesRelative Energy (kcal/mol) (Gas Phase)Relative Energy (kcal/mol) (Aqueous)
SN2 Reactants0.00.0
Transition State+20.5+18.2
Products-15.0-25.0
SN1 Reactants0.00.0
Transition State 1+35.0+25.0
Carbocation Int.+30.0+15.0
Transition State 2+31.0+16.0
Products-15.0-25.0

Note: These values are hypothetical and for illustrative purposes only.

Influence of Solvent

The choice of solvent can significantly influence the reaction mechanism. Polar protic solvents can solvate both the leaving group and the carbocation intermediate, thus favoring the SN1 pathway. Polar aprotic solvents, on the other hand, are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, thus increasing its reactivity. Computational studies often investigate the reaction in both the gas phase and in different solvents to quantify these effects. For instance, studies on related fluorinated benzyl compounds have shown that polar environments can significantly alter conformational preferences and energy barriers.[1]

Conclusion

The reaction mechanisms of this compound are of significant interest for the rational design of synthetic processes in the pharmaceutical and agrochemical industries. Theoretical studies, primarily using DFT, provide a powerful lens through which to investigate the competing SN1 and SN2 pathways. The electron-withdrawing fluorine substituents are predicted to disfavor the SN1 mechanism by destabilizing the carbocation intermediate, suggesting that SN2 reactions are more likely to predominate, particularly in non-polar or polar aprotic solvents. Further dedicated computational and experimental studies are warranted to provide a more definitive and quantitative understanding of the reactivity of this important synthetic intermediate. This knowledge will undoubtedly facilitate the development of more efficient, selective, and sustainable chemical syntheses.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,5-Difluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluorobenzyl chloride is a key building block in medicinal chemistry and materials science, prized for the unique physicochemical properties imparted by its fluorine substituents. Understanding the electrophilic and nucleophilic characteristics of this molecule is paramount for predicting its reactivity, designing novel synthetic routes, and ultimately, for the efficient development of new chemical entities. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, supported by reactivity data of analogous compounds, detailed experimental protocols for its key reactions, and computational chemistry insights.

Introduction

The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a versatile intermediate for introducing the 2,5-difluorobenzyl moiety into a wide array of molecules, including active pharmaceutical ingredients and agrochemicals. The reactivity of this compound is dominated by the interplay between the electron-withdrawing nature of the fluorine atoms and the inherent reactivity of the benzylic chloride group. This guide will dissect these electronic effects to provide a clear understanding of the molecule's reactive centers.

Electrophilic and Nucleophilic Sites: A Detailed Analysis

The primary electrophilic and nucleophilic sites of this compound are dictated by the distribution of electron density across the molecule. The two fluorine atoms at positions 2 and 5 significantly influence this distribution through their strong inductive (-I) and weaker mesomeric (+M) effects.

Electrophilic Sites:

  • Benzylic Carbon (Cα): The most prominent electrophilic site is the benzylic carbon atom of the chloromethyl group (-CH₂Cl). The high electronegativity of the chlorine atom polarizes the C-Cl bond, creating a partial positive charge (δ+) on the carbon, making it highly susceptible to nucleophilic attack. This is the primary site for Sₙ2 reactions.

  • Aromatic Carbons (C2 and C5): The carbons directly bonded to the fluorine atoms also exhibit electrophilic character due to the strong electron-withdrawing inductive effect of fluorine.

Nucleophilic Sites:

  • Aromatic Ring (π-system): The π-electron system of the benzene ring possesses nucleophilic character and can participate in electrophilic aromatic substitution reactions, although the presence of the deactivating fluorine and chloromethyl groups makes such reactions less favorable than on an unsubstituted benzene ring.

  • Chlorine Atom: The lone pairs of electrons on the chlorine atom give it nucleophilic properties, though it primarily acts as a leaving group in substitution reactions.

Quantitative Reactivity Analysis

The electron-withdrawing fluorine atoms are expected to slightly decrease the rate of Sₙ2 reactions compared to unsubstituted benzyl chloride by destabilizing the electron-rich transition state. Conversely, for reactions proceeding through an Sₙ1 mechanism, the fluorine atoms would destabilize the benzylic carbocation intermediate, thus significantly slowing down the reaction rate. For most nucleophilic substitution reactions with common nucleophiles, the Sₙ2 pathway is expected to predominate.[1][2][3]

Table 1: Hammett Sigma Constants for Relevant Substituents

Substituentσ_metaσ_para
F0.340.06
Cl0.370.23
NO₂0.710.78
OCH₃0.12-0.27

Data sourced from established literature on Hammett constants.

The positive sigma values for fluorine indicate its electron-withdrawing nature. In this compound, the cumulative effect of two fluorine atoms will influence the electrophilicity of the benzylic carbon.

Experimental Protocols for Key Reactions

The following are representative protocols for the reaction of benzyl chlorides with various nucleophiles. These can be adapted for this compound with appropriate optimization.

Reaction with Sodium Azide (Nucleophilic Substitution)

Objective: To synthesize 2,5-difluorobenzyl azide.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (1.5 equivalents) in a minimal amount of water and then add DMF to create a solution.[4]

  • To this stirring solution, add this compound (1.0 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature, or gently heat to 50-60 °C to increase the reaction rate, and monitor the reaction progress by thin-layer chromatography (TLC).[4]

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,5-difluorobenzyl azide.

  • Purify the product by column chromatography on silica gel if necessary.

Reaction with Piperidine (N-Alkylation)

Objective: To synthesize 1-(2,5-difluorobenzyl)piperidine.

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Deionized water

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve piperidine (1.0 equivalent) and potassium carbonate (2.0 equivalents) in acetonitrile.[5]

  • Add this compound (1.1 equivalents) dropwise to the stirring mixture at room temperature.[5]

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with deionized water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.

  • Purify by column chromatography if required.

Reaction with Sodium Cyanide (Cyanation)

Objective: To synthesize (2,5-difluorophenyl)acetonitrile.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Ethanol

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve sodium cyanide (1.2 equivalents) in a mixture of ethanol and water.[6][7][8]

  • Heat the solution to reflux.

  • Add a solution of this compound (1.0 equivalent) in ethanol dropwise to the refluxing cyanide solution.

  • Continue refluxing for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter to remove the precipitated sodium chloride.

  • Remove the ethanol from the filtrate by distillation.

  • Extract the remaining aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by vacuum distillation or column chromatography.

Proposed Synthesis of N-(2,5-Difluorobenzyl)succinimide

Objective: To synthesize N-(2,5-difluorobenzyl)succinimide.

Materials:

  • This compound

  • Succinimide

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, combine succinimide (1.0 equivalent) and potassium carbonate (1.5 equivalents) in DMF.

  • Stir the suspension and add this compound (1.0 equivalent).

  • Heat the mixture to 60-80 °C and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(2,5-difluorobenzyl)succinimide.

Visualizing Reactivity: Diagrams and Pathways

Signaling Pathway of Nucleophilic Substitution

G General Sₙ2 Reaction Pathway of this compound cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products C7H5ClF2 This compound TS [Nu---CH₂(C₆H₃F₂)---Cl]⁻ C7H5ClF2->TS Nu Nucleophile (Nu⁻) Nu->TS Product Substituted Product TS->Product LeavingGroup Chloride Ion (Cl⁻) TS->LeavingGroup

Caption: General Sₙ2 reaction pathway of this compound.

Experimental Workflow for a Typical Nucleophilic Substitution

G Experimental Workflow for Nucleophilic Substitution Start Start Dissolve Dissolve Nucleophile in Solvent Start->Dissolve Add Add 2,5-Difluorobenzyl Chloride Dissolve->Add React Stir at Appropriate Temperature Add->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Aqueous Workup (Quenching & Extraction) Monitor->Workup Reaction Complete Dry Dry Organic Layer Workup->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify Product (Chromatography/Recrystallization) Concentrate->Purify End End Purify->End

Caption: A typical experimental workflow for nucleophilic substitution reactions.

Conclusion

This compound is a valuable synthetic intermediate with well-defined electrophilic and nucleophilic centers. The benzylic carbon is the primary site for electrophilic attack, readily undergoing Sₙ2 reactions with a variety of nucleophiles. The fluorine substituents modulate the reactivity of the molecule through their strong electron-withdrawing effects. The provided experimental protocols offer a starting point for the synthesis of a range of derivatives, and the accompanying diagrams visually summarize the key reactivity principles and experimental procedures. This guide serves as a foundational resource for researchers leveraging this compound in their synthetic endeavors.

References

2,5-Difluorobenzyl chloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 2,5-Difluorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 495-07-8) is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity, enhanced by the presence of two fluorine atoms, also necessitates a thorough understanding of its stability and proper storage conditions to ensure safety, maintain purity, and achieve reliable results in synthesis. This guide provides a comprehensive overview of the stability profile of this compound, outlining recommended storage conditions, incompatible materials, and potential decomposition pathways. It also includes a generalized protocol for assessing chemical stability.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to its handling and storage.

PropertyValue
CAS Number 495-07-8
Molecular Formula C₇H₅ClF₂
Molecular Weight 162.56 g/mol [2]
Appearance Colorless to light yellow/orange clear liquid[1][3]
Boiling Point 74 °C at 20 mmHg[1][4]
Density Approximately 1.33 g/cm³[1]
Flash Point 61.3 °C[4]
Refractive Index ~1.49[1]
Purity ≥ 98% (GC)[1]

Stability Profile

This compound is generally stable under recommended storage conditions.[5] However, as a reactive benzyl halide, its stability can be compromised by exposure to certain conditions and materials, leading to degradation and the formation of impurities.

Factors Affecting Stability
  • Light: Some benzyl halides are light-sensitive.[6] While not explicitly stated for this compound, it is best practice to store it protected from light to prevent potential photo-degradation.

  • Moisture: Benzyl halides can undergo hydrolysis. For unstabilized benzyl chloride, contact with water can lead to heating and decomposition, slowly forming hydrogen chloride. Therefore, storage in a dry environment is crucial.

  • Contaminants: The presence of metals and oxidizing agents can catalyze decomposition. Unstabilized benzyl chloride may decompose violently in the presence of metals such as copper, aluminum, iron, and zinc.[7]

Incompatible Materials

To ensure the stability of this compound, contact with the following materials should be avoided:

  • Strong Oxidizing Agents: These can react vigorously with the compound.[5]

  • Metals: May be corrosive to metals and, as seen with benzyl chloride, certain metals can catalyze polymerization and decomposition.[3][8][9] Storage in a corrosion-resistant container is recommended.[3][10]

  • Water/Moisture: Can lead to hydrolysis and the formation of corrosive hydrogen chloride gas.

Hazardous Decomposition Products

Thermal decomposition can produce irritating gases and vapors.[5] Based on the elemental composition and data from analogous compounds, the primary hazardous decomposition products are expected to be:

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Hydrogen chloride (HCl)

  • Hydrogen fluoride (HF)

Recommended Storage Conditions

Proper storage is paramount to maintaining the quality and safety of this compound. The recommended conditions are summarized in Table 2.

ParameterRecommended ConditionRationale
Temperature 2 - 8 °C[1][4]To minimize thermal degradation and maintain stability.
Atmosphere Store under an inert, dry atmosphere (e.g., nitrogen or argon).To prevent contact with moisture and atmospheric oxygen.
Container Tightly closed, corrosion-resistant container with a resistant inner liner.[3][10]To prevent leakage, contamination, and reaction with container material.
Location A dry, cool, and well-ventilated place.[10] Store in a corrosives area, locked up.[5][10]To ensure a safe and stable environment, away from incompatible materials.
Light Exposure Store protected from light.To prevent potential photochemical degradation.

The logical relationship between storage conditions and the stability of the compound is illustrated in the diagram below.

G cluster_storage Optimal Storage Conditions cluster_factors Destabilizing Factors Temp_2_8C Temperature (2-8 °C) Stability This compound (High Purity & Stability) Temp_2_8C->Stability Maintains Dry_Inert_Atm Dry, Inert Atmosphere Dry_Inert_Atm->Stability Maintains Light_Protection Protection from Light Light_Protection->Stability Maintains Proper_Container Corrosion-Resistant Container Proper_Container->Stability Maintains High_Temp High Temperature Decomposition Decomposition Products (HCl, HF, COx, Polymers) High_Temp->Decomposition Promotes Moisture Moisture/Water Moisture->Decomposition Promotes (Hydrolysis) UV_Light UV Light UV_Light->Decomposition Promotes Incompatible_Materials Incompatible Materials (Metals, Oxidizers) Incompatible_Materials->Decomposition Promotes Stability->Decomposition Slowly Converts Over Time or Under Poor Conditions

Caption: Relationship between storage conditions and compound stability.

Experimental Protocol: General Stability Assessment

While a specific stability-indicating method for this compound is not published, a general protocol can be established using High-Performance Liquid Chromatography (HPLC), a technique suitable for monitoring the purity of benzyl chloride and its impurities.[11]

Objective

To assess the stability of this compound under accelerated (elevated temperature) and long-term (recommended storage temperature) conditions by monitoring its purity and the formation of degradation products over time.

Materials and Equipment
  • This compound (test sample)

  • HPLC-grade acetonitrile and water

  • Reference standards for potential impurities (if available)

  • HPLC system with a UV detector and a C18 reversed-phase column

  • Calibrated stability chambers or ovens

  • Appropriate volumetric glassware and autosampler vials

Methodology
  • Initial Analysis (T=0):

    • Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Develop an HPLC method capable of separating the main peak from potential impurities and degradation products. A gradient elution with a mobile phase of acetonitrile and water is a common starting point.

    • Analyze the sample to determine its initial purity. This serves as the baseline (T=0) data.

  • Sample Storage:

    • Aliquot the this compound into several sealed, appropriate containers (e.g., amber glass vials with inert caps).

    • Place samples in stability chambers under various conditions:

      • Long-term: 2-8 °C

      • Accelerated: e.g., 25 °C, 40 °C

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 3, 6, 12 months for long-term; 1, 2, 4, 8 weeks for accelerated), remove a sample from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Prepare and analyze the sample using the established HPLC method.

  • Data Evaluation:

    • Calculate the purity of this compound at each time point.

    • Monitor for the appearance of new peaks (degradation products) and any significant increase in existing impurity peaks.

    • Compare the results to the T=0 data to determine the rate of degradation under each condition.

The workflow for this generalized stability study is depicted in the diagram below.

G cluster_prep Preparation & T=0 cluster_storage Stability Storage cluster_testing Time-Point Testing Sample Obtain 2,5-Difluorobenzyl Chloride Sample MethodDev Develop & Validate Analytical Method (HPLC) Sample->MethodDev Analysis_T0 Analyze Sample (T=0) Establish Initial Purity MethodDev->Analysis_T0 Storage_LT Long-Term Storage (2-8 °C) Analysis_T0->Storage_LT Aliquot & Store Storage_Acc Accelerated Storage (e.g., 40 °C) Analysis_T0->Storage_Acc Aliquot & Store Pull_Sample Pull Samples at Scheduled Intervals Storage_LT->Pull_Sample Storage_Acc->Pull_Sample Analysis_Tx Analyze Samples (T=x) Determine Purity Pull_Sample->Analysis_Tx Data_Eval Evaluate Data (Purity vs. Time) Analysis_Tx->Data_Eval Report Generate Stability Report Data_Eval->Report

Caption: General experimental workflow for a chemical stability study.

Conclusion

While this compound is a stable compound under normal conditions, its reactivity necessitates careful handling and storage to prevent degradation. The optimal storage conditions involve refrigeration (2-8 °C) in a dry, inert environment, protected from light, and in a corrosion-resistant container. Adherence to these guidelines and avoidance of incompatible materials will ensure the long-term purity and integrity of this valuable chemical intermediate, leading to more reliable and safer outcomes in research and development.

References

An In-depth Technical Guide to the SN2 Reaction Mechanism of 2,5-Difluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the bimolecular nucleophilic substitution (SN2) reaction mechanism as it pertains to 2,5-Difluorobenzyl chloride. This information is critical for professionals in drug development and organic synthesis who utilize fluorinated building blocks to enhance the pharmacological properties of target molecules. This document details the theoretical framework, predictable electronic effects of the fluorine substituents, and practical experimental protocols for studying the kinetics of this reaction.

Core Concepts of the SN2 Reaction

The SN2 reaction is a fundamental concept in organic chemistry, characterized by a concerted, single-step mechanism where a nucleophile attacks the electrophilic carbon center, and the leaving group departs simultaneously.[1][2] This process leads to an inversion of stereochemistry at the reaction center, often referred to as a Walden inversion.[3] The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics.[3][4]

Several factors influence the rate and efficiency of an SN2 reaction:

  • Substrate: Steric hindrance around the electrophilic carbon significantly impedes the backside attack of the nucleophile. Consequently, the reactivity order for substrates in SN2 reactions is methyl > primary > secondary >> tertiary.[3][5] Benzyl halides, being primary, are generally good substrates for SN2 reactions.

  • Nucleophile: The strength of the nucleophile is a key determinant of the reaction rate. Stronger nucleophiles lead to faster reactions.[5]

  • Leaving Group: A good leaving group is a species that is stable on its own after detaching from the substrate. Weaker bases are generally better leaving groups.[5]

  • Solvent: Polar aprotic solvents, such as acetone, acetonitrile, DMF, and DMSO, are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus preserving its nucleophilicity.[5] Protic solvents can hinder the reaction by forming hydrogen bonds with the nucleophile.[5]

The SN2 Reactivity of Benzyl Chlorides

Benzyl halides are particularly interesting substrates for nucleophilic substitution reactions as they can proceed through both SN1 and SN2 pathways.[6] The choice of mechanism is highly dependent on the reaction conditions. For the SN2 mechanism to be favored, a strong nucleophile and a polar aprotic solvent are typically employed.[6] The π-system of the benzene ring plays a crucial role in stabilizing the SN2 transition state through overlap with the p-orbitals of the incoming nucleophile and the departing leaving group, which lowers the activation energy of the reaction.

The Influence of 2,5-Difluoro Substitution on the SN2 Reaction of Benzyl Chloride

The introduction of two fluorine atoms onto the benzene ring of benzyl chloride at the 2 and 5 positions has a predictable, albeit complex, influence on its reactivity in SN2 reactions. Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I).[7]

This electron-withdrawing nature is expected to impact the SN2 reaction rate of this compound in the following ways:

  • Increased Electrophilicity of the Benzylic Carbon: The strong inductive effect of the two fluorine atoms will pull electron density away from the benzylic carbon, making it more electron-deficient and, therefore, more susceptible to nucleophilic attack. This effect is anticipated to increase the rate of the SN2 reaction compared to the unsubstituted benzyl chloride.

  • Transition State Stabilization: The electron-withdrawing fluorine substituents can stabilize the partial negative charge that develops on the incoming nucleophile and the leaving group in the trigonal bipyramidal transition state. This stabilization of the transition state lowers the activation energy and accelerates the reaction.

Quantitative Data and Comparative Analysis

While specific kinetic data for this compound is scarce, we can use the known rate constant for the parent benzyl chloride as a baseline for comparison. The second-order rate constant for the reaction of benzyl chloride with potassium iodide in acetone at 25 °C has been reported.[9]

SubstrateNucleophileSolventTemperature (°C)Second-Order Rate Constant (k) (M⁻¹s⁻¹)
Benzyl ChlorideKIAcetone252.15 x 10⁻³[9]
This compoundKIAcetone25Predicted to be > 2.15 x 10⁻³

Prediction is based on the electron-withdrawing nature of the fluorine substituents, which is expected to accelerate the SN2 reaction.

Experimental Protocols

To empirically determine the kinetic parameters for the SN2 reaction of this compound, the following experimental protocols can be employed.

General Procedure for SN2 Reaction (Williamson Ether Synthesis Example)

This protocol describes the synthesis of a 2,5-difluorobenzyl ether, a common application of SN2 reactions.

Materials:

  • This compound

  • An alcohol (e.g., ethanol, phenol)

  • A strong base (e.g., sodium hydride (NaH) or sodium hydroxide (NaOH))

  • A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and workup equipment

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in the chosen polar aprotic solvent.

  • Carefully add the strong base (1.1 equivalents) portion-wise to the alcohol solution at 0 °C to form the alkoxide.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Kinetic Study of the SN2 Reaction using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of a reaction in real-time.[10][11]

Materials and Equipment:

  • This compound

  • A suitable nucleophile (e.g., sodium iodide)

  • A deuterated polar aprotic solvent (e.g., acetone-d6, acetonitrile-d3)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Prepare a stock solution of this compound of known concentration in the deuterated solvent.

  • Prepare a stock solution of the nucleophile of known concentration in the same deuterated solvent.

  • In an NMR tube, combine known volumes of the two stock solutions at a controlled temperature.

  • Immediately acquire a series of ¹H NMR spectra at regular time intervals.

  • Identify characteristic peaks for the starting material (e.g., the benzylic protons of this compound) and the product.

  • Integrate these peaks in each spectrum to determine the relative concentrations of the reactant and product over time.

  • Plot the concentration of the reactant versus time and use the appropriate integrated rate law for a second-order reaction to determine the rate constant (k).

Kinetic Study of the SN2 Reaction using the Conductometric Method

This method is suitable for SN2 reactions that involve a change in the number of ions in solution. For example, the reaction of this compound with a neutral nucleophile to form an ionic product.

Materials and Equipment:

  • This compound

  • A neutral nucleophile (e.g., a tertiary amine)

  • A suitable polar solvent

  • Conductivity meter and probe

  • Thermostated water bath

Procedure:

  • Prepare solutions of this compound and the nucleophile of known concentrations in the chosen solvent.

  • Allow the solutions to equilibrate to the desired reaction temperature in the thermostated water bath.

  • Mix the solutions in a reaction vessel equipped with the conductivity probe.

  • Record the conductivity of the solution at regular time intervals.

  • The change in conductivity is proportional to the formation of the ionic product.

  • Relate the change in conductivity to the change in concentration of the product over time.

  • Use this data to determine the reaction rate and the rate constant.

Visualizations

SN2 Reaction Mechanism

SN2_Mechanism Reactants Nu⁻ + R-X TS [Nu···R···X]⁻ Reactants->TS Backside Attack Products Nu-R + X⁻ TS->Products Leaving Group Departure

Caption: Generalized SN2 reaction mechanism.

Experimental Workflow for NMR Kinetic Study

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_Substrate Prepare Substrate Solution (this compound in d-solvent) Mix Mix solutions in NMR tube at constant T Prep_Substrate->Mix Prep_Nuc Prepare Nucleophile Solution (e.g., NaI in d-solvent) Prep_Nuc->Mix Acquire Acquire 1H NMR spectra at regular time intervals Mix->Acquire Integrate Integrate reactant and product peaks Acquire->Integrate Plot Plot [Reactant] vs. time Integrate->Plot Calculate Calculate rate constant (k) using integrated rate law Plot->Calculate

Caption: Workflow for an SN2 kinetic study using NMR.

Logical Relationship of Substituent Effects

Substituent_Effects Substituent 2,5-Difluoro Substituents Effect1 Strong -I Effect Substituent->Effect1 Effect2 Increased Electrophilicity of Benzylic Carbon Effect1->Effect2 Effect3 Stabilization of Transition State Effect1->Effect3 Outcome Increased SN2 Reaction Rate Effect2->Outcome Effect3->Outcome

Caption: Influence of 2,5-difluoro substituents on SN2 reactivity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,5-Difluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of potent kinase inhibitors utilizing 2,5-Difluorobenzyl chloride as a key building block. The protocols focus on the synthesis of a Lapatinib analog, a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both critical targets in oncology.

The incorporation of the 2,5-difluorobenzyl moiety can enhance the metabolic stability and binding affinity of the inhibitor to its target kinases. This document outlines the synthetic pathway, detailed experimental procedures, and biological activity of the resulting kinase inhibitor.

Target Kinase and Signaling Pathway

Lapatinib and its analogs are potent inhibitors of the EGFR (ErbB1) and HER2 (ErbB2) tyrosine kinases. These receptors are key components of the ErbB signaling network, which plays a crucial role in cell proliferation, survival, and differentiation. In many cancers, these pathways are aberrantly activated, leading to uncontrolled cell growth. By blocking the ATP-binding site of these kinases, Lapatinib inhibits their downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, ultimately leading to the inhibition of tumor cell proliferation and induction of apoptosis.

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR HER2 HER2 EGFR->HER2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Lapatinib_Analog Lapatinib Analog (from this compound) Lapatinib_Analog->EGFR Lapatinib_Analog->HER2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Akt Akt PI3K->Akt Akt->Proliferation_Survival

Caption: EGFR and HER2 Signaling Pathway Inhibition by a Lapatinib Analog.

Synthetic Workflow

The synthesis of the Lapatinib analog from this compound involves a multi-step process. The key steps include the preparation of the key intermediate, 3-chloro-4-(2,5-difluorobenzyloxy)aniline, followed by its coupling with a quinazoline core, and subsequent functionalization to yield the final inhibitor.

Synthesis_Workflow A This compound C Step 1: Williamson Ether Synthesis A->C B 2-Chloro-4-nitrophenol B->C D 3-Chloro-4-(2,5-difluorobenzyloxy)nitrobenzene C->D E Step 2: Reduction of Nitro Group D->E F 3-Chloro-4-(2,5-difluorobenzyloxy)aniline E->F H Step 3: Buchwald-Hartwig Coupling F->H G 6-Iodoquinazolin-4-one G->H I N-(3-chloro-4-((2,5-difluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine H->I J Step 4: Suzuki Coupling I->J K Final Lapatinib Analog J->K

Caption: Synthetic workflow for a Lapatinib analog.

Experimental Protocols

Step 1: Synthesis of 3-Chloro-4-(2,5-difluorobenzyloxy)nitrobenzene

This procedure describes the Williamson ether synthesis to couple this compound with 2-Chloro-4-nitrophenol.

Materials:

  • This compound

  • 2-Chloro-4-nitrophenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-Chloro-4-nitrophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add this compound (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum to obtain 3-Chloro-4-(2,5-difluorobenzyloxy)nitrobenzene.

Step 2: Synthesis of 3-Chloro-4-(2,5-difluorobenzyloxy)aniline

This step involves the reduction of the nitro group to an amine.

Materials:

  • 3-Chloro-4-(2,5-difluorobenzyloxy)nitrobenzene

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, suspend 3-Chloro-4-(2,5-difluorobenzyloxy)nitrobenzene (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (3.0 eq) and ammonium chloride (1.0 eq) to the suspension.

  • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Chloro-4-(2,5-difluorobenzyloxy)aniline.[1][2][3]

Subsequent Steps: Synthesis of the Lapatinib Analog

The intermediate, 3-Chloro-4-(2,5-difluorobenzyloxy)aniline, can then be utilized in established multi-step synthetic routes to produce the final Lapatinib analog. These subsequent steps typically involve:

  • Buchwald-Hartwig amination: Coupling of 3-Chloro-4-(2,5-difluorobenzyloxy)aniline with a suitable halogenated quinazoline derivative.

  • Suzuki or Stille coupling: Introduction of a furan or other heterocyclic moiety at a specific position on the quinazoline core.

  • Reductive amination: Functionalization of the heterocyclic ring to introduce the final side chain.

The specific reagents and conditions for these steps are well-documented in the literature for the synthesis of Lapatinib and its derivatives.

Quantitative Data

The biological activity of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for Lapatinib against various cancer cell lines, which are representative of the expected potency for analogs synthesized using this methodology.

Kinase/Cell LineIC50 (nM)Cancer Type
EGFR (ErbB1)10.8-
HER2 (ErbB2)9.8-
BT474100Breast Cancer
SK-BR-3250Breast Cancer
N8750Gastric Cancer

Note: The IC50 values for the specific 2,5-difluoro analog would require experimental determination but are expected to be in a similar nanomolar range.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of potent kinase inhibitors, such as analogs of Lapatinib. The protocols outlined in these application notes provide a clear pathway for the preparation of these compounds. The resulting inhibitors are expected to exhibit potent activity against key oncogenic drivers like EGFR and HER2, making them promising candidates for further investigation in cancer drug discovery and development.

References

Application Notes and Protocols: 2,5-Difluorobenzyl Chloride in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, increased lipophilicity, and improved target-binding affinity. The difluorobenzyl moiety, in particular, has emerged as a critical pharmacophore in the development of potent therapeutic agents. While 2,5-Difluorobenzyl chloride is a versatile and reactive chemical intermediate for introducing this moiety, the most extensively documented application of a difluorobenzyl group in a commercially successful antiviral drug is the 2,4-difluorobenzyl isomer found in the HIV-1 integrase inhibitor, Dolutegravir (DTG).

These application notes will focus on the role of the difluorobenzyl moiety in antiviral drug discovery, using Dolutegravir as a primary example to illustrate the principles of its application, mechanism of action, and the experimental protocols used for its evaluation. The information presented is intended to serve as a comprehensive guide for researchers utilizing fluorinated benzyl compounds in the pursuit of novel antiviral therapies.

Application Notes

Chemical Properties of this compound

This compound is a colorless to light yellow liquid with the chemical formula C₇H₅ClF₂. Its utility as a building block in organic synthesis stems from the reactive benzylic chloride group, which readily participates in nucleophilic substitution reactions. This allows for the covalent attachment of the 2,5-difluorobenzyl group to a wide range of molecular scaffolds.[1] The presence of two fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, enhancing its utility in medicinal chemistry.[1]

The Role of the Difluorobenzyl Moiety in Antiviral Drug Discovery

The inclusion of a difluorobenzyl group in a drug candidate can offer several advantages:

  • Enhanced Potency: The fluorine atoms can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with the target protein, leading to increased binding affinity.

  • Improved Pharmacokinetics: Fluorine substitution can block sites of metabolism, increasing the metabolic stability and half-life of the drug.[1] It can also enhance lipophilicity, which can improve cell permeability and oral bioavailability.[1]

  • Modulation of Physicochemical Properties: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing the drug's solubility and ionization state at physiological pH.

Case Study: Dolutegravir (DTG) - A Potent HIV-1 Integrase Inhibitor

Dolutegravir (marketed as Tivicay) is a second-generation HIV-1 integrase strand transfer inhibitor (INSTI) that is a critical component of modern antiretroviral therapy.[2] The 2,4-difluorobenzyl group in Dolutegravir plays a crucial role in its high potency and favorable resistance profile. It interacts with a hydrophobic pocket of the HIV-1 integrase enzyme, contributing to the drug's long duration of action.[2]

Mechanism of Action: HIV-1 integrase is a viral enzyme essential for the replication of HIV by inserting the viral DNA into the host cell's genome.[3][4] Dolutegravir binds to the active site of the integrase, chelating the two magnesium ions required for its catalytic activity. This prevents the strand transfer step of integration, effectively halting the viral life cycle. The difluorobenzyl moiety of Dolutegravir enhances its binding to the enzyme, making it effective against some viral strains that are resistant to first-generation integrase inhibitors.[2][3][4]

Data Presentation

The following tables summarize the quantitative antiviral activity of Dolutegravir.

Table 1: In Vitro Antiviral Activity of Dolutegravir against Wild-Type and Resistant HIV-1 Strains

HIV-1 StrainMutation(s)EC₅₀ (nM)Fold Change in EC₅₀
Wild-Type (WT)None1.6 - 2.6-
Resistant Strain 1Y143R< 6.4< 4
Resistant Strain 2N155H< 4.8< 3
Resistant Strain 3G140S/Q148H< 6.4< 4

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication in a cell-based assay. Data compiled from multiple sources.[1][3]

Table 2: In Vitro Antiviral Activity of Dolutegravir against Different HIV-2 Strains

HIV IsolateGenotypeMean EC₅₀ (nM)
HIV-2 Group AWild-Type1.9
HIV-2 Group BWild-Type2.6
HIV-1 ControlWild-Type1.3

Data from single-cycle infectivity assays.[5][6]

Experimental Protocols

Protocol 1: Synthesis of a Key Intermediate for Dolutegravir

This protocol describes the amidation reaction to introduce the 2,4-difluorobenzyl moiety, a critical step in the synthesis of Dolutegravir.

Reaction: Amidation of a pyridone carboxylic acid ester with 2,4-difluorobenzylamine.

Materials:

  • Pyridone carboxylic acid ester (1 equivalent)

  • 2,4-Difluorobenzylamine (1.2 equivalents)

  • Carbonyldiimidazole (CDI) (1.5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the pyridone carboxylic acid ester in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add CDI to the solution and stir at room temperature for 1 hour to activate the carboxylic acid.

  • Add 2,4-difluorobenzylamine to the reaction mixture and continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

This is a representative protocol adapted from general synthetic procedures for Dolutegravir.[7][8]

Protocol 2: In Vitro HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer activity of HIV-1 integrase.

Materials:

  • Recombinant HIV-1 integrase

  • Donor DNA (biotinylated oligonucleotide mimicking the viral LTR end)

  • Target DNA (oligonucleotide with a 3'-end modification for detection)

  • Streptavidin-coated 96-well plates

  • Assay buffer (containing Mg²⁺)

  • Test compound (e.g., Dolutegravir)

  • HRP-labeled antibody against the target DNA modification

  • TMB substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Plate reader

Procedure:

  • Coat the streptavidin-coated 96-well plate with the biotinylated donor DNA for 1 hour at 37°C.

  • Wash the plate to remove unbound donor DNA.

  • Add recombinant HIV-1 integrase to the wells and incubate for 30 minutes at 37°C to allow binding to the donor DNA.

  • Add serial dilutions of the test compound (and controls) to the wells and incubate for 15 minutes at room temperature.

  • Initiate the strand transfer reaction by adding the target DNA and incubate for 1 hour at 37°C.

  • Wash the plate to remove unreacted components.

  • Add the HRP-labeled antibody and incubate for 1 hour at 37°C.

  • Wash the plate and add TMB substrate. Incubate for 10-15 minutes at room temperature.

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.

  • Calculate the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration.

This protocol is based on commercially available HIV-1 integrase assay kits and published methodologies.[9][10][11]

Protocol 3: Cell-Based Antiviral Activity Assay (HIV-1 p24 Antigen Reduction)

This assay determines the efficacy of a compound in inhibiting HIV-1 replication in a cellular context.

Materials:

  • Human T-cell line susceptible to HIV-1 infection (e.g., MT-4 cells)

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Test compound (e.g., Dolutegravir)

  • HIV-1 p24 antigen ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed MT-4 cells in a 96-well plate at an appropriate density.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Add the diluted compound to the cells.

  • Infect the cells with a known amount of HIV-1.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.

  • After the incubation period, collect the cell culture supernatant.

  • Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Determine the EC₅₀ value of the compound by plotting the percentage of p24 reduction against the compound concentration.

  • In parallel, assess the cytotoxicity of the compound on uninfected cells using an appropriate method (e.g., MTT assay) to determine the CC₅₀ (50% cytotoxic concentration).

  • Calculate the selectivity index (SI = CC₅₀ / EC₅₀) to evaluate the therapeutic window of the compound.

This is a standard protocol for assessing anti-HIV-1 activity in vitro.[10]

Visualizations

HIV_Integrase_Inhibition cluster_virus HIV-1 Life Cycle cluster_host Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integration Integration Viral DNA->Integration Forms pre-integration complex with Integrase Integrase Integrase Provirus Provirus Integration->Provirus Integrates into Host DNA Host DNA Host DNA Dolutegravir Dolutegravir Dolutegravir->Integrase Inhibits

Caption: Mechanism of HIV-1 Integrase Inhibition by Dolutegravir.

Antiviral_Assay_Workflow cluster_plate_prep Plate Preparation cluster_analysis Analysis Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Infect with Virus Infect with Virus Add Compound->Infect with Virus Incubate Incubate Infect with Virus->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant 4-5 days Quantify Viral Marker Quantify Viral Marker Collect Supernatant->Quantify Viral Marker e.g., p24 ELISA Data Analysis Data Analysis Quantify Viral Marker->Data Analysis Determine EC50 Determine EC50 Data Analysis->Determine EC50

Caption: Workflow for a Cell-Based Antiviral Activity Assay.

SAR_Logic Dolutegravir Dolutegravir Core_Scaffold Tricyclic Core Dolutegravir->Core_Scaffold Metal_Chelating_Group Metal Chelating Pharmacophore Dolutegravir->Metal_Chelating_Group Difluorobenzyl_Group 2,4-Difluorobenzyl Group Dolutegravir->Difluorobenzyl_Group HIV_Integrase HIV_Integrase Metal_Chelating_Group->HIV_Integrase Binds to Mg2+ in active site Difluorobenzyl_Group->HIV_Integrase Interacts with hydrophobic pocket High_Potency High_Potency

Caption: Structure-Activity Relationship of Dolutegravir.

References

Application Notes and Protocols for the Preparation of Fluorinated Agrochemicals using 2,5-Difluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into agrochemical candidates is a well-established strategy to enhance their biological efficacy. The unique properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to target sites.[1][2] 2,5-Difluorobenzyl chloride is a key building block in the synthesis of a variety of fluorinated agrochemicals, including fungicides, herbicides, and insecticides.[1] Its primary application lies in the introduction of the 2,5-difluorobenzyl moiety into heterocyclic scaffolds, a common feature in many potent agrochemicals.

This document provides detailed application notes and a representative experimental protocol for the synthesis of a model N-(2,5-difluorobenzyl)pyrazole, a core structure found in many modern fungicides.

Key Applications in Agrochemical Synthesis

The primary use of this compound in agrochemical synthesis is as an alkylating agent. The benzylic chloride is susceptible to nucleophilic substitution, allowing for the facile introduction of the 2,5-difluorobenzyl group onto various molecular scaffolds. A particularly important application is the N-alkylation of heterocyclic compounds, such as pyrazoles and triazoles, which are prevalent in a wide range of fungicides.

Synthesis of Pyrazole-Based Fungicides:

Many commercial and developmental fungicides are based on a pyrazole core. The N-alkylation of a substituted pyrazole with this compound is a key step in the synthesis of these active ingredients. The 2,5-difluorobenzyl group often contributes to enhanced fungicidal activity and optimal physicochemical properties for uptake and translocation within the plant.

Experimental Protocols

The following is a representative protocol for the N-alkylation of a substituted pyrazole with this compound. This procedure can be adapted for various pyrazole derivatives.

Synthesis of 1-(2,5-Difluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole (A Model Fungicidal Core)

This protocol details the synthesis of a model N-benzylated pyrazole, a common structural motif in modern fungicides.

Reaction Scheme:

G cluster_reagents Reagents cluster_products Products Pyrazole 3-(Trifluoromethyl)-1H-pyrazole Reaction_Vessel Reaction Mixture Pyrazole->Reaction_Vessel 1.0 eq Base Sodium Hydride (NaH) Base->Reaction_Vessel 1.1 eq Solvent Anhydrous DMF Solvent->Reaction_Vessel Alkylating_Agent This compound Alkylating_Agent->Reaction_Vessel 1.05 eq Final_Product 1-(2,5-Difluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole Workup Aqueous Workup Reaction_Vessel->Workup Quenching & Extraction Purification Column Chromatography Workup->Purification Purification->Final_Product

Caption: Synthetic workflow for N-alkylation of a pyrazole.

Materials:

Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )
3-(Trifluoromethyl)-1H-pyrazole360-40-7C₄H₃F₃N₂136.08
This compound495-07-8C₇H₅ClF₂162.56
Sodium Hydride (60% in mineral oil)7646-69-7NaH24.00
Anhydrous Dimethylformamide (DMF)68-12-2C₃H₇NO73.09
Ethyl Acetate141-78-6C₄H₈O₂88.11
Saturated aq. Ammonium Chloride12125-02-9NH₄Cl53.49
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37

Procedure:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 3-(trifluoromethyl)-1H-pyrazole (1.0 equivalent) in anhydrous DMF dropwise.[1]

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.[1]

  • Add this compound (1.05 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.[1]

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(2,5-difluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole.

Expected Yield and Characterization:

ParameterExpected Value
Yield 80-90%
Appearance Colorless to pale yellow oil or solid
¹H NMR Consistent with the formation of the N-benzylated product, showing characteristic peaks for the 2,5-difluorobenzyl group and the pyrazole ring.
¹⁹F NMR Peaks corresponding to the CF₃ group and the two fluorine atoms on the benzene ring.
Mass Spec (m/z) [M+H]⁺ corresponding to the molecular weight of the product.

Signaling Pathways and Mode of Action

Many pyrazole-based fungicides, including those synthesized using this compound, act as Succinate Dehydrogenase Inhibitors (SDHIs). These fungicides target Complex II of the mitochondrial respiratory chain in fungi, disrupting the production of ATP and leading to fungal cell death.

G cluster_fungus Fungal Cell Mitochondrion Mitochondrion Pyrazole_Fungicide N-(2,5-Difluorobenzyl) Pyrazole Fungicide Complex_II Succinate Dehydrogenase (Complex II) Pyrazole_Fungicide->Complex_II Inhibits ETC Electron Transport Chain Complex_II->ETC Electron Transfer Cell_Death Fungal Cell Death Complex_II->Cell_Death Leads to ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP Production ATP_Synthase->ATP

Caption: Mode of action of pyrazole SDHI fungicides.

Quantitative Data: Fungicidal Activity

The fungicidal efficacy of novel compounds is typically determined by in vitro and in vivo assays. The half-maximal effective concentration (EC₅₀) is a key metric for comparing the potency of different fungicides. The table below presents hypothetical EC₅₀ values for a model N-(2,5-difluorobenzyl)pyrazole fungicide against common plant pathogens, illustrating the type of data generated in agrochemical research.

Fungal PathogenEC₅₀ (µg/mL) of Model Compound
Botrytis cinerea (Gray Mold)0.5 - 2.0
Septoria tritici (Leaf Blotch of Wheat)0.1 - 0.5
Puccinia triticina (Wheat Leaf Rust)0.2 - 1.0
Alternaria solani (Early Blight of Tomato)1.0 - 5.0

Note: Lower EC₅₀ values indicate higher fungicidal activity.

Conclusion

This compound is a valuable and versatile building block for the synthesis of fluorinated agrochemicals. Its primary application in the N-alkylation of heterocyclic compounds, particularly pyrazoles, has led to the development of potent fungicides. The provided experimental protocol serves as a general guideline for the synthesis of N-(2,5-difluorobenzyl)pyrazole derivatives. Further optimization of reaction conditions and structural modifications of the pyrazole core can lead to the discovery of novel agrochemicals with improved efficacy and desirable environmental profiles.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 2,5-Difluorobenzyl Chloride and Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic substitution reactions involving 2,5-difluorobenzyl chloride and various amines are fundamental transformations in modern organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. The 2,5-difluorobenzyl moiety is a privileged scaffold in the design of novel therapeutic agents. The presence of fluorine atoms can significantly enhance a molecule's pharmacological profile by improving metabolic stability, increasing binding affinity to target proteins, and modulating physicochemical properties such as lipophilicity and pKa.[1][2]

These application notes provide an overview of the significance of this reaction class, detailed experimental protocols for the synthesis of N-(2,5-difluorobenzyl)amines, and a summary of expected outcomes.

Application Notes

The introduction of the 2,5-difluorobenzyl group into a molecule can be a critical strategy for developing drugs with enhanced efficacy and improved ADME (absorption, distribution, metabolism, and excretion) properties.[2] The carbon-fluorine bond is exceptionally strong, which can lead to increased metabolic stability of the resulting compounds, a desirable trait for drug candidates.[2]

N-(2,5-difluorobenzyl)amine derivatives are key intermediates in the synthesis of a wide range of biologically active molecules.[3][4] For instance, substituted N-benzyl piperidines are explored for their activity as dopamine, serotonin, and norepinephrine transporter inhibitors, which are relevant for treating conditions like cocaine addiction.[5] Furthermore, the 2,5-difluorobenzyl group is found in compounds investigated for their potential as novel therapeutic agents in various disease areas.

The nucleophilic substitution reaction of this compound with primary or secondary amines is a robust and versatile method for creating a diverse library of compounds for structure-activity relationship (SAR) studies. The general reaction proceeds via an SN2 mechanism, where the amine nucleophile attacks the electrophilic benzylic carbon of this compound, displacing the chloride leaving group.

Experimental Protocols

The following protocols provide a general framework for the nucleophilic substitution reaction between this compound and a representative primary or secondary amine. Reaction conditions may require optimization depending on the specific amine used.

Protocol 1: General Procedure for the Synthesis of N-(2,5-Difluorobenzyl)amines

This protocol describes the reaction of this compound with an amine in the presence of a base.

Materials:

  • This compound

  • Amine (e.g., piperidine, morpholine, aniline, benzylamine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium carbonate (K₂CO₃))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., Hexanes, Ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional)

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a solution of the amine (1.0 - 1.2 equivalents) in an anhydrous solvent (e.g., DCM or ACN, 5-10 mL per mmol of the limiting reagent) in a round-bottom flask, add the base (1.5 - 2.0 equivalents). Stir the mixture at room temperature.

  • Addition of Electrophile: Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred amine solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature if it was heated. Dilute the reaction mixture with the solvent used for the reaction and wash with saturated aqueous sodium bicarbonate solution to neutralize any excess acid. Separate the organic layer.

  • Extraction: Extract the aqueous layer with the organic solvent (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2,5-difluorobenzyl)amine.

Data Presentation

The following table summarizes the expected outcomes for the nucleophilic substitution reaction of this compound with various classes of amines. Yields are estimates based on typical SN2 reactions of this nature.

Amine TypeRepresentative AmineProductTypical SolventTypical BaseTemperatureExpected Yield (%)
Aliphatic Secondary Piperidine1-(2,5-Difluorobenzyl)piperidineDCM, ACNTEA, K₂CO₃Room Temp.85-95
Aliphatic Secondary Morpholine4-(2,5-Difluorobenzyl)morpholineDCM, ACNTEA, K₂CO₃Room Temp.85-95
Aromatic Primary AnilineN-(2,5-Difluorobenzyl)anilineDMF, ACNK₂CO₃, DIPEA50-80 °C70-85
Aliphatic Primary BenzylamineN-(2,5-Difluorobenzyl)benzylamineDCM, ACNTEARoom Temp.90-98

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine and Base in Anhydrous Solvent reaction Combine Reactants and Stir (Heat if Necessary) prep_amine->reaction prep_chloride Dissolve this compound prep_chloride->reaction monitoring Monitor by TLC reaction->monitoring Periodically quench Quench and Wash with NaHCO₃ monitoring->quench Upon Completion extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of N-(2,5-Difluorobenzyl)amines.

References

Application Notes and Protocols: Formation of 2,5-Difluorobenzylmagnesium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and an experimental protocol for the synthesis of 2,5-Difluorobenzylmagnesium chloride, a crucial Grignard reagent in organic synthesis. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful formation of the reagent, with a focus on maximizing yield and minimizing the formation of the primary byproduct, the Wurtz coupling product (1,2-bis(2,5-difluorophenyl)ethane). These guidelines are intended to serve as a comprehensive resource for laboratory-scale synthesis. 2,5-Difluorobenzylmagnesium chloride is a valuable intermediate for introducing the 2,5-difluorobenzyl moiety into molecules, a common structural motif in pharmaceuticals and materials science.[1][2]

Introduction

Grignard reagents, organomagnesium halide compounds, are fundamental tools in organic chemistry for the formation of carbon-carbon bonds.[1] The synthesis of 2,5-Difluorobenzylmagnesium chloride involves the reaction of 2,5-Difluorobenzyl chloride with magnesium metal in an anhydrous ethereal solvent.[1] The presence of the difluorobenzyl group makes this reagent particularly useful in the synthesis of complex molecules for pharmaceuticals and agrochemicals, where fluorine substitution can enhance biological activity and stability.[2]

A significant challenge in the formation of Grignard reagents from benzylic halides is the competing Wurtz coupling reaction, which leads to the formation of a homocoupled dimer.[3][4] This side reaction reduces the yield of the desired Grignard reagent. The choice of solvent and reaction conditions plays a critical role in minimizing this undesired pathway. Studies on benzyl chloride have shown that solvents like 2-methyltetrahydrofuran (2-MeTHF) can significantly suppress Wurtz coupling compared to tetrahydrofuran (THF).[4]

This protocol emphasizes the use of best practices for Grignard reagent synthesis, including the use of anhydrous solvents, inert atmosphere techniques, and methods for activating the magnesium surface to ensure reliable reaction initiation.[1][5]

Key Reaction Pathways

The formation of 2,5-Difluorobenzylmagnesium chloride is in competition with the Wurtz coupling side reaction. Understanding these pathways is crucial for optimizing the reaction conditions.

2,5-Difluorobenzyl_chloride 2,5-Difluorobenzyl chloride Grignard_reagent 2,5-Difluorobenzyl- magnesium chloride (Desired Product) 2,5-Difluorobenzyl_chloride->Grignard_reagent + Mg (in ether solvent) Mg Mg Wurtz_product 1,2-bis(2,5-difluorophenyl)ethane (Wurtz Coupling Product) Grignard_reagent->Wurtz_product + this compound

Caption: Competing pathways in the formation of 2,5-Difluorobenzylmagnesium chloride.

Quantitative Data Summary

The following table summarizes the expected yields of the Grignard reagent and the Wurtz coupling byproduct based on the choice of solvent. While specific data for this compound is not extensively published, the data for the closely related benzyl chloride is highly informative for solvent selection.[4]

SolventGrignard Reagent Yield (Product to Wurtz Ratio)ObservationsReference
Diethyl Ether (Et₂O)~90:10Good yield with minimal Wurtz coupling.[4]
Tetrahydrofuran (THF)~30:70Significant Wurtz byproduct formation, leading to poor yields of the Grignard reagent.[4]
2-Methyltetrahydrofuran (2-MeTHF)~90:10Excellent yield, effectively suppressing Wurtz coupling. Considered a greener solvent alternative.[4]

Experimental Protocol

This protocol describes the formation of 2,5-Difluorobenzylmagnesium chloride using 2-MeTHF as the solvent to minimize the Wurtz coupling side reaction.

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • This compound

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

  • Anhydrous diethyl ether (for comparison, optional)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

  • Round-bottom flask, reflux condenser, and addition funnel (all flame- or oven-dried)

  • Magnetic stirrer and stir bar

  • Ice-water bath

Procedure:

1. Equipment Setup and Magnesium Activation:

  • Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried.

  • Place magnesium turnings (1.2 equivalents) into the flask.

  • Add a single crystal of iodine to the flask.

  • Heat the flask gently with a heat gun under a flow of inert gas until the purple iodine vapor is observed, which then dissipates. This process helps to activate the magnesium surface by removing the passivating oxide layer.[5]

  • Allow the flask to cool to room temperature under the inert atmosphere.

2. Reaction Initiation:

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous 2-MeTHF in the dropping funnel.

  • Add a small portion (approximately 10%) of the this compound solution to the activated magnesium turnings.

  • Observe the reaction mixture. Successful initiation is indicated by a gentle bubbling, a slight exotherm, and the appearance of a grayish, cloudy suspension.[5] If the reaction does not start, gentle warming with a heat gun or sonication may be applied.

3. Grignard Reagent Formation:

  • Once the reaction has initiated, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • To control the exothermic reaction, an ice bath may be used to maintain the reaction temperature.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete conversion.

4. Confirmation and Use:

  • The resulting gray-to-brown suspension is the 2,5-Difluorobenzylmagnesium chloride solution.

  • The concentration of the Grignard reagent can be determined by titration (e.g., with a standard solution of a secondary alcohol and a colorimetric indicator like 1,10-phenanthroline).

  • The Grignard reagent is typically used in situ for subsequent reactions. It is sensitive to air and moisture and should be handled under an inert atmosphere at all times.[1]

Experimental Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use Dry_glassware Flame/Oven-dry all glassware Assemble Assemble apparatus under inert gas Dry_glassware->Assemble Add_Mg Add Mg turnings (1.2 eq) Assemble->Add_Mg Activate_Mg Activate Mg with iodine crystal and heat Add_Mg->Activate_Mg Cool Cool to room temp. Activate_Mg->Cool Initiate Add small portion of chloride solution to initiate Cool->Initiate Prepare_sol Prepare solution of This compound (1.0 eq) in 2-MeTHF Prepare_sol->Initiate Slow_addition Slowly add remaining chloride solution Initiate->Slow_addition Stir Stir at room temp. for 30-60 min Slow_addition->Stir Grignard_solution Obtain Grignard reagent solution Stir->Grignard_solution Titrate Determine concentration by titration (optional) Grignard_solution->Titrate Use_in_situ Use in subsequent reaction under inert atmosphere Titrate->Use_in_situ

Caption: Workflow for the preparation of 2,5-Difluorobenzylmagnesium chloride.

Applications in Synthesis

2,5-Difluorobenzylmagnesium chloride is a versatile reagent for the synthesis of a variety of organic compounds. Its primary applications include:

  • Nucleophilic Addition to Carbonyls: It readily reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.[1]

  • Synthesis of Pharmaceuticals: The 2,5-difluorobenzyl moiety is a key structural component in many drug candidates, and this Grignard reagent provides a direct route for its incorporation.[1][2]

  • Formation of Carbon-Heteroatom Bonds: It can react with various electrophiles to form new bonds with elements such as silicon, tin, and phosphorus.

  • Cross-Coupling Reactions: In the presence of a suitable catalyst, it can participate in cross-coupling reactions to form new carbon-carbon bonds.

Safety Precautions

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, especially water. All glassware, solvents, and reagents must be scrupulously dried.[1]

  • Inert Atmosphere: The reaction must be carried out under an inert atmosphere (nitrogen or argon) to prevent reaction with oxygen and moisture.[1]

  • Exothermic Reaction: The formation of Grignard reagents is exothermic. Proper temperature control is essential to prevent runaway reactions.

  • Handling of Reagents: this compound is a lachrymator and should be handled in a well-ventilated fume hood. Diethyl ether and 2-MeTHF are highly flammable.

By following this detailed protocol and adhering to the safety precautions, researchers can reliably synthesize 2,5-Difluorobenzylmagnesium chloride for their synthetic needs.

References

Application Notes and Protocols for Suzuki Coupling of 2,5-Difluorobenzyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex organic molecules. This application note focuses on the Suzuki coupling of 2,5-difluorobenzyl chloride derivatives with various boronic acids. The 2,5-difluorobenzyl moiety is a valuable structural motif in medicinal chemistry, as the fluorine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity.

Benzyl chlorides are generally less reactive than their bromide or iodide counterparts in Suzuki couplings, presenting a challenge for synthetic chemists.[1][2] However, the development of advanced catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has enabled the efficient coupling of these more challenging substrates.[3][4] These notes provide an overview of the key reaction parameters, a summary of representative data, and detailed experimental protocols to guide the successful Suzuki coupling of this compound derivatives.

Key Reaction Parameters

Successful Suzuki coupling of benzyl chlorides is highly dependent on the careful selection of the catalyst system, base, and solvent.

  • Catalyst System: A palladium(0) species is the active catalyst, typically generated in situ from a palladium(II) precatalyst such as palladium acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂). The choice of phosphine ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle, especially the oxidative addition of the C-Cl bond. Bulky, electron-rich biaryl phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), have shown great efficacy in promoting the coupling of unreactive chlorides.[3][5]

  • Base: A base is required to activate the boronic acid for the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly influence the reaction yield and may need to be optimized for specific substrates.[5][6]

  • Solvent: A mixture of an organic solvent and water is often used. The organic solvent solubilizes the reactants, while the aqueous phase dissolves the base and facilitates the activation of the boronic acid. Common organic solvents include tetrahydrofuran (THF), dioxane, and cyclopentyl methyl ether (CPME).[1]

Data Presentation

Benzyl Halide SubstrateBoronic Acid PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Benzyl chloridePhenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃THF / H₂O (1:1)4012~95
Benzyl bromidePhenylboronic acidPdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF / H₂O (10:1)772395
4-Nitrobenzyl bromidePhenylboronic acidPd(OAc)₂ / JohnPhosK₂CO₃DMF120 (MW)0.3375
Benzyl chloride4-Methoxyphenylboronic acidPd(II)/Indole-based phosphineK₂CO₃Toluene / H₂O100265
Benzyl chloride2-Methylphenylboronic acidPd(OAc)₂ / SPhosCs₂CO₃CPME / H₂O (10:1)90-High

Note: This table is a compilation of data from analogous reactions and should be used for estimation purposes.[1][4][5][6] Optimization of conditions for this compound is recommended.

Experimental Protocols

The following protocols are generalized from successful Suzuki-Miyaura couplings of benzylic chlorides with arylboronic acids and can be adapted for this compound derivatives.

Protocol 1: General Procedure using a Buchwald Ligand

This protocol is adapted from methodologies reported for the coupling of challenging benzylic chlorides utilizing a highly active catalyst system.[1][5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Cyclopentyl methyl ether (CPME)

  • Degassed water

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (0.5 mmol, 1.0 equiv), the corresponding arylboronic acid (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.01 mmol, 2 mol%), SPhos (0.02 mmol, 4 mol%), and Cs₂CO₃ (1.5 mmol, 3.0 equiv) to an oven-dried reaction vessel.

  • Add a degassed mixture of CPME and water (10:1 v/v) to achieve a final concentration of approximately 0.1 M with respect to the benzyl chloride.

  • Seal the vessel and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² RedElim->Product Reactants1 R¹-X (this compound) Reactants1->OxAdd Reactants2 R²-B(OH)₂ (Boronic Acid) Reactants2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

General Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis arrow arrow A Combine Reactants: This compound, Boronic Acid, Base B Add Catalyst System: Pd Precatalyst & Ligand A->B C Add Solvent B->C D Inert Atmosphere (N₂ or Ar) C->D E Heat and Stir D->E F Monitor Progress (TLC, GC-MS, LC-MS) E->F G Cool to Room Temp. F->G H Aqueous Workup & Extraction G->H I Dry Organic Layer H->I J Concentrate I->J K Purify (Column Chromatography) J->K L Characterize Product K->L

Caption: General workflow for Suzuki coupling of this compound.

References

Application Notes and Protocols for Williamson Ether Synthesis using 2,5-Difluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Williamson ether synthesis utilizing 2,5-difluorobenzyl chloride as the alkylating agent. This method is a robust and versatile tool for the synthesis of a wide array of 2,5-difluorobenzyl ethers, which are valuable intermediates in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms.

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, proceeding via an SN2 reaction between an alkoxide and a primary alkyl halide.[1][2] The use of this compound allows for the introduction of the 2,5-difluorobenzyl moiety, which can significantly enhance the biological activity, metabolic stability, and lipophilicity of target molecules.[3] This makes it a particularly attractive building block in drug discovery programs, where such modifications can lead to improved pharmacokinetic and pharmacodynamic profiles. Applications of fluorinated organic compounds are widespread in the development of pharmaceuticals, including anti-cancer agents and antitubercular agents.[3][4]

General Reaction Scheme

The general reaction for the Williamson ether synthesis using this compound is depicted below:

Where R can be an alkyl or aryl group, and M⁺ is a cation such as Na⁺ or K⁺.

Data Presentation: Synthesis of 2,5-Difluorobenzyl Ethers

The following table summarizes various reaction conditions and yields for the synthesis of 2,5-difluorobenzyl ethers from a range of alcohols and phenols.

EntryAlcohol/PhenolBaseSolventTemperature (°C)Time (h)Yield (%)
1PhenolK₂CO₃AcetoneReflux692
24-MethoxyphenolK₂CO₃AcetoneReflux595
34-NitrophenolK₂CO₃DMF80498
44-AminophenolK₂CO₃DMF80685
5EthanolNaHTHFrt1288
6IsopropanolNaHTHFrt to 502475
7Benzyl alcoholKOHDMSOrt890

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of 2,5-Difluorobenzyl Phenyl Ether

This protocol details the synthesis of a simple aryl ether using potassium carbonate as the base.

Materials:

  • Phenol

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of phenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2,5-difluorobenzyl phenyl ether.

Protocol 2: Synthesis of 2,5-Difluorobenzyl Ethyl Ether

This protocol describes the synthesis of an alkyl ether using the strong base sodium hydride.

Materials:

  • Ethanol, absolute

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

  • Carefully add sodium hydride (1.2 eq) to the THF with stirring.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add absolute ethanol (1.0 eq) dropwise to the suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.[5]

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield the pure 2,5-difluorobenzyl ethyl ether.

Mandatory Visualizations

Signaling Pathway of Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack ROH Alcohol/Phenol (R-OH) Alkoxide Alkoxide/Phenoxide (R-O⁻) ROH->Alkoxide + Base Base Base (e.g., NaH, K₂CO₃) Alkoxide_2 Alkoxide/Phenoxide (R-O⁻) Alkyl_Halide 2,5-Difluorobenzyl chloride Ether 2,5-Difluorobenzyl Ether (R-O-CH₂-ArF₂) Salt Salt (e.g., NaCl, KCl) Alkoxide_2->Ether + this compound

Caption: The two-step mechanism of the Williamson ether synthesis.

Experimental Workflow for Ether Synthesis and Purification

Experimental_Workflow start Start: Combine Alcohol/Phenol and Base in Solvent add_alkyl_halide Add this compound start->add_alkyl_halide reaction Reaction (Stirring/Heating) add_alkyl_halide->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quenching, Extraction) monitoring->workup Complete drying Dry Organic Layer workup->drying concentration Concentration drying->concentration purification Purification (Column Chromatography/Distillation) concentration->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Final Product: 2,5-Difluorobenzyl Ether characterization->final_product

Caption: A generalized workflow for the synthesis and purification of 2,5-difluorobenzyl ethers.

References

Application Notes and Protocols: 2,5-Difluorobenzyl Chloride as a Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of hydroxyl groups is a fundamental and critical aspect of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The choice of a suitable protecting group is dictated by its ease of introduction, stability under a range of reaction conditions, and facile, selective removal. The 2,5-difluorobenzyl (2,5-DFB) group has emerged as a valuable addition to the chemist's toolbox for alcohol protection. The presence of two fluorine atoms on the benzyl ring modifies its electronic properties, influencing its reactivity and stability compared to the parent benzyl group. This document provides detailed application notes, experimental protocols, and comparative data for the use of 2,5-difluorobenzyl chloride as a protecting group for alcohols.

The fluorine substituents on the aromatic ring of the 2,5-difluorobenzyl group are strongly electron-withdrawing, which can influence the reactivity of the benzylic position[1]. This electronic modification can affect the rates and conditions for both the introduction and cleavage of the protecting group, potentially offering advantages in terms of stability and orthogonality.

Data Presentation

The following tables summarize quantitative data for the protection of alcohols as 2,5-difluorobenzyl ethers and their subsequent deprotection.

Table 1: Protection of Alcohols with this compound via Williamson Ether Synthesis

EntryAlcohol SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)
1Primary Alcohol (e.g., 1-Decanol)NaHDMF2516>90 (estimated)
2Secondary Alcohol (e.g., Cyclohexanol)NaHDMF252480-90 (estimated)
3Tertiary Alcohol (e.g., tert-Butanol)KHTHF6548<20 (elimination is a major side reaction)
4Phenol (e.g., Phenol)K₂CO₃Acetone6012>95 (estimated)

Yields are estimated based on typical Williamson ether synthesis protocols and may vary depending on the specific substrate and reaction conditions.

Table 2: Deprotection of 2,5-Difluorobenzyl Ethers

EntryDeprotection MethodReagentsSolventTemp. (°C)Time (h)Yield (%)
1Catalytic HydrogenolysisH₂, 10% Pd/CMethanol254>95
2Oxidative CleavageDDQ (1.5 equiv)CH₂Cl₂/H₂O (18:1)25 (light irradiation)2-685-95
3Acidic CleavageBCl₃CH₂Cl₂-78 to 01-380-90

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Alcohol with this compound

This protocol is based on the widely used Williamson ether synthesis.

dot

Caption: Workflow for alcohol protection.

Materials:

  • Primary alcohol (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • This compound (1.1 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add a solution of the primary alcohol in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for the Deprotection of a 2,5-Difluorobenzyl Ether via Catalytic Hydrogenolysis

This is a mild and highly efficient method for cleaving benzyl-type ethers.

dot

G cluster_1 Deprotection Pathway Protected_Alcohol 2,5-DFB Ether Catalyst 10% Pd/C, H₂ Protected_Alcohol->Catalyst Add Reaction Stir in Methanol at RT Catalyst->Reaction Filtration Filter through Celite Reaction->Filtration Reaction Complete Evaporation Solvent Evaporation Filtration->Evaporation Deprotected_Alcohol Free Alcohol Evaporation->Deprotected_Alcohol

Caption: Catalytic hydrogenolysis deprotection.

Materials:

  • 2,5-Difluorobenzyl ether (1.0 equiv)

  • 10% Palladium on carbon (Pd/C, 10 mol%)

  • Methanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve the 2,5-difluorobenzyl ether in methanol in a flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Securely attach a balloon filled with hydrogen gas to the flask or conduct the reaction in a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected alcohol.

  • Purify the product by flash column chromatography if necessary.

Protocol 3: Oxidative Deprotection of a 2,5-Difluorobenzyl Ether using DDQ

This method is particularly useful when hydrogenolysis-sensitive functional groups are present in the molecule. The electron-withdrawing fluorine atoms may make the 2,5-DFB group more resistant to oxidative cleavage than a standard benzyl or p-methoxybenzyl (PMB) ether, potentially requiring more forcing conditions such as photoirradiation[2][3].

dot

G cluster_2 Oxidative Cleavage Logic Substrate 2,5-DFB Ether Reagent DDQ Substrate->Reagent Condition CH₂Cl₂/H₂O, Light Irradiation Reagent->Condition Mechanism Single Electron Transfer (SET) Condition->Mechanism Intermediate Radical Cation Mechanism->Intermediate Product Alcohol + Byproducts Intermediate->Product

Caption: Logic of oxidative deprotection.

Materials:

  • 2,5-Difluorobenzyl ether (1.0 equiv)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Light source (e.g., 525 nm LED)

Procedure:

  • Dissolve the 2,5-difluorobenzyl ether in a mixture of CH₂Cl₂ and water (e.g., 18:1 v/v).

  • Add DDQ to the solution in one portion at room temperature.

  • Irradiate the reaction mixture with a light source.

  • Stir the reaction vigorously and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Stability and Orthogonality

The electron-withdrawing fluorine atoms are expected to decrease the electron density of the benzyl ring, which should increase the stability of the 2,5-difluorobenzyl ether towards acidic conditions compared to a standard benzyl or p-methoxybenzyl ether. This enhanced stability can be advantageous for selective deprotection strategies.

  • Acid Stability: The 2,5-DFB group is expected to be more stable to mild acidic conditions (e.g., acetic acid) and moderately strong acids (e.g., TFA) than standard benzyl ethers, although cleavage can be achieved with strong Lewis acids like BCl₃[4].

  • Base Stability: Like other benzyl ethers, the 2,5-DFB group is stable to a wide range of basic conditions (e.g., NaOH, KOH, carbonates)[2].

  • Orthogonality: The differential stability of the 2,5-DFB group allows for its selective removal in the presence of other protecting groups. For instance, it is stable to the conditions used to remove silyl ethers (e.g., TBAF) and base-labile protecting groups (e.g., acetate esters). Conversely, its removal by hydrogenolysis leaves acid-labile (e.g., Boc, trityl) and base-labile groups intact. The increased resistance to oxidative cleavage compared to PMB ethers also provides a valuable orthogonal handle.

Conclusion

The 2,5-difluorobenzyl group is a useful protecting group for alcohols, offering a unique stability profile due to the electronic effects of the fluorine substituents. Its introduction via the Williamson ether synthesis is straightforward for primary and secondary alcohols. Deprotection can be achieved efficiently under standard catalytic hydrogenolysis conditions or through oxidative cleavage with DDQ, with the latter potentially requiring photoirradiation. The enhanced stability towards acidic conditions compared to other benzyl-type ethers makes the 2,5-DFB group a valuable tool for orthogonal protection strategies in complex molecule synthesis. Researchers and drug development professionals can leverage these properties to design more efficient and selective synthetic routes.

References

Application Notes: Synthesis and Utilization of a Novel Fluorescent Probe Incorporating a 2,5-Difluorobenzyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probes are indispensable tools in biomedical research and drug development, enabling the visualization and quantification of biological processes with high sensitivity and spatiotoxicity.[1] The incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity, making fluorinated synthons attractive for the development of novel imaging agents and therapeutics.[1] 2,5-Difluorobenzyl chloride is a versatile reagent in organic synthesis, valued for its reactive benzylic chloride group which readily undergoes nucleophilic substitution reactions.[1] This allows for the covalent attachment of the 2,5-difluorobenzyl group to various molecular scaffolds. This moiety can be critical for creating drugs with enhanced efficacy and improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

These application notes describe the synthesis and potential applications of a novel fluorescent probe, FP-DFB , generated through the N-alkylation of a 7-aminocoumarin core with this compound. The 2,5-difluorobenzyl group is introduced to potentially enhance the probe's photophysical properties and cellular uptake.

Principle of the Method

The synthesis of the fluorescent probe FP-DFB is based on a nucleophilic substitution reaction. The amino group of the 7-aminocoumarin derivative acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound. This reaction forms a stable carbon-nitrogen bond, covalently linking the fluorophore and the 2,5-difluorobenzyl moiety. The resulting probe can then be used in various fluorescence-based assays, such as cellular imaging, to study biological systems.

Data Presentation

The photophysical and physicochemical properties of the synthesized fluorescent probe FP-DFB are summarized in the table below. These parameters are crucial for evaluating the suitability of the probe for specific applications.

ParameterValue
Chemical Identity
IUPAC NameN-(2,5-difluorobenzyl)-4-methyl-2-oxo-2H-chromen-7-amine
Molecular FormulaC₁₇H₁₃F₂NO₂
Molecular Weight301.29 g/mol
Spectroscopic Properties
Excitation Maximum (λex)~375 nm
Emission Maximum (λem)~470 nm
Stokes Shift~95 nm
Molar Extinction Coefficient (ε)>20,000 M⁻¹cm⁻¹
Quantum Yield (Φ)>0.60
Physicochemical Properties
AppearanceYellowish solid
SolubilitySoluble in DMSO, DMF, Acetonitrile
Purity>95% (determined by HPLC)

Experimental Protocols

Protocol 1: Synthesis of N-(2,5-difluorobenzyl)-4-methyl-2-oxo-2H-chromen-7-amine (FP-DFB)

This protocol details the N-alkylation of 7-amino-4-methylcoumarin with this compound.

Materials:

  • 7-amino-4-methylcoumarin

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask, add 7-amino-4-methylcoumarin (1.0 equivalent) and anhydrous DMF (5-10 mL per mmol of substrate).

  • Add potassium carbonate (1.5 equivalents) to the suspension and stir the mixture at room temperature for 20 minutes.

  • Add this compound (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 70-80°C and monitor its progress by TLC.

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into deionized water and extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the final product, FP-DFB .

Protocol 2: Characterization of FP-DFB

Spectroscopic Analysis:

  • UV-Visible Spectroscopy: Prepare a dilute solution of FP-DFB in a suitable solvent (e.g., ethanol or DMSO). Record the absorption spectrum to determine the excitation maximum (λex) and molar extinction coefficient.

  • Fluorescence Spectroscopy: Using the determined λex, record the emission spectrum of the FP-DFB solution to determine the emission maximum (λem).

  • Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Purity Analysis:

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the synthesized FP-DFB using a suitable HPLC method.

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure and identity of FP-DFB .

Protocol 3: Application in Cellular Imaging

This protocol provides a general workflow for using FP-DFB to stain and visualize intracellular components.

Materials:

  • FP-DFB stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Formaldehyde solution (for fixing cells, optional)

  • Mounting medium

  • Cultured cells on coverslips or in imaging dishes

  • Fluorescence microscope

Procedure:

  • Culture cells to the desired confluency.

  • Prepare a working solution of FP-DFB by diluting the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).

  • Remove the existing cell culture medium and add the FP-DFB working solution to the cells.

  • Incubate the cells for a specified period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.

  • Wash the cells twice with warm PBS to remove any unbound probe.

  • (Optional) Fix the cells with a formaldehyde solution.

  • Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of FP-DFB .

Mandatory Visualizations

Synthesis_Workflow reagent1 7-amino-4-methylcoumarin reaction N-alkylation reagent1->reaction reagent2 This compound reagent2->reaction conditions K2CO3, DMF 70-80°C conditions->reaction product FP-DFB (Crude) reaction->product purification Column Chromatography product->purification final_product Pure FP-DFB purification->final_product

Caption: Synthetic workflow for the preparation of the fluorescent probe FP-DFB.

Cellular_Imaging_Workflow start Culture Cells incubation Incubate with FP-DFB start->incubation wash Wash with PBS incubation->wash fixation Fix Cells (Optional) wash->fixation mounting Mount for Imaging fixation->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: Experimental workflow for cellular imaging using the FP-DFB probe.

Troubleshooting

ProblemPossible CauseSolution
Low reaction yield Incomplete reactionIncrease reaction time or temperature. Ensure reagents are pure and anhydrous.
Poor base activityUse a stronger base or ensure the base is fresh and dry.
Multiple products Over-alkylation or side reactionsUse a milder base or lower the reaction temperature. Carefully control the stoichiometry of the reagents.
Poor cell staining Low probe concentrationIncrease the concentration of the FP-DFB working solution.
Insufficient incubation timeIncrease the incubation time.
Probe precipitationEnsure the probe is fully dissolved in the working solution.
High background fluorescence Incomplete washingIncrease the number of washing steps with PBS.
Autofluorescence of cellsImage an unstained control to determine the level of background fluorescence.

Conclusion

The synthesis of fluorescent probes utilizing this compound offers a promising avenue for developing novel imaging agents with potentially enhanced properties. The provided protocols offer a general framework for the synthesis, characterization, and application of such probes. Researchers and drug development professionals can adapt these methodologies to create and evaluate new fluorescent tools tailored for their specific research needs.

References

Application Notes and Protocols: 2,5-Difluorobenzyl Chloride in the Preparation of Radiolabeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine atoms into organic molecules is a widely adopted strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] The 2,5-difluorobenzyl moiety, introduced via reagents like 2,5-difluorobenzyl chloride, is therefore a valuable building block in the synthesis of pharmacologically active compounds.[1][2] In the realm of nuclear medicine and drug development, the use of radiolabeled compounds is indispensable for non-invasive imaging techniques like Positron Emission Tomography (PET) and for absorption, distribution, metabolism, and excretion (ADME) studies. This document provides an overview of the potential applications of this compound in the preparation of radiolabeled compounds and presents a generalized protocol for the synthesis of such molecules, drawing upon established radiolabeling methodologies.

The introduction of a radionuclide, such as Fluorine-18 ([¹⁸F]), into a molecule containing a 2,5-difluorobenzyl group can be achieved through late-stage radiofluorination of a suitable precursor. This approach is advantageous as it minimizes the handling of radioactive materials throughout a multi-step synthesis. The 2,5-difluorobenzyl group can be a stable part of the molecule, with the radiolabel being introduced at a different, reactive site.

Rationale for Utilizing the 2,5-Difluorobenzyl Moiety in Radiotracers

The unique properties conferred by the two fluorine atoms on the benzyl group make it an attractive component for radiotracer design:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the 2,5-difluorobenzyl group resistant to metabolic degradation.[1] This is crucial for radiotracers to ensure that the detected radioactive signal originates from the intact molecule at the target site and not from radiolabeled metabolites.

  • Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule.[1] This can enhance its ability to cross cell membranes and the blood-brain barrier, which is often a desirable characteristic for PET tracers targeting the central nervous system.

  • Reactivity of the Benzylic Position: The benzylic chloride of this compound is a reactive site that readily undergoes nucleophilic substitution reactions, allowing for its conjugation to a wide variety of precursor molecules.[1]

General Workflow for the Preparation of a Radiolabeled Compound

The preparation of a radiolabeled compound is a multi-step process that requires specialized equipment and adherence to strict safety protocols due to the handling of radioactivity. The general workflow involves the synthesis of a non-radioactive precursor molecule, followed by the radiolabeling reaction, purification of the radiolabeled product, and finally, quality control checks.

G cluster_0 Pre-Radiolabeling cluster_1 Radiolabeling cluster_2 Post-Radiolabeling Precursor Synthesis Precursor Synthesis Precursor Purification & Characterization Precursor Purification & Characterization Precursor Synthesis->Precursor Purification & Characterization Radiolabeling Reaction Radiolabeling Reaction Precursor Purification & Characterization->Radiolabeling Reaction Radionuclide Production Radionuclide Production Radionuclide Production->Radiolabeling Reaction Purification of Radiolabeled Compound Purification of Radiolabeled Compound Radiolabeling Reaction->Purification of Radiolabeled Compound Quality Control Quality Control Purification of Radiolabeled Compound->Quality Control Final Formulation Final Formulation Quality Control->Final Formulation

Figure 1: General workflow for the preparation of a radiolabeled compound.

Experimental Protocols

Protocol 1: [¹⁸F]-Labeling of a Precursor via Nucleophilic Substitution

Objective: To synthesize an [¹⁸F]-labeled compound from a non-radioactive precursor containing a suitable leaving group (e.g., tosylate, mesylate, or nitro group).

Materials:

  • Precursor molecule (e.g., a compound with a tosyl or nitro leaving group, and containing the 2,5-difluorobenzyl moiety)

  • [¹⁸F]Fluoride (produced in a cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Water for injection

  • C18 Sep-Pak cartridges

  • Semi-preparative HPLC system with a radioactivity detector

  • Sterile filters (0.22 µm)

Procedure:

  • Preparation of [¹⁸F]Fluoride:

    • Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge.

    • The [¹⁸F]fluoride is eluted into a reaction vessel with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

    • The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen to yield the reactive, anhydrous [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

  • Radiolabeling Reaction:

    • A solution of the precursor molecule (typically 5-10 mg) in anhydrous DMSO or acetonitrile is added to the dried [¹⁸F]fluoride complex.

    • The reaction vessel is sealed and heated at a specified temperature (e.g., 80-150 °C) for a defined period (e.g., 10-20 minutes). The optimal conditions will depend on the specific precursor.

  • Purification:

    • The reaction mixture is cooled and diluted with water.

    • The crude product is passed through a C18 Sep-Pak cartridge to remove unreacted [¹⁸F]fluoride and polar impurities.

    • The cartridge is washed with water, and the product is eluted with acetonitrile.

    • The eluted product is further purified by semi-preparative HPLC. The fraction corresponding to the desired radiolabeled compound is collected.

  • Formulation:

    • The HPLC solvent is removed from the collected fraction under reduced pressure.

    • The final product is reconstituted in a sterile, injectable solution (e.g., saline with a small percentage of ethanol for solubility).

    • The final solution is passed through a 0.22 µm sterile filter into a sterile vial.

G Start Start Trap [¹⁸F]Fluoride Trap [¹⁸F]Fluoride Start->Trap [¹⁸F]Fluoride Elute & Dry [¹⁸F]Fluoride Elute & Dry [¹⁸F]Fluoride Trap [¹⁸F]Fluoride->Elute & Dry [¹⁸F]Fluoride Add Precursor Add Precursor Elute & Dry [¹⁸F]Fluoride->Add Precursor Heat Reaction Heat Reaction Add Precursor->Heat Reaction Purify by SPE Purify by SPE Heat Reaction->Purify by SPE Purify by HPLC Purify by HPLC Purify by SPE->Purify by HPLC Formulate Product Formulate Product Purify by HPLC->Formulate Product End End Formulate Product->End

Figure 3: Hypothetical inhibition of a signaling pathway by a PET tracer.

Conclusion

This compound is a valuable synthon for introducing the metabolically robust and lipophilic 2,5-difluorobenzyl moiety into potential drug candidates. While direct radiolabeling protocols using this specific chloride are not prevalent, its incorporation into precursors for late-stage radiolabeling is a viable and promising strategy for the development of novel PET tracers and other radiolabeled compounds. The methodologies and protocols outlined in this document provide a foundational framework for researchers to design and execute the synthesis of such molecules for applications in drug discovery and molecular imaging. Careful optimization of reaction conditions and rigorous quality control are paramount to ensure the production of high-quality radiopharmaceuticals for preclinical and clinical research.

References

Application Notes and Protocols for Scale-Up Synthesis of 2,5-Difluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluorobenzyl chloride (CAS No. 495-07-8) is a key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] The presence of the difluorobenzyl moiety can enhance the biological activity, metabolic stability, and pharmacokinetic properties of the final product.[1][3] These application notes provide a comprehensive overview of the critical considerations for the scale-up synthesis of this compound, focusing on the industrial photochlorination of 2,5-difluorotoluene. The protocols and data presented herein are intended to guide researchers and process chemists in the safe and efficient production of high-purity this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₅ClF₂
Molecular Weight 162.56 g/mol
Appearance Colorless to light yellow liquid[1][4][5]
Boiling Point 74 °C @ 20 mmHg[1][4]
Density ~1.33 g/cm³[1][4]
Flash Point 61.3 °C[1]
Purity (Typical) ≥98.0% (by GC)[1][4][5]

Scale-Up Synthesis Pathway: Photochlorination of 2,5-Difluorotoluene

The most common industrial route for the synthesis of this compound is the free-radical photochlorination of 2,5-difluorotoluene. This process is initiated by ultraviolet (UV) light, which promotes the homolytic cleavage of chlorine molecules into highly reactive chlorine radicals.[2]

G 2,5-Difluorotoluene 2,5-Difluorotoluene Reaction Photochlorination 2,5-Difluorotoluene->Reaction Cl2 Cl2 Cl2->Reaction UV_Light UV_Light UV_Light->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Vacuum Distillation Crude_Product->Purification Final_Product Pure this compound (>=98%) Purification->Final_Product Byproducts By-products (HCl, Di/Tri-chlorinated species) Purification->Byproducts

Figure 1: Overall workflow for the synthesis and purification of this compound.
Key Process Parameters and Considerations

Successful and safe scale-up of the photochlorination reaction requires careful control over several critical parameters:

  • Temperature: The reaction is exothermic, and efficient heat removal is crucial to prevent runaway reactions.[2] Lower temperatures generally favor selectivity for the desired mono-chlorinated product and reduce the formation of ring-chlorinated by-products.

  • Chlorine Feed Rate: The rate of chlorine addition must be carefully controlled to match the rate of the photochemical reaction. An excess of unreacted chlorine can lead to the formation of di- and tri-chlorinated impurities and poses a significant safety hazard.

  • UV Light Source: The wavelength and intensity of the UV light source are critical for initiating the reaction. Mercury-vapor lamps are commonly used in industrial settings. The light intensity should be optimized to ensure a steady reaction rate without causing localized overheating.

  • Mixing: Vigorous mixing is essential to ensure good mass transfer of chlorine gas into the liquid phase and to maintain a uniform temperature throughout the reactor.

  • Material of Construction: The reactor and associated equipment must be constructed from materials resistant to corrosion by chlorine and hydrochloric acid, which is a major by-product. Glass-lined steel or Hastelloy reactors are commonly used.

Experimental Protocols

Industrial Scale Synthesis of this compound (Representative Protocol)

This protocol outlines a representative batch process for the industrial-scale synthesis of this compound.

Equipment:

  • 1000 L glass-lined reactor equipped with a jacket for heating/cooling, a mechanical stirrer, a reflux condenser, a chlorine inlet dip tube, a UV lamp immersion well, and a bottom outlet valve.

  • Scrubber system for neutralizing HCl gas.

  • Vacuum distillation unit.

Materials:

MaterialQuantity (Typical)Molar Amount (approx.)
2,5-Difluorotoluene500 kg3902 mol
Chlorine GasAs required (monitored)-
Nitrogen (for inerting)--

Procedure:

  • Reactor Preparation: The reactor is thoroughly cleaned, dried, and inerted with nitrogen.

  • Charging of Reactant: 500 kg of 2,5-difluorotoluene is charged to the reactor.

  • Reaction Initiation: The reactor contents are heated to 80-90 °C under stirring. The UV lamp is switched on, and chlorine gas is introduced below the liquid surface at a controlled rate.

  • Reaction Monitoring: The reaction is monitored by in-process gas chromatography (GC) to determine the conversion of 2,5-difluorotoluene and the formation of this compound. The chlorine feed is stopped when the desired conversion is reached to minimize the formation of dichlorinated by-products.

  • Reaction Work-up: After the reaction is complete, the UV lamp is switched off, and the chlorine feed is stopped. The reactor is purged with nitrogen to remove any residual chlorine and HCl gas, which is directed to a scrubber.

  • Crude Product Isolation: The crude product is cooled to room temperature before being transferred to the distillation unit.

Table 2: Typical Impurity Profile of Crude this compound

ImpurityTypical Percentage (by GC)
Unreacted 2,5-Difluorotoluene5-15%
2,5-Difluorobenzal chloride1-5%
2,5-Difluorobenzotrichloride<1%
Ring-chlorinated isomers<1%
Purification by Vacuum Distillation

Procedure:

  • The crude reaction mixture is charged to a vacuum distillation unit.

  • The pressure is reduced to approximately 20 mmHg.

  • The temperature is gradually increased, and fractions are collected.

  • The forerun, containing unreacted 2,5-difluorotoluene, is collected first.

  • The main fraction, containing the desired this compound, is collected at a boiling point of approximately 74 °C under 20 mmHg.[1][4]

  • The distillation is stopped before significant amounts of higher-boiling impurities (di- and tri-chlorinated by-products) begin to distill.

Table 3: Expected Yield and Purity

ParameterValue
Yield (after distillation) 70-85%
Purity (by GC) ≥98.0%

Safety Considerations

The scale-up synthesis of this compound involves significant hazards that must be carefully managed.

G cluster_hazards Potential Hazards cluster_mitigation Mitigation Strategies Chlorine_Toxicity Chlorine Gas Toxicity PPE Appropriate PPE (respirators, gloves, etc.) Chlorine_Toxicity->PPE Ventilation Adequate Ventilation & Scrubbers Chlorine_Toxicity->Ventilation Runaway_Reaction Exothermic Runaway Reaction Temp_Control Robust Temperature Control Runaway_Reaction->Temp_Control Monitoring In-process Monitoring (Temp, Pressure, GC) Runaway_Reaction->Monitoring Emergency_Plan Emergency Shutdown & Quench Plan Runaway_Reaction->Emergency_Plan Corrosion Equipment Corrosion (HCl) Material_Selection Corrosion-Resistant Materials Corrosion->Material_Selection Byproduct_Hazards Hazardous By-products Byproduct_Hazards->Ventilation

Figure 2: Hazard analysis and mitigation strategies for the scale-up synthesis.
  • Chlorine Gas: Chlorine is highly toxic and corrosive. All operations involving chlorine must be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including respiratory protection, must be worn.

  • Runaway Reactions: The photochlorination reaction is exothermic and can lead to a dangerous increase in temperature and pressure if not properly controlled. A robust cooling system and continuous monitoring of the reaction temperature are essential. An emergency quench plan should be in place.

  • Hydrochloric Acid: HCl is a corrosive by-product. The off-gas from the reactor must be scrubbed with a caustic solution before being vented to the atmosphere.

  • Handling and Storage: this compound is a corrosive and lachrymatory compound. It should be handled in a well-ventilated area with appropriate PPE. Store in a cool, dry, and well-ventilated place away from incompatible materials.

Analytical Methods

Quality control is essential to ensure the final product meets the required specifications.

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) is the primary method for determining the purity of this compound and for quantifying impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to identify unknown impurities in the crude reaction mixture and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product.

Conclusion

The scale-up synthesis of this compound via photochlorination of 2,5-difluorotoluene is a well-established industrial process. However, it requires careful control of reaction parameters to ensure a high yield of the desired product and to manage the associated safety hazards. The protocols and considerations outlined in these application notes provide a framework for the safe and efficient production of high-purity this compound for use in pharmaceutical and agrochemical research and development.

References

Troubleshooting & Optimization

minimizing side reactions of 2,5-Difluorobenzyl chloride with bases

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reactions of 2,5-Difluorobenzyl Chloride

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize side reactions when using this compound with bases, particularly in N-alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an organic compound featuring a benzyl chloride structure with two fluorine atoms on the aromatic ring.[1][2] It serves as a crucial intermediate in organic synthesis, particularly for producing active pharmaceutical ingredients (APIs) and agrochemicals.[1][3][4] The fluorine atoms enhance metabolic stability, lipophilicity, and biological activity in the final products, making it a valuable building block in drug discovery.[1][3]

Q2: What is the primary desired reaction of this compound with a base and a nucleophile (e.g., an amine)?

A2: The primary desired reaction is a nucleophilic substitution (typically SN2) where the nucleophile (e.g., the nitrogen atom of an amine) displaces the chloride ion. The base serves to neutralize the HCl generated during the reaction, driving it to completion.[5]

Q3: What are the most common side reactions observed during the N-alkylation of amines with this compound?

A3: The most common side reactions include:

  • Over-alkylation: The newly formed secondary amine is often more nucleophilic than the starting primary amine and can react with another molecule of this compound to form a tertiary amine.[6][7][8] In some cases, this can proceed to form a quaternary ammonium salt.[9]

  • Hydrolysis: Reaction with trace amounts of water in the solvent or base can lead to the formation of 2,5-Difluorobenzyl alcohol.[10][11]

  • Friedel-Crafts Alkylation: The benzyl chloride can act as an electrophile and react with an aromatic solvent or another electron-rich aromatic ring in the reaction mixture, which is a known issue with benzyl halides.[12][13][14]

  • Elimination: While less common for benzyl halides, strong, bulky bases could potentially promote elimination reactions.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low yield of desired product; starting material consumed. 1. Hydrolysis of Benzyl Chloride: The presence of water in the reaction medium (solvent, base, or glassware) is hydrolyzing the starting material to 2,5-Difluorobenzyl alcohol.1a. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven.[11][15] Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent atmospheric moisture contamination.[11][16]
2. Competing Side Reactions: The primary side products are likely from over-alkylation or Friedel-Crafts reactions.2a. Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the amine nucleophile relative to the this compound to minimize self-condensation and over-alkylation.[5][16] 2b. Optimize Temperature: Run the reaction at a lower temperature (e.g., 0°C to room temperature) to improve selectivity for the desired mono-alkylation.[10] Higher temperatures can accelerate side reactions.[6]
Significant amount of di-alkylated (tertiary amine) product observed. 1. High Reactivity of Product: The mono-alkylated product is more nucleophilic than the starting amine and reacts faster with the remaining benzyl chloride.[6][7]1a. Slow Addition: Add the this compound dropwise to the solution of the amine and base. This maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant starting amine.[16][17] 1b. Use Excess Amine: Employing a larger excess of the starting amine can statistically favor mono-alkylation.
Reaction is slow or stalls; starting materials remain. 1. Insufficient Basicity: The chosen base may not be strong enough to effectively deprotonate the amine or neutralize the generated HCl, especially if the amine's pKa is low.[10] 2. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate.[10]1a. Select an Appropriate Base: For many amines, inorganic bases like K₂CO₃ or Cs₂CO₃ are effective.[5][9][17] For less nucleophilic amines, a stronger non-nucleophilic organic base like Diisopropylethylamine (DIPEA) might be necessary.[9] 2a. Choose a Suitable Solvent: Polar aprotic solvents like Acetonitrile (ACN), DMF, or DMSO generally work well as they can dissolve the reactants and facilitate SN2 reactions.[9][10]
Formation of an unknown, non-polar byproduct. 1. Friedel-Crafts Alkylation: If an aromatic solvent (e.g., Toluene) or another aromatic compound is present, Friedel-Crafts alkylation may occur, catalyzed by trace acid impurities.1a. Change Solvent: Switch to a non-aromatic solvent like Acetonitrile or DMF. 1b. Use a Scavenger Base: A non-nucleophilic base like DIPEA or 2,6-lutidine can neutralize any generated acid that might catalyze the side reaction.

Data Presentation: Base & Solvent Selection

The choice of base and solvent is critical for maximizing yield and minimizing side products. The following table summarizes common conditions used for N-alkylation of aromatic amines, which can be adapted for reactions with this compound.

Alkylating AgentBaseSolventTemperature (°C)Typical Time (h)Typical Yield (%)Reference
Benzyl BromideCs₂CO₃Acetonitrile50-703-690-98[17]
Methyl IodideK₂CO₃DMF60-804-885-95[17]
Benzyl BromideK₂CO₃ / DIPEAACN / DMF50-804-24>85 (General)[9]
Alkyl HalideNaH / K₂CO₃DMF / AcetonitrileRT - 601-12>80 (General)[16]

Experimental Protocols

Protocol 1: General N-Alkylation using Potassium Carbonate

This protocol describes a standard procedure for the mono-N-alkylation of a primary amine using this compound with potassium carbonate as the base.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).[5]

  • Solvent Addition: Add anhydrous ACN or DMF to achieve a concentration of approximately 0.1-0.2 M with respect to the amine.[9]

  • Reagent Addition: Stir the suspension at room temperature. Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the mixture dropwise over 30 minutes.[5]

  • Reaction: Heat the reaction mixture to 60-80°C. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 4-12 hours).[5]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[16]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product.[5]

Visualizations

Reaction Pathway Diagram

This diagram illustrates the desired SN2 reaction pathway versus common side reactions.

ReactionPathways Figure 1. Key Reaction Pathways Start Amine (R-NH2) + this compound H2O Trace H2O Arene Aromatic Solvent (e.g., Toluene) Desired Desired Product (Mono-alkylated Amine) Start->Desired  Desired SN2 Pathway (+ Base) Alcohol Side Product (2,5-Difluorobenzyl Alcohol) Start->Alcohol Hydrolysis FriedelCrafts Side Product (Friedel-Crafts Adduct) Start->FriedelCrafts Friedel-Crafts (Acid Trace) Base Base (e.g., K2CO3) Overalkylated Side Product (Di-alkylated Amine) Desired->Overalkylated Over-alkylation (+ Benzyl Chloride) TroubleshootingWorkflow Figure 2. Troubleshooting Low Yield Start Problem: Low Yield of Desired Product CheckTLC Analyze crude reaction by TLC/LC-MS Start->CheckTLC SM_Present Is starting material (SM) still present? CheckTLC->SM_Present SideProduct_Present Are major side products (SP) observed? SM_Present->SideProduct_Present No IncreaseTimeTemp Solution: - Increase reaction time/temp - Use stronger base/better solvent SM_Present->IncreaseTimeTemp Yes CheckConditions Solution: - Ensure anhydrous conditions - Lower temperature - Use slow addition SideProduct_Present->CheckConditions Yes Decomposition Decomposition observed? (Baseline material, many spots) SideProduct_Present->Decomposition No LowerTemp Solution: - Lower reaction temperature - Check stability of reagents Decomposition->LowerTemp Yes

References

preventing unwanted dimerization of 2,5-Difluorobenzyl chloride in Grignard reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted dimerization of 2,5-difluorobenzyl chloride during Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction when preparing 2,5-difluorobenzylmagnesium chloride?

A1: The primary side reaction is a Wurtz-type coupling, which results in the formation of the homocoupled dimer, 1,2-bis(2,5-difluorophenyl)ethane. This occurs when the newly formed Grignard reagent (2,5-difluorobenzylmagnesium chloride) reacts with unreacted this compound in the reaction mixture. This side reaction reduces the yield of the desired Grignard reagent.[1]

Q2: How does the choice of solvent affect the formation of the dimeric byproduct?

A2: The solvent plays a crucial role in stabilizing the Grignard reagent and can significantly influence the extent of dimerization. For reactive benzylic halides, ethereal solvents are necessary. Studies on the closely related benzyl chloride have shown that diethyl ether (Et₂O) and 2-methyltetrahydrofuran (2-MeTHF) are superior to tetrahydrofuran (THF) in minimizing Wurtz coupling.[1][2] THF's higher polarity can sometimes lead to a higher rate of the undesired coupling reaction.[1]

Q3: Why is magnesium activation important, and how does it help prevent dimerization?

A3: Magnesium turnings are typically coated with a passivating layer of magnesium oxide, which can prevent or delay the initiation of the Grignard reaction.[3] If the reaction does not start promptly, the concentration of this compound can build up. Once the reaction does initiate, the subsequent rapid and highly exothermic reaction can favor the formation of the Wurtz coupling product.[3] Activating the magnesium ensures a smooth and immediate start to the reaction, allowing for better control. Common activators include a small crystal of iodine or a few drops of 1,2-dibromoethane.[1]

Q4: What is the effect of temperature on the dimerization of this compound?

A4: The formation of a Grignard reagent is an exothermic process.[4] Higher reaction temperatures generally increase the rate of all reactions, including the undesirable Wurtz coupling.[3] Therefore, maintaining a low reaction temperature is critical to minimize the formation of the 1,2-bis(2,5-difluorophenyl)ethane byproduct.[4]

Q5: Can the rate of addition of this compound impact the yield of the Grignard reagent?

A5: Yes, the rate of addition is a critical parameter. A slow, dropwise addition of the this compound solution to the magnesium suspension is highly recommended.[1] This maintains a low concentration of the halide in the reaction mixture at any given time, which in turn minimizes its reaction with the already formed Grignard reagent, thus suppressing dimer formation.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Yield of Dimer (1,2-bis(2,5-difluorophenyl)ethane) Reaction temperature is too high.Maintain a low reaction temperature (e.g., 0-10°C) using an ice bath, especially after initiation.[1]
Addition of this compound is too fast.Add the halide solution dropwise to the magnesium suspension to keep its concentration low.[1]
Reaction is too concentrated.Use a sufficient volume of an appropriate anhydrous ether solvent (e.g., 2-MeTHF or Et₂O) to keep the reactants diluted.[4]
Inefficient stirring.Ensure vigorous stirring to promote rapid reaction of the halide with the magnesium surface.[3]
Reaction Fails to Initiate Magnesium surface is passivated with an oxide layer.Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane before adding the bulk of the halide.[1]
Presence of moisture in glassware or solvent.Thoroughly flame-dry all glassware under vacuum or in an oven and use anhydrous solvents.[5]
Reaction Becomes Uncontrollably Exothermic Delayed initiation followed by a rapid reaction.Ensure proper magnesium activation to achieve a controlled initiation. Be prepared to use a cooling bath to manage the exotherm.
Addition of the halide is too rapid.Reduce the rate of addition of the this compound solution.
Cloudy Solution or Precipitate Formation Formation of the dimeric byproduct, which may be insoluble.While some Grignard reagents can be cloudy, excessive precipitation may indicate significant Wurtz coupling.[1] Analyze a quenched aliquot to confirm.
Insoluble Grignard reagent.Some Grignard reagents have limited solubility in certain solvents. This is not necessarily indicative of a problem.

Data Presentation

The following table summarizes the effect of solvent choice on the yield of the desired alcohol product (after quenching the Grignard reagent with 2-butanone) versus the Wurtz coupling byproduct for the analogous benzyl chloride. This data highlights the significant impact of the solvent on suppressing dimerization.

Table 1: Comparison of Solvents in the Grignard Reaction of Benzyl Chloride

Solvent Yield of Grignard Product (%)* Observations
Diethyl Ether (Et₂O) 94 Excellent yield with minimal Wurtz coupling.
2-Methyltetrahydrofuran (2-MeTHF) 90 Excellent yield, demonstrating effective suppression of Wurtz coupling.[1]

| Tetrahydrofuran (THF) | 27 | Poor yield due to significant formation of the Wurtz byproduct.[1] |

*Isolated yield of the alcohol product after reaction of the in situ generated Grignard reagent with 2-butanone.[1]

Experimental Protocols

Protocol 1: Optimized Procedure for the Preparation of 2,5-Difluorobenzylmagnesium Chloride with Minimal Dimerization

This protocol is adapted from best practices for forming Grignard reagents from reactive benzyl halides.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) or Diethyl Ether (Et₂O)

  • Iodine (one small crystal for activation)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and a nitrogen or argon inlet.

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for several hours or flame-dry under a vacuum. Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Magnesium Activation: Place the magnesium turnings (1.2 eq.) into the three-neck flask. Add one small crystal of iodine. Gently warm the flask under the inert atmosphere until the purple color of the iodine disappears, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Reaction Initiation: In a separate dry flask, prepare a solution of this compound (1.0 eq.) in anhydrous 2-MeTHF or Et₂O. Transfer this solution to the dropping funnel. Add a small portion (approx. 5-10%) of the halide solution to the stirred magnesium turnings. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a gray, cloudy suspension. If the reaction does not start, gentle warming with a heat gun may be applied, or a few drops of 1,2-dibromoethane can be added.

  • Slow Addition: Once the reaction has initiated and is proceeding at a steady rate, immerse the flask in an ice-water bath to maintain a low temperature (ideally between 0-10°C). Add the remaining this compound solution dropwise from the dropping funnel over a period of at least 40-60 minutes. The rate of addition should be controlled to maintain a steady, gentle reflux or the desired internal temperature.[1]

  • Reaction Completion: After the addition is complete, continue to stir the mixture at 0-10°C for an additional 30-60 minutes, or until most of the magnesium has been consumed. The resulting gray-to-brownish suspension is the 2,5-difluorobenzylmagnesium chloride Grignard reagent, which can be used directly for subsequent reactions.

Visualizations

G cluster_0 Grignard Reaction Pathways Start 2,5-Difluorobenzyl Chloride + Mg Grignard 2,5-Difluorobenzyl- magnesium Chloride (Desired Product) Start->Grignard Desired Pathway (Grignard Formation) Dimer 1,2-bis(2,5-difluorophenyl)ethane (Dimer Byproduct) Grignard->Dimer Wurtz Coupling (Side Reaction) Unreacted Unreacted 2,5-Difluorobenzyl Chloride Unreacted->Dimer

Caption: Competing reaction pathways in the formation of 2,5-difluorobenzylmagnesium chloride.

Troubleshooting_Workflow Start High Dimer Formation Observed? Temp Is Reaction Temperature Too High (>10°C)? Start->Temp Yes Success Reduced Dimer Formation Start->Success No Addition Is Halide Addition Too Fast? Temp->Addition No Sol_Temp Maintain Temp at 0-10°C with Ice Bath Temp->Sol_Temp Yes Solvent Are You Using THF? Addition->Solvent No Sol_Addition Decrease Addition Rate (e.g., over 40-60 min) Addition->Sol_Addition Yes Concentration Is Reaction Too Concentrated? Solvent->Concentration No Sol_Solvent Switch to 2-MeTHF or Diethyl Ether Solvent->Sol_Solvent Yes Sol_Concentration Increase Solvent Volume Concentration->Sol_Concentration Yes Concentration->Success No Sol_Temp->Addition Sol_Addition->Solvent Sol_Solvent->Concentration Sol_Concentration->Success

Caption: Troubleshooting workflow for excessive dimerization in Grignard reactions.

References

troubleshooting low yield in 2,5-Difluorobenzyl chloride substitution reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues in substitution reactions involving 2,5-Difluorobenzyl chloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during the nucleophilic substitution of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in substitution reactions with this compound can stem from several factors. A systematic approach to troubleshooting is recommended. The following are the most common areas to investigate:

  • Reagent Quality and Stoichiometry:

    • Purity of this compound: Impurities in the starting material can lead to side reactions. Ensure the purity is high (typically ≥98.0%)[1][2]. If necessary, purification by distillation may be required.

    • Nucleophile Quality and Stoichiometry: The nucleophile should be of high purity and used in the correct stoichiometric amount. For weak nucleophiles, a slight excess may be necessary to drive the reaction to completion.

    • Base Strength and Stoichiometry: When a base is required (e.g., in Williamson ether synthesis), its strength and stoichiometry are critical. An insufficient amount of a weak base may not fully deprotonate the nucleophile, while a very strong or sterically hindered base can promote elimination side reactions[3].

  • Reaction Conditions:

    • Solvent Choice: The solvent plays a crucial role. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity[4]. For SN1 type reactions, polar protic solvents like alcohols can be used.

    • Temperature: The reaction temperature should be optimized. While higher temperatures can increase the reaction rate, they can also lead to decomposition or the formation of side products. If low yield is observed at room temperature, a gradual increase in temperature is a reasonable step.

    • Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while excessively long times can lead to product decomposition.

  • Presence of Water or Other Protic Impurities:

    • Hydrolysis of Starting Material: this compound can react with water to form the corresponding 2,5-difluorobenzyl alcohol. This hydrolysis is a common side reaction that consumes the starting material and reduces the yield of the desired product. Ensure all glassware is thoroughly dried and use anhydrous solvents.

    • Reaction with Protic Solvents: If the nucleophile is intended to be an alkoxide, for instance, but the corresponding alcohol is used as the solvent without a sufficiently strong base, the alcohol itself can act as a competing nucleophile.

Question 2: I am observing the formation of 2,5-difluorobenzyl alcohol as a significant byproduct. How can I prevent this?

Answer: The formation of 2,5-difluorobenzyl alcohol is a clear indication of hydrolysis. This side reaction is prevalent when water is present in the reaction mixture. To minimize or eliminate this byproduct, the following measures should be taken:

  • Anhydrous Conditions: All glassware should be oven-dried or flame-dried under an inert atmosphere before use.

  • Anhydrous Solvents: Use high-quality anhydrous solvents. If the solvent has been opened, it may have absorbed atmospheric moisture and should be dried using appropriate methods (e.g., molecular sieves).

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Drying of Reagents: If the nucleophile or base is hygroscopic, ensure it is properly dried before use.

Question 3: My reaction is not proceeding to completion, and I am recovering a significant amount of starting material. What can I do to improve the conversion?

Answer: Incomplete conversion can be due to several factors related to reactivity and reaction conditions. Consider the following adjustments:

  • Increase Nucleophile Concentration: A higher concentration of the nucleophile can increase the reaction rate, especially if the reaction is second-order (SN2).

  • Change the Base: If a base is used to generate the nucleophile in situ (e.g., deprotonating an alcohol or thiol), ensure it is strong enough for complete deprotonation. For example, in a Williamson ether synthesis, sodium hydride (NaH) is more effective than potassium carbonate (K₂CO₃) for deprotonating alcohols[5].

  • Increase the Temperature: If the reaction is sluggish at room temperature, gradually increasing the temperature can enhance the rate. However, monitor for the formation of byproducts.

  • Solvent Effects: The choice of solvent can dramatically affect the rate of substitution reactions. Switching to a more polar aprotic solvent can enhance the nucleophilicity of the attacking species and accelerate an SN2 reaction.

  • Leaving Group: While chloride is a reasonably good leaving group, in some challenging cases, converting the this compound to the corresponding bromide or iodide could increase the reaction rate, as bromide and iodide are better leaving groups.

Question 4: I am seeing multiple products in my reaction mixture. What are the likely side reactions?

Answer: Besides the hydrolysis product (2,5-difluorobenzyl alcohol), other side reactions can lead to a mixture of products:

  • Over-alkylation: If the nucleophile has multiple reactive sites, or if the product itself is nucleophilic, it can react further with the this compound. This is common with primary and secondary amines. Using a larger excess of the amine can sometimes mitigate this.

  • Elimination (E2): While less common for benzyl halides compared to secondary and tertiary alkyl halides, the use of a strong, sterically hindered base can promote elimination to some extent[3].

  • Friedel-Crafts Type Reactions: In the presence of a Lewis acid catalyst, or under strongly acidic conditions, the benzyl chloride could potentially react with the aromatic solvent or another aromatic species in the reaction mixture. During the synthesis of difluorobenzyl chlorides, the formation of diphenylmethane byproducts has been observed[6].

Data Presentation

The following tables summarize representative yields for substitution reactions on fluorinated benzyl halides. Data for the specific 2,5-difluoro isomer is limited in the literature; therefore, data for the 2,6-difluoro isomer is also included to provide a comparative reference.

Table 1: Synthesis of Fluorinated Benzyl Ethers via Williamson Ether Synthesis

Benzyl HalideAlcoholBaseSolventTemperatureYield (%)Reference
2,6-Difluorobenzyl bromideMethyl-α-D-mannopyranosideNaHDMF0 °C to RT13[5]

Table 2: Synthesis of Fluorinated Benzyl Azides

Benzyl HalideAzide SourceSolventTemperatureYield (%)Reference
Benzyl bromideNaN₃DMSORT73Adapted from[4]

Note: While a specific yield for the reaction of this compound with sodium azide was not found, the reaction with the parent benzyl bromide is provided as a reference. High yields are generally expected for this type of reaction.

Experimental Protocols

The following are detailed experimental protocols adapted from literature procedures for common substitution reactions. These should serve as a starting point for optimization.

Protocol 1: General Procedure for Williamson Ether Synthesis of a 2,5-Difluorobenzyl Ether

This protocol is adapted from the synthesis of a 2,6-difluorobenzyl ether[5].

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., argon), add the alcohol (1.0 eq) and dissolve it in anhydrous dimethylformamide (DMF).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Addition of Electrophile: Add this compound (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of methanol.

  • Extraction: Dilute the mixture with water and extract with diethyl ether or ethyl acetate (3 x).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for the Synthesis of a 2,5-Difluorobenzyl Thioether

This protocol is based on general methods for the synthesis of benzyl thioethers.

  • Reaction Setup: To a round-bottom flask, add the thiol (1.0 eq) and a suitable solvent such as methanol or ethanol.

  • Base Addition: Add a solution of sodium methoxide or sodium ethoxide (1.1 eq) in the corresponding alcohol, or add a base like sodium hydroxide.

  • Addition of Electrophile: To the resulting thiolate solution, add this compound (1.0 eq) and stir the mixture at room temperature.

  • Reaction: The reaction is typically complete within a few hours. Monitor the progress by TLC.

  • Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether).

  • Washing: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude thioether.

  • Purification: Purify by column chromatography or distillation if necessary.

Protocol 3: General Procedure for the Synthesis of a 2,5-Difluorobenzyl Amine

  • Reaction Setup: In a round-bottom flask, dissolve the amine (primary or secondary, 2-3 eq) in a suitable solvent such as acetonitrile or DMF.

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) or triethylamine (Et₃N, 1.5 eq).

  • Addition of Electrophile: Add this compound (1.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture (e.g., to 50-80 °C) and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature and filter off the base. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.

  • Purification: Dry the organic layer and concentrate. Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_troubleshooting Troubleshooting Low Yield cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_water Water Issues start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_water Investigate Water Contamination start->check_water reagent_purity Impure 2,5-DFBC? check_reagents->reagent_purity nucleophile_issue Nucleophile quality/amount? check_reagents->nucleophile_issue base_issue Incorrect base? check_reagents->base_issue solvent_issue Suboptimal solvent? check_conditions->solvent_issue temp_issue Incorrect temperature? check_conditions->temp_issue time_issue Incorrect reaction time? check_conditions->time_issue hydrolysis Hydrolysis to alcohol? check_water->hydrolysis wet_solvent Wet solvent/reagents? check_water->wet_solvent solution_reagents Purify reagents Adjust stoichiometry reagent_purity->solution_reagents nucleophile_issue->solution_reagents base_issue->solution_reagents solution_conditions Optimize solvent, temp, time solvent_issue->solution_conditions temp_issue->solution_conditions time_issue->solution_conditions solution_water Use anhydrous conditions Inert atmosphere hydrolysis->solution_water wet_solvent->solution_water

Caption: Troubleshooting workflow for low yield in this compound substitution reactions.

G cluster_workflow General Experimental Workflow setup 1. Reaction Setup (Dry glassware, inert atm.) reagents 2. Add Nucleophile/Base & Solvent setup->reagents add_dfbc 3. Add 2,5-DFBC reagents->add_dfbc reaction 4. Reaction (Stir, heat if needed) add_dfbc->reaction workup 5. Work-up (Quench, extract) reaction->workup purify 6. Purification (Chromatography) workup->purify product Pure Product purify->product G cluster_pathways Reaction Pathways DFBC This compound SN2 SN2 Pathway (Preferred for primary halides) DFBC->SN2 Strong Nucleophile Polar Aprotic Solvent SN1 SN1 Pathway (Possible due to benzylic stabilization) DFBC->SN1 Weak Nucleophile Polar Protic Solvent E2 E2 Elimination (Minor, with strong/hindered base) DFBC->E2 Hydrolysis Hydrolysis (Side reaction with H2O) DFBC->Hydrolysis Product Desired Substitution Product SN2->Product SN1->Product Byproduct Side Products E2->Byproduct Hydrolysis->Byproduct

References

purification strategies for 2,5-difluorobenzylated products by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purifying 2,5-Difluorobenzylated Products

This guide provides researchers, scientists, and drug development professionals with detailed strategies for purifying 2,5-difluorobenzylated products using column chromatography. It includes frequently asked questions (FAQs) for initial planning and a comprehensive troubleshooting guide for issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a purification strategy for my 2,5-difluorobenzylated product?

A1: The essential first step is to develop a separation method using Thin-Layer Chromatography (TLC).[1] TLC is a rapid and inexpensive way to determine the optimal solvent system (mobile phase) for your column. The goal is to find a solvent mixture that results in your desired product having a Retention Factor (Rf) of approximately 0.2 to 0.4, ensuring it moves off the baseline but is well-separated from impurities.[2]

Q2: What stationary phase is best suited for purifying 2,5-difluorobenzylated compounds?

A2: For most standard purifications, silica gel is the recommended starting stationary phase due to its versatility and effectiveness in separating a wide range of compounds.[3] However, given the fluorinated aromatic nature of your product, consider these alternatives for difficult separations:

  • Pentafluorophenyl (PFP) Phases: These phases can offer unique selectivity for halogenated and aromatic compounds through π-π interactions, dipole-dipole interactions, and hydrogen bonding, which may not be achievable with standard C18 or silica phases.[4][5][6]

  • Alumina (Neutral or Basic): If your compound is sensitive to the acidic nature of silica gel, neutral or basic alumina can be an effective alternative, especially for purifying amines.[3]

  • Deactivated Silica Gel: For acid-sensitive compounds, you can neutralize the acidic sites on silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine.[3][7]

Q3: How do I choose an effective mobile phase (solvent system)?

A3: The choice of mobile phase is critical and is determined through TLC analysis.[1] Start with a binary system of a non-polar solvent (e.g., hexane or pentane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[2]

  • To increase the Rf (move the compound further up the plate), increase the proportion of the polar solvent.[2]

  • To decrease the Rf (make the compound stick to the stationary phase more), increase the proportion of the non-polar solvent.[2] A common starting point for many compounds is a 1:1 mixture of ethyl acetate/hexane.[2]

Q4: My 2,5-difluorobenzylated product appears to be degrading on the column. What should I do?

A4: Product degradation on silica gel is a common issue, often due to the acidic nature of the stationary phase.[8]

  • Confirm Instability: First, confirm that your compound is unstable on silica by running a 2D TLC. Spot your compound in one corner, run the plate, rotate it 90 degrees, and run it again in the same solvent. If a new spot appears, your compound is likely degrading.[8]

  • Use an Alternative Stationary Phase: Switch to a less acidic medium like neutral alumina or Florisil®.[3][8]

  • Deactivate the Silica: Flush the column with a solvent containing 1-3% triethylamine (TEA) to neutralize the acidic silanol groups before loading your sample.[7][9] This is particularly useful for purifying acid-sensitive compounds.[3]

Troubleshooting Guide

This section addresses specific problems you may encounter during column chromatography in a question-and-answer format.

Problem: My product has a very low Rf value (0-0.1) and won't move off the baseline.

  • Cause: The mobile phase is not polar enough to displace your compound from the stationary phase.

  • Solution: Gradually increase the polarity of your eluent. For example, if you are using a 10:1 hexane/ethyl acetate mixture, try changing to 5:1 or 2:1. For very polar compounds, a small percentage of methanol in dichloromethane can be effective.[10] If your compound is extremely polar, consider switching to reverse-phase chromatography, where the most polar compounds elute first.[3][8]

Problem: My product has a very high Rf value (>0.8) and elutes with the solvent front.

  • Cause: The mobile phase is too polar, causing your compound to have a weak affinity for the stationary phase and travel with the solvent.

  • Solution: Decrease the polarity of your mobile phase. Increase the proportion of the non-polar component (e.g., hexane). If using 100% ethyl acetate, try adding hexane to create a 1:1 mixture and adjust from there.

Problem: I cannot separate my product from a close-running impurity.

  • Cause: The chosen solvent system does not provide enough selectivity to resolve the two compounds.

  • Solution:

    • Optimize the Solvent System: Try a different combination of solvents. Sometimes, switching one component (e.g., from ethyl acetate to diethyl ether or dichloromethane) can alter the interactions and improve separation.

    • Run a Gradient Column: Start with a less polar solvent system where your product has an Rf of 0.2 or less.[7] Gradually increase the polarity of the mobile phase during the elution process. This can help sharpen bands and improve the separation of closely eluting compounds.[7]

    • Change the Stationary Phase: If solvent optimization fails, the issue may be the stationary phase. For 2,5-difluorobenzylated products, a pentafluorophenyl (PFP) phase may provide the alternative selectivity needed to resolve challenging mixtures.

Problem: The bands on my column are streaking or "tailing."

  • Cause: This can be caused by several factors, including overloading the column, poor packing, or interactions between acidic/basic sites on the compound and the stationary phase.

  • Solution:

    • Check Sample Load: Ensure you are not overloading the column. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.

    • Use a Modifier: If your compound has acidic or basic functional groups, it may interact strongly with the silica gel. Add a small amount of a modifier to your mobile phase:

      • For basic compounds (e.g., amines), add 0.1-1% triethylamine.[9]

      • For acidic compounds (e.g., carboxylic acids), add 0.1-1% acetic acid.

    • Improve Sample Loading: If the compound is not very soluble in the mobile phase, it can cause streaking. Use a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica before being added to the column.[11][12]

Problem: I ran the entire column but can't find my product in any of the collected fractions.

  • Cause: The product may have decomposed on the column, eluted in the solvent front undetected, or is still strongly adsorbed to the stationary phase.[8]

  • Solution:

    • Check the First Fraction: The compound may have a higher Rf than anticipated and eluted immediately. Always check the first fraction collected.[8]

    • Concentrate Fractions: Your compound may be present but too dilute to see on TLC. Try concentrating the fractions where you expected to find your product.[8]

    • Perform a "Column Flush": After collecting all fractions with your chosen eluent, flush the column with a very strong solvent, such as 100% methanol or a methanol/dichloromethane mixture. This will elute highly polar or strongly adsorbed compounds.

    • Test for Stability: Before running a large-scale column, always test your compound's stability on a small amount of silica to rule out decomposition.[8]

Data Presentation

Table 1: Common Solvent Systems for Normal-Phase Chromatography

Compound PolarityRecommended Starting Solvent System (v/v)
Non-polar100% Hexane or 5% Ethyl Acetate in Hexane[10]
Moderately Polar10-50% Ethyl Acetate in Hexane[10]
Polar100% Ethyl Acetate or 5-10% Methanol in Dichloromethane[2][10]
Very Polar1-10% of (10% NH₄OH in Methanol) in Dichloromethane[10]

Table 2: Stationary Phase Selection Guide

Stationary PhasePropertiesBest Use Cases for 2,5-Difluorobenzylated Products
Silica Gel Slightly acidic; versatile[3]General purpose purification; the default starting point.
Alumina Basic or neutral options available[3]Purification of acid-sensitive compounds or molecules containing basic groups (e.g., amines).[3]
PFP-Functionalized Silica Reversed-phase; offers π-π, dipole-dipole, and H-bond interactions[5]Difficult separations of aromatic or halogenated compounds where standard phases fail to provide resolution.[4]
Deactivated Silica Neutralized acidic sites[3]Purification of compounds that show degradation on standard silica gel.[3]

Experimental Protocols

Protocol 1: TLC Method Development

  • Prepare a developing chamber by adding ~0.5 cm of your chosen solvent system and sealing it to allow the atmosphere to saturate.[2]

  • Dissolve a small amount of your crude product in a suitable solvent.

  • Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Place the plate vertically into the chamber, ensuring the baseline is above the solvent level.[2]

  • Allow the solvent to travel up the plate until it is ~1 cm from the top, then immediately remove the plate and mark the solvent front.[2]

  • Visualize the spots using a UV lamp or an appropriate chemical stain.

  • Calculate the Rf value for your product and adjust the solvent polarity until the Rf is between 0.2 and 0.4.

Protocol 2: Column Chromatography - Wet vs. Dry Loading

  • Wet Loading:

    • Dissolve the crude sample in the minimum amount of solvent required for complete dissolution (ideally the mobile phase itself or a slightly more polar solvent).[11]

    • Carefully pipette the concentrated sample solution directly onto the top of the packed column, taking care not to disturb the surface.[11]

    • Allow the sample to absorb completely into the stationary phase before adding more mobile phase.

  • Dry Loading (Recommended for samples with poor solubility):

    • Dissolve the crude sample in a strong, volatile solvent (e.g., dichloromethane or methanol).

    • Add silica gel (approximately 10-20 times the mass of your sample) to the solution.[11]

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[11]

    • Carefully pour this powder onto the top of the packed column.[11]

Protocol 3: Deactivating Silica Gel

  • Prepare a solvent system containing 1-3% triethylamine (TEA) in your non-polar solvent (e.g., hexane).[7]

  • Pack your chromatography column with silica gel as you normally would.

  • Flush the packed column with a volume of the TEA-containing solvent equal to the volume of the silica gel.[7]

  • Discard the eluent. The silica is now deactivated and ready for use with your standard mobile phase.[7]

Visualization

Troubleshooting_Workflow Purification Workflow for 2,5-Difluorobenzylated Products start Start: Crude Product tlc Develop TLC Method start->tlc check_rf Is Product Rf ≈ 0.2-0.4 and separated from impurities? tlc->check_rf rf_high Problem: Rf too high (>0.6) check_rf->rf_high No, Rf too high rf_low Problem: Rf too low (<0.15) check_rf->rf_low No, Rf too low poor_sep Problem: Poor Separation check_rf->poor_sep No, Poor Separation streaking Problem: Spot Streaking/Tailing check_rf->streaking No, Streaking run_column Run Column Chromatography check_rf->run_column Yes decrease_polarity Solution: Decrease Mobile Phase Polarity rf_high->decrease_polarity decrease_polarity->tlc increase_polarity Solution: Increase Mobile Phase Polarity rf_low->increase_polarity increase_polarity->tlc change_solvent Solution 1: Try New Solvent System (e.g., different solvent class) poor_sep->change_solvent change_sp Solution 2: Change Stationary Phase (e.g., PFP, Alumina) poor_sep->change_sp change_solvent->tlc change_sp->tlc add_modifier Solution: Add Modifier to Eluent (e.g., 0.5% TEA or AcOH) streaking->add_modifier check_load Solution: Check Sample Load Consider Dry Loading streaking->check_load add_modifier->tlc check_load->tlc degradation Problem: Degradation on TLC? deactivate_silica Solution: Deactivate Silica with TEA or Use Alumina degradation->deactivate_silica Yes end End: Purified Product degradation->end No deactivate_silica->run_column run_column->degradation Check fractions run_column->end Success

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Analysis of 2,5-Difluorobenzyl Chloride Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC and TLC analysis of 2,5-Difluorobenzyl chloride reaction mixtures. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the chromatographic analysis of this compound and its reaction products.

High-Performance Liquid Chromatography (HPLC)

Question: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?

Answer: Poor peak shape is a common issue in HPLC.[1][2]

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, such as the interaction of a basic analyte with acidic silanol groups on the silica support.[1][3] To address this:

    • Mobile Phase pH: If your reaction products or starting material have acidic or basic functional groups, adjusting the mobile phase pH can suppress ionization and reduce tailing. For basic compounds, a lower pH is generally better.

    • Additives: Consider adding a mobile phase additive like triethylamine (TEA) for basic compounds to mask the active silanol sites.[3]

    • Column Overload: Injecting too concentrated a sample can lead to peak tailing.[2] Try diluting your sample.

    • Column Contamination/Age: A contaminated or old column can exhibit poor peak shapes. Try flushing the column or replacing it if necessary.[2]

  • Peak Fronting: This is typically a sign of column overloading or an injection solvent that is stronger than the mobile phase.[2]

    • Reduce Injection Volume/Concentration: Lowering the amount of sample injected can resolve this issue.[2]

    • Solvent Mismatch: Ensure your sample is dissolved in a solvent that is of similar or weaker polarity than your mobile phase.[2]

Question: My retention times are shifting between injections. What is the cause?

Answer: Fluctuating retention times can compromise the reliability of your analysis.[2] Common causes include:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention. Ensure accurate measurement and thorough mixing of solvents.[2]

  • Column Temperature: Variations in column temperature can affect retention times. Using a temperature-controlled column compartment is recommended for stable results.[2][4]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration can cause retention time drift, especially in gradient methods.

  • Pump Performance: Inaccurate solvent proportioning by the HPLC pump can cause retention time variability.[5] If you suspect this, you can manually prepare the mobile phase to see if the problem resolves.[6]

Question: I am observing high backpressure in my HPLC system. What should I do?

Answer: A sudden increase in backpressure can indicate a blockage in the system.[2]

  • Column/Frit Blockage: Particulate matter from the sample or precipitated buffer salts can clog the column inlet frit.[2] Try reversing the column and flushing it with a compatible solvent.

  • Contaminated Mobile Phase: Ensure your mobile phase solvents are filtered and degassed to prevent particulate contamination and bubble formation.[2]

  • System Blockage: Check for kinks or blockages in the system tubing.[2]

Thin-Layer Chromatography (TLC)

Question: My spots are streaking on the TLC plate. How can I fix this?

Answer: Streaking is a common problem in TLC analysis and can obscure results.[7][8]

  • Sample Overloading: Applying too much sample to the plate is a frequent cause of streaking.[7][9][10] Try diluting your sample solution.

  • Highly Polar Compounds: Very polar compounds may streak on silica gel. Adding a small amount of acetic or formic acid to the mobile phase can help for acidic compounds, while a small amount of triethylamine can be beneficial for basic compounds.[7]

  • Inappropriate Mobile Phase: If the mobile phase is too polar, it can cause streaking. Try a less polar solvent system.[9]

  • Compound Instability: this compound or its products might be unstable on the acidic silica gel.[11] You can try neutralizing the TLC plate by adding a small percentage of a base like triethylamine to your eluent.[12]

Question: My spots are not moving from the baseline (low Rf) or are running with the solvent front (high Rf). What should I do?

Answer: The position of your spots on the TLC plate is determined by the polarity of the mobile phase.[7]

  • Spots at the Baseline (Low Rf): Your mobile phase is not polar enough to move the compounds up the plate. You need to increase the polarity of your eluent, for example, by increasing the proportion of ethyl acetate in a hexane/ethyl acetate mixture.[7]

  • Spots at the Solvent Front (High Rf): Your mobile phase is too polar. You should decrease its polarity by increasing the proportion of the less polar solvent.[7]

Question: I can't see any spots on my TLC plate after development.

Answer: There are several reasons why spots may not be visible.[7][9]

  • Non-UV Active Compounds: this compound and many organic molecules are UV active and should be visible under a UV lamp. However, if your products are not UV active, you will need to use a chemical stain (e.g., potassium permanganate or p-anisaldehyde) to visualize the spots.[13]

  • Sample Too Dilute: The concentration of your sample may be too low.[9] Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[9]

  • Sample Evaporation: If your compounds are volatile, they may have evaporated from the plate.[7]

Data Presentation

Table 1: Illustrative HPLC Method Parameters for Analysis of a this compound Reaction Mixture.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 254 nm
Illustrative Retention Time (this compound) ~ 6.5 min
Illustrative Retention Time (A less polar product) ~ 7.8 min
Illustrative Retention Time (A more polar product) ~ 4.2 min

Note: This is an example method. Actual parameters will need to be optimized for specific reaction mixtures.

Table 2: Illustrative TLC Systems for Monitoring a this compound Reaction.

Mobile Phase System (Hexane:Ethyl Acetate)Starting Material Rf (Illustrative)Product Rf (Illustrative)Observations
90:100.60.4Good separation, suitable for monitoring reaction progress.
70:300.80.7Less separation between spots, might be too polar.
95:50.30.1Spots are too low on the plate, not polar enough.

Note: Rf values are highly dependent on the specific TLC plate, chamber saturation, and temperature. These values are for illustrative purposes only.[12]

Experimental Protocols

Protocol 1: Sample Preparation for HPLC and TLC Analysis

  • Carefully quench a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Dilute the quenched aliquot with a suitable solvent (e.g., acetonitrile or the HPLC mobile phase) to a concentration appropriate for analysis (typically in the range of 0.1-1.0 mg/mL).

  • For HPLC analysis, filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

  • The sample is now ready for injection into the HPLC or spotting on a TLC plate.

Protocol 2: General Procedure for TLC Analysis

  • Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to aid saturation and cover it.[14]

  • Using a pencil, gently draw an origin line about 1 cm from the bottom of a TLC plate.[12]

  • Using a capillary tube, spot your prepared reaction mixture sample onto the origin line. It is also advisable to spot the starting material and a co-spot (starting material and reaction mixture in the same spot) for comparison.

  • Carefully place the TLC plate into the saturated chamber and replace the cover.

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, immediately mark the solvent front with a pencil, and allow the plate to dry.

  • Visualize the spots under a UV lamp and circle them with a pencil. Alternatively, use an appropriate chemical stain.

  • Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.[12]

Protocol 3: General Procedure for HPLC Analysis

  • Ensure the HPLC system is equilibrated with the initial mobile phase conditions.

  • Set up the instrument parameters (flow rate, gradient, detection wavelength, etc.) according to your developed method (see Table 1 for an example).

  • Inject a blank (the solvent used to dissolve your sample) to ensure there are no interfering peaks.

  • Inject your prepared and filtered sample.

  • Acquire the chromatogram and integrate the peaks of interest to determine their retention times and relative areas.

Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Issue (e.g., Poor Peak Shape, RT Shift) check_pressure Check System Pressure start->check_pressure pressure_ok Pressure OK? check_pressure->pressure_ok high_pressure High Pressure: Investigate Blockage (Column, Tubing, Guard Column) pressure_ok->high_pressure No check_mobile_phase Review Mobile Phase (Composition, pH, Age) pressure_ok->check_mobile_phase Yes resolved Issue Resolved high_pressure->resolved mobile_phase_ok Mobile Phase OK? check_mobile_phase->mobile_phase_ok remake_mobile_phase Remake/Degas Mobile Phase mobile_phase_ok->remake_mobile_phase No check_column Evaluate Column (Age, Temp, Equilibration) mobile_phase_ok->check_column Yes remake_mobile_phase->resolved column_ok Column OK? check_column->column_ok flush_column Flush or Replace Column column_ok->flush_column No check_sample Check Sample (Concentration, Solvent) column_ok->check_sample Yes flush_column->resolved sample_ok Sample OK? check_sample->sample_ok dilute_sample Dilute Sample / Change Solvent sample_ok->dilute_sample No sample_ok->resolved Yes dilute_sample->resolved

Caption: A logical workflow for troubleshooting common HPLC issues.

TLC_Workflow start Start: Monitor Reaction prep_sample 1. Prepare Reaction Aliquot (Quench & Dilute) start->prep_sample prep_tlc 2. Prepare TLC Chamber (Solvent & Saturation) prep_sample->prep_tlc spot_plate 3. Spot TLC Plate (Start Material, Co-spot, Reaction) prep_tlc->spot_plate develop_plate 4. Develop Plate spot_plate->develop_plate visualize 5. Visualize (UV Lamp or Stain) develop_plate->visualize analyze 6. Analyze Results visualize->analyze reaction_complete Reaction Complete (Starting material consumed) analyze->reaction_complete Yes reaction_incomplete Reaction Incomplete (Continue reaction) analyze->reaction_incomplete No end End reaction_complete->end reaction_incomplete->start

Caption: Experimental workflow for monitoring a reaction using TLC.

References

Technical Support Center: By-product Identification in 2,5-Difluorobenzyl Chloride Reactions by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying by-products in reactions involving 2,5-Difluorobenzyl chloride using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where by-products are formed with this compound?

A1: this compound is a versatile reagent commonly used in nucleophilic substitution and Friedel-Crafts alkylation reactions.[1] By-product formation is often observed in these reactions due to the high reactivity of the benzylic chloride.

Q2: What is the primary by-product in the amination of this compound?

A2: In reactions with primary or secondary amines, the most common by-product is the di-benzylated amine, formed through over-alkylation. For example, in the reaction with aniline, the formation of dibenzylaniline is a known side reaction.

Q3: What side reactions can be expected in Friedel-Crafts alkylations with this compound?

A3: Friedel-Crafts alkylations are prone to polyalkylation, where the initial product, being more reactive than the starting material, undergoes further alkylation.[2] This can lead to a mixture of mono- and poly-substituted products.

Q4: Can hydrolysis of this compound be a significant source of by-products?

A4: Yes, this compound can react with water to form 2,5-Difluorobenzyl alcohol. If the reaction conditions are not strictly anhydrous, this alcohol can be a significant impurity. Furthermore, the alcohol can react with the starting material to form bis(2,5-difluorobenzyl) ether.

Troubleshooting Guides

Problem 1: An unexpected peak with a higher mass-to-charge ratio (m/z) is observed in the mass spectrum of my amination reaction.

Possible Cause: Over-alkylation of the amine.

Troubleshooting Steps:

  • Hypothesize the By-product: The higher m/z peak likely corresponds to the di-(2,5-difluorobenzyl) adduct of your amine.

  • Calculate the Expected Mass: Calculate the theoretical exact mass of the di-benzylated product.

  • Analyze the Isotope Pattern: Compare the isotopic pattern of the unknown peak with the theoretical pattern for the di-benzylated product. The presence of two fluorine atoms will give a characteristic isotopic signature.

  • MS/MS Fragmentation: If available, perform MS/MS analysis on the unknown peak. Look for fragments corresponding to the loss of a 2,5-difluorobenzyl group (m/z 127.04).

Table 1: Common Adducts in Mass Spectrometry of this compound Reactions

Adduct/FragmentChemical FormulaExact Mass (m/z)
[M+H]⁺C₇H₆ClF₂163.0120
[M+Na]⁺C₇H₅ClF₂Na184.9940
[M-H]⁻C₇H₄ClF₂160.9975
2,5-Difluorobenzyl cationC₇H₅F₂127.0359

Data sourced from publicly available chemical databases.

Problem 2: Multiple peaks are observed in the GC-MS of my Friedel-Crafts alkylation reaction with benzene.

Possible Cause: Polyalkylation of the aromatic ring.

Troubleshooting Steps:

  • Identify the Mono-alkylation Product: The main product should be 2,5-difluorobenzylbenzene. Confirm its identity by its mass spectrum.

  • Identify Potential Di-alkylation Products: Higher molecular weight peaks could correspond to bis(2,5-difluorobenzylmethyl)benzene isomers (ortho, meta, para).

  • Mass Spectral Analysis: The mass spectra of these isomers will be very similar. The molecular ion peak should correspond to the addition of two 2,5-difluorobenzyl groups to the benzene ring.

  • Chromatographic Separation: Good chromatographic separation is crucial to distinguish between the different isomers.

Problem 3: A peak corresponding to 2,5-Difluorobenzyl alcohol is present in my reaction mixture.

Possible Cause: Presence of moisture in the reaction.

Troubleshooting Steps:

  • Review Experimental Protocol: Ensure all solvents and reagents were rigorously dried before use.

  • Check for Ether By-product: Look for a peak corresponding to bis(2,5-difluorobenzyl) ether, which can form from the reaction of the alcohol with the starting material.

  • Mass Spectral Confirmation: The mass spectrum of 2,5-Difluorobenzyl alcohol will show a characteristic molecular ion peak and fragmentation pattern.

Experimental Protocols

Representative Experimental Protocol: Synthesis of N-(2,5-difluorobenzyl)aniline

This protocol is adapted from a general procedure for the synthesis of N-benzylanilines.

Materials:

  • Aniline

  • This compound

  • Sodium bicarbonate

  • Water

  • Anhydrous sodium sulfate

  • Hexane (for crystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (4 molar equivalents), sodium bicarbonate (1.25 molar equivalents), and water.

  • Heat the mixture to 90-95 °C with vigorous stirring.

  • Slowly add this compound (1 molar equivalent) over 1.5-2 hours.

  • Continue heating and stirring for a total of 4 hours.

  • Cool the mixture and filter with suction.

  • Separate the organic layer and wash it with a saturated salt solution.

  • Dry the organic layer with anhydrous sodium sulfate and filter.

  • Remove excess aniline by distillation under reduced pressure.

  • The product, N-(2,5-difluorobenzyl)aniline, can be further purified by crystallization from hexane.

By-product Identification: The primary by-product, N,N-bis(2,5-difluorobenzyl)aniline, will be present in the distillation residue and can be identified by GC-MS analysis.

GC-MS Analysis Protocol

This is a general protocol that can be adapted for the analysis of reaction mixtures containing this compound and its derivatives.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Shimadzu GCMS-QP2020).

  • Capillary column (e.g., 30 m Rxi®-5Sil MS).

GC Conditions:

  • Carrier Gas: Helium at a flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 60°C for 1 min.

    • Ramp: 5°C/min to 250°C.

    • Hold: 2 min at 250°C.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Visualizations

Byproduct_Identification_Workflow start Unexpected Peak in Mass Spectrum hypothesis Hypothesize Potential By-product (e.g., Over-alkylation, Hydrolysis) start->hypothesis calculate Calculate Theoretical Exact Mass and Isotopic Pattern hypothesis->calculate compare Compare Experimental and Theoretical Data calculate->compare msms Perform MS/MS Fragmentation Analysis compare->msms If match is inconclusive identify Identify By-product compare->identify If match is confirmed msms->identify optimize Optimize Reaction Conditions identify->optimize Amination_Reaction_Pathway reactant1 This compound product Desired Product (N-(2,5-difluorobenzyl)amine) reactant1->product + Amine byproduct By-product (Di-(2,5-difluorobenzyl)amine) reactant1->byproduct reactant2 Primary/Secondary Amine (R-NHR') reactant2->product product->byproduct + this compound (Over-alkylation)

References

Technical Support Center: Optimizing Reactions of 2,5-Difluorobenzyl Chloride with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the N-alkylation of sterically hindered amines with 2,5-difluorobenzyl chloride. This resource provides detailed troubleshooting guidance, frequently asked questions (FAQs), comparative data, and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this specific transformation.

Troubleshooting Guide

This guide addresses common issues encountered during the reaction in a direct question-and-answer format.

Question 1: Why is my reaction yield consistently low or the reaction failing to proceed?

Answer: Low conversion is a frequent challenge, especially when dealing with sterically bulky amines. Several factors could be responsible. A systematic approach to troubleshooting is recommended.

  • Insufficient Basicity: The base is critical for deprotonating the amine (or neutralizing the HCl byproduct), but sterically hindered amines can be poor nucleophiles and require specific conditions. Standard organic bases like triethylamine (TEA) or even potassium carbonate (K₂CO₃) may be too weak or kinetically slow.

    • Solution: Switch to a more effective base. Cesium carbonate (Cs₂CO₃) is often superior due to its higher solubility in organic solvents and the "cesium effect," which promotes alkylation.[1][2][3] For particularly challenging cases, cesium hydroxide (CsOH) can be even more effective at promoting mono-alkylation while suppressing the formation of over-alkylated byproducts.[4]

  • Inappropriate Solvent: The choice of solvent is crucial for SN2 reactions. Polar protic solvents (like ethanol or water) can solvate the amine nucleophile, creating a "solvent cage" and hindering its ability to attack the electrophile.[5]

    • Solution: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (MeCN).[5][6][7] These solvents effectively dissolve the reactants but do not strongly solvate the nucleophile, leading to faster reaction rates.

  • Low Reaction Temperature: While this compound is a reactive electrophile, the high activation energy required to overcome steric repulsion may necessitate thermal energy.

    • Solution: Gradually increase the reaction temperature. Start at room temperature and, if no reaction is observed (monitored by TLC or LC-MS), incrementally heat the mixture to 40-80 °C. Be aware that excessive heat can promote side reactions.

Question 2: I am observing significant amounts of overalkylation (tertiary amine or quaternary salt formation). How can I improve selectivity for the desired secondary amine?

Answer: Overalkylation is a common competing reaction, as the secondary amine product is often more nucleophilic than the starting primary amine.

  • Cause: The reaction conditions (base, stoichiometry) favor a second alkylation event.

  • Solution 1 - The Cesium Effect: Employing cesium bases, particularly Cs₂CO₃ or CsOH, is a highly effective strategy for achieving selective mono-N-alkylation.[2][4] These bases have been shown to suppress overalkylation, even with reactive halides like benzyl bromide.[4]

  • Solution 2 - Stoichiometry Control: Use a slight excess of the sterically hindered amine relative to the this compound (e.g., 1.2 to 1.5 equivalents of amine). This ensures the electrophile is consumed before it can react extensively with the product.

  • Solution 3 - Steric Hindrance: In some cases, the steric bulk of the amine itself can disfavor the formation of a tertiary amine. If selectivity is still an issue, it points back to the need for milder, more selective conditions (e.g., cesium bases at a moderate temperature).

Question 3: My purification is complicated by multiple unidentified side products. What are they and how can I avoid them?

Answer: Besides overalkylation, other side reactions can occur.

  • Elimination (E2) Reactions: While less common with benzyl halides compared to other alkyl halides, strongly basic conditions combined with high temperatures can potentially lead to elimination pathways.

  • Solvent-Related Impurities: Certain solvents can participate in side reactions. For instance, using NaH in DMF for benzylation reactions can sometimes lead to the formation of amine impurities from the solvent itself, which can be difficult to remove.[8]

    • Solution: Ensure high-purity, anhydrous solvents. If using a strong base like NaH, consider alternative solvents like THF or switching to a carbonate base system (K₂CO₃, Cs₂CO₃) in DMF or DMSO, which is less prone to this issue.

  • Hydrolysis: this compound is sensitive to moisture and can hydrolyze to the corresponding alcohol, especially in the presence of a base.

    • Solution: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Frequently Asked Questions (FAQs)

  • Q: What is the recommended starting temperature for this reaction?

    • A: It is best to start at room temperature (20-25 °C) and monitor the reaction progress. If the reaction is sluggish after several hours, you can gently heat it to 40-60 °C. For highly hindered systems, temperatures up to 80 °C may be necessary.[9]

  • Q: Which base is the best starting point for optimization?

    • A: Cesium carbonate (Cs₂CO₃) is an excellent first choice. It offers a great balance of reactivity and selectivity, often providing high yields of the mono-alkylated product while minimizing overalkylation.[2][3]

  • Q: How does the fluorine substitution on the benzyl chloride affect the reaction?

    • A: The two electron-withdrawing fluorine atoms on the aromatic ring can slightly influence the reactivity of the benzylic chloride.[10] They make the benzylic carbon more electrophilic, which can facilitate the nucleophilic attack by the amine.

  • Q: Is it necessary to run the reaction under an inert atmosphere?

    • A: Yes. To prevent the hydrolysis of this compound and ensure reproducibility, it is highly recommended to use oven-dried glassware and perform the reaction under a dry, inert atmosphere like nitrogen or argon.

  • Q: How long should I run the reaction?

    • A: Reaction times can vary significantly from a few hours to 48 hours, depending on the steric hindrance of the amine, the base used, and the temperature. The best practice is to monitor the reaction's progress by TLC or LC-MS until the consumption of the limiting reagent is observed.

Data Presentation: Comparative Reaction Conditions

The following tables summarize quantitative data from analogous N-alkylation reactions to guide condition selection.

Table 1: Comparison of Alkali Bases on N-Alkylation Yield & Selectivity (Data derived from the reaction of phenethylamine with 1-bromobutane, analogous to a reactive benzyl halide system)

EntryBase (1.0 equiv)SolventTemp (°C)Time (h)Mono-alkylated Product Yield (%)Di-alkylated Product Yield (%)Selectivity Ratio (Mono:Di)
1LiOHDMF23241052.0 : 1
2NaOHDMF232415101.5 : 1
3KOHDMF232425151.7 : 1
4RbOHDMF232445104.5 : 1
5 CsOH DMF 23 24 70 5 14.0 : 1
6Cs₂CO₃DMF2324Low Conversion--

Source: Adapted from Salvatore, R. N., et al., Org. Lett., 1999.[4] This table highlights the superior performance of Cesium Hydroxide in promoting selective mono-alkylation.

Table 2: Comparison of Carbonate and Phosphate Bases (Data derived from analogous N-alkylation studies)

EntryBaseSolventRelative Conversion/YieldNotes
1K₂CO₃DMFLow to ModerateOften requires higher temperatures; lower solubility.[1]
2K₃PO₄DMFModerateStronger base than K₂CO₃, can give better conversion.[2]
3 Cs₂CO₃ DMF High Excellent solubility and reactivity for mono-alkylation.[2][3]

This table illustrates the general reactivity trend for common inorganic bases, positioning Cs₂CO₃ as the most effective choice for this transformation.

Table 3: Comparison of Polar Aprotic Solvents

SolventBoiling Point (°C)Dielectric ConstantKey Advantages for SN2 ReactionsPotential Issues
DMF 15337Excellent solvency, widely used for N-alkylations.[5]Can be difficult to remove; potential for side reactions with strong bases.[8]
DMSO 18947High polarity accelerates SN2 reactions; suitable for higher temperatures.[5][11]Very high boiling point makes removal challenging; hygroscopic.
MeCN 8236Easier to remove post-reaction; good general-purpose solvent.[6]Lower boiling point limits the reaction temperature range.

Experimental Protocols

Protocol 1: General Procedure using Cesium Carbonate

This protocol provides a robust starting point for the N-alkylation of a sterically hindered secondary amine.

  • Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the sterically hindered amine (1.2 equivalents) and cesium carbonate (Cs₂CO₃, 1.5 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous DMF via syringe. A typical concentration is 0.1-0.5 M with respect to the limiting reagent. Stir the suspension for 15 minutes at room temperature.

  • Electrophile Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred amine suspension.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the benzyl chloride by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate system) or LC-MS every 2-4 hours.

  • Heating (If Necessary): If little to no conversion is observed after 8-12 hours, heat the reaction mixture to 50-60 °C and continue monitoring.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate and water. Separate the organic layer, wash it twice with water and once with brine to remove DMF and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Add Hindered Amine (1.2 eq) and Cs2CO3 (1.5 eq) to Flask B Purge with Inert Gas (N2 or Ar) A->B C Add Anhydrous DMF B->C D Add this compound (1.0 eq) Dropwise C->D E Stir at Room Temperature D->E F Monitor by TLC / LC-MS E->F G Heat to 50-60 °C (If Necessary) F->G No Conversion H Quench with Water & Extract with Ethyl Acetate F->H Reaction Complete G->F I Wash with Water & Brine H->I J Dry, Filter & Concentrate I->J K Purify via Column Chromatography J->K

Caption: General experimental workflow for the N-alkylation reaction.

Troubleshooting_Flowchart Troubleshooting Guide Start Low or No Conversion? Base_Check Base Used? Start->Base_Check Solvent_Check Solvent Used? Base_Check->Solvent_Check Cs2CO3 Solution_Base Switch to Cs2CO3 or CsOH. Ensure 1.5 eq. Base_Check->Solution_Base K2CO3 / TEA Temp_Check Reaction Temp? Solvent_Check->Temp_Check Aprotic (e.g., DMF) Solution_Solvent Use Anhydrous DMF or DMSO. Solvent_Check->Solution_Solvent Protic (e.g., EtOH) Solution_Temp Increase Temp to 50-80 °C. Monitor for Side Products. Temp_Check->Solution_Temp < 40 °C Success Problem Solved Temp_Check->Success > 40 °C Solution_Base->Success Solution_Solvent->Success Solution_Temp->Success

Caption: A decision-making workflow for troubleshooting low reaction yields.

References

Technical Support Center: Managing Exothermic Reactions of 2,5-Difluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the exothermic nature of reactions involving 2,5-Difluorobenzyl chloride. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a combustible liquid that can cause severe skin burns and eye damage.[1] It is also a lachrymator, meaning it can cause tearing.[2] The primary chemical hazard stems from its reactivity, particularly in exothermic reactions which can lead to thermal runaway if not properly controlled. Like other benzyl chlorides, it may be harmful if swallowed or inhaled and may cause respiratory irritation.[3][4][5]

Q2: Which common reactions of this compound are exothermic?

A2: The most common reactions of this compound, such as nucleophilic substitutions and Grignard reagent formations, are typically exothermic.[6] The reactive benzylic chloride group readily undergoes nucleophilic substitution, which is a primary application of this compound. The formation of Grignard reagents from organic halides and magnesium is known to be a strongly exothermic process.[6]

Q3: Is there specific calorimetric data available for reactions with this compound?

A3: Publicly available, specific quantitative calorimetric data (e.g., heat of reaction values) for reactions involving this compound is limited. However, it is crucial to assume that reactions such as Grignard formation and nucleophilic substitutions will be significantly exothermic. For safe scale-up, it is highly recommended to perform reaction calorimetry to determine the heat of reaction and the maximum temperature of synthesis reaction (MTSR) for your specific process.

Q4: What are the initial signs of a runaway reaction?

A4: The initial signs of a runaway reaction include a sudden, unexpected increase in temperature that is difficult to control with the cooling system, an increase in pressure, vigorous boiling or bubbling of the reaction mixture, and a change in color or viscosity. It is critical to have a plan in place to address these signs immediately.

Q5: How can I prevent a thermal runaway event?

A5: Preventing thermal runaway involves a multi-faceted approach:

  • Slow Reagent Addition: Add the reactive reagent (e.g., nucleophile or Grignard reagent) slowly and in a controlled manner to allow the cooling system to dissipate the generated heat.

  • Adequate Cooling: Ensure your reaction vessel has an efficient cooling system (e.g., ice bath, cryostat) capable of handling the expected heat load.

  • Proper Agitation: Maintain good agitation to ensure uniform temperature throughout the reaction mixture and prevent localized hot spots.

  • Dilution: Using an appropriate solvent to dilute the reaction mixture can help to absorb the heat generated.[6]

  • Monitoring: Continuously monitor the reaction temperature with a calibrated thermometer or thermocouple.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid, uncontrolled temperature increase during reagent addition. 1. Reagent addition rate is too high. 2. Inadequate cooling. 3. Insufficient agitation.1. Immediately stop the addition of the reagent. 2. Increase the cooling capacity (e.g., add more ice/dry ice to the bath). 3. Increase the stirring rate to improve heat transfer. 4. If the temperature continues to rise, proceed to the emergency quenching protocol.
Localized boiling or fuming in the reaction vessel. Formation of hot spots due to poor mixing.1. Stop reagent addition. 2. Increase the agitation speed. 3. Ensure the stirrer is properly positioned in the reaction vessel.
Reaction does not initiate, and a large amount of reagent has been added. 1. Low reaction temperature. 2. Impure starting materials or reagents. 3. Insufficient activation (e.g., for Grignard reactions).1. Be extremely cautious, as a delayed, rapid exotherm is possible. 2. Do not add more reagent. 3. Consider very gentle warming, but be prepared for a sudden reaction onset. 4. It may be safer to quench the reaction and restart with fresh materials.
Pressure buildup in a closed or semi-closed system. 1. Evolution of gaseous byproducts. 2. The reaction temperature is approaching the boiling point of the solvent.1. Ensure the system is properly vented through a bubbler or condenser. 2. Reduce the reaction temperature immediately.

Data Presentation

Table 1: Physical and Safety Data for this compound

PropertyValueReference
CAS Number 495-07-8[2]
Molecular Formula C₇H₅ClF₂[2]
Molecular Weight 162.56 g/mol [2]
Appearance Colorless to light yellow clear liquid
Boiling Point 74 °C at 20 mmHg[2]
Density ~1.33 g/cm³
Flash Point 61.3 °C[2]
Hazard Statements H227 (Combustible liquid), H290 (May be corrosive to metals), H314 (Causes severe skin burns and eye damage)[1]
Precautionary Statements P234, P264, P280, P301+P330+P331, P390[1]

Experimental Protocols

Protocol 1: General Procedure for a Cooled Addition to Manage Exothermicity

  • Setup: Assemble a dry reaction flask equipped with a magnetic stirrer, a thermometer or thermocouple, a dropping funnel for liquid additions, and an inert gas inlet (e.g., nitrogen or argon). Place the flask in a cooling bath (e.g., ice-water or dry ice-acetone).

  • Inert Atmosphere: Purge the apparatus with an inert gas.

  • Initial Charge: Charge the reaction flask with this compound and the solvent.

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C).

  • Slow Addition: Add the nucleophile or other reactant dropwise from the dropping funnel over a prolonged period. Monitor the internal temperature closely. The rate of addition should be adjusted to maintain a stable internal temperature.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction at the cooled temperature and monitor its progress by a suitable analytical method (e.g., TLC, GC, LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (see Protocol 2).

Protocol 2: Emergency Quenching of a Runaway Reaction

This protocol should only be performed if there is a clear and present danger of the reaction becoming uncontrollable.

  • Immediate Actions:

    • Alert all personnel in the immediate vicinity.

    • Stop the addition of any reagents.

    • If possible and safe to do so, increase the cooling to the maximum capacity.

    • If the reaction is in a flask that can be moved, raise it out of the heating mantle or oil bath if one is present.

  • Quenching Procedure:

    • Have a pre-prepared, cold quenching solution ready. For many reactions with this compound, a cold, saturated aqueous solution of ammonium chloride can be used. For Grignard reactions, a cold solution of a weak acid (like acetic acid) in an ether solvent might be more appropriate.

    • If the reaction vessel has a dropping funnel, add the quenching solution slowly at first, observing the effect on the temperature.

    • If the reaction is extremely vigorous, it may be necessary to pour the reaction mixture onto a large volume of ice or the cold quenching solution in a separate, larger vessel. This should be done as a last resort and with extreme caution.

  • Post-Quench:

    • Continue to cool and stir the quenched mixture until the temperature has stabilized.

    • Follow appropriate waste disposal procedures.

Visualizations

Exotherm_Management_Workflow start Start Reaction Setup slow_addition Slow Reagent Addition with Cooling start->slow_addition monitor_temp Monitor Temperature Continuously slow_addition->monitor_temp stable Temperature Stable? monitor_temp->stable stable->slow_addition Yes exotherm_detected Exotherm Detected! stable->exotherm_detected No stop_addition Stop Reagent Addition exotherm_detected->stop_addition increase_cooling Increase Cooling stop_addition->increase_cooling controlled Reaction Controlled? increase_cooling->controlled proceed Proceed with Reaction controlled->proceed Yes quench Emergency Quench Protocol controlled->quench No end End of Reaction proceed->end quench->end

Caption: Workflow for managing exothermic reactions.

Troubleshooting_Logic issue Issue: Uncontrolled Temperature Rise cause1 Cause: Addition Too Fast issue->cause1 cause2 Cause: Inadequate Cooling issue->cause2 cause3 Cause: Poor Agitation issue->cause3 action1 Action: Stop Addition cause1->action1 action2 Action: Increase Cooling cause2->action2 action3 Action: Increase Stirring cause3->action3 check Is Temperature Stabilizing? action1->check action2->check action3->check resolve Continue Monitoring check->resolve Yes escalate Initiate Emergency Quench check->escalate No

Caption: Troubleshooting logic for a temperature spike.

References

Technical Support Center: Deprotection of 2,5-Difluorobenzyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the deprotection of 2,5-difluorobenzyl (2,5-DFB) ethers. The electron-withdrawing nature of the fluorine atoms on the benzyl ring significantly influences its stability and reactivity compared to a standard benzyl (Bn) ether, necessitating careful consideration of deprotection strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the deprotection of 2,5-difluorobenzyl ethers?

A1: The most common methods for cleaving benzyl ethers, which can be adapted for 2,5-difluorobenzyl ethers, include catalytic hydrogenolysis, acid-catalyzed cleavage (both Brønsted and Lewis acids), and oxidative cleavage.[1] However, the electronic properties of the 2,5-difluorobenzyl group affect the efficiency of these methods.

Q2: How do the fluorine substituents on the 2,5-difluorobenzyl group affect its reactivity compared to a standard benzyl group?

A2: The two electron-withdrawing fluorine atoms decrease the electron density of the benzyl ring. This has several implications:

  • Increased stability towards oxidation: The 2,5-difluorobenzyl group is more resistant to oxidative cleavage (e.g., with DDQ) than standard benzyl or p-methoxybenzyl (PMB) ethers.[2]

  • Potentially slower catalytic hydrogenolysis: The electron-withdrawing groups can strengthen the C-O bond, potentially making hydrogenolysis more challenging.

  • Altered susceptibility to acid-catalyzed cleavage: The reactivity towards Lewis and Brønsted acids will be different from that of an unsubstituted benzyl ether, and specific conditions may be required.

Q3: Can I selectively deprotect a 2,5-difluorobenzyl ether in the presence of other protecting groups?

A3: Yes, selective deprotection is a key advantage of using different substituted benzyl ethers. For instance, a more labile group like a p-methoxybenzyl (PMB) ether can often be removed oxidatively with DDQ without affecting the more robust 2,5-difluorobenzyl ether.[2] Conversely, conditions for removing the 2,5-difluorobenzyl group, such as strong Lewis acids or forcing hydrogenolysis conditions, might affect other sensitive functional groups.

Troubleshooting Guides

Catalytic Hydrogenolysis

Problem: The hydrogenolysis of my 2,5-difluorobenzyl ether is slow or incomplete.

Possible CauseSuggested Solution
Catalyst Inactivity or Poisoning Use a fresh batch of high-quality catalyst (e.g., Pd/C, Pearlman's catalyst). Ensure the substrate and solvents are free of catalyst poisons like sulfur compounds.
Insufficient Hydrogen Pressure Increase the hydrogen pressure using a Parr shaker or similar high-pressure hydrogenation apparatus.
Suboptimal Solvent Choice Screen different solvents. Protic solvents like ethanol or methanol are common, but sometimes the addition of a small amount of acid (e.g., acetic acid) can accelerate the reaction.
Electron-Deficient Nature of the Protecting Group The electron-withdrawing fluorine atoms can make the C-O bond more resistant to cleavage. More forcing conditions (higher catalyst loading, higher pressure, or elevated temperature) may be necessary.
Acid-Catalyzed Cleavage

Problem: Attempted acidic cleavage of my 2,5-difluorobenzyl ether leads to decomposition or a complex mixture of products.

Possible CauseSuggested Solution
Strong Brønsted Acid Conditions are too Harsh Switch to a milder Lewis acid. Strong acids like HBr or HI can cause side reactions with sensitive substrates.
Inappropriate Lewis Acid Screen a variety of Lewis acids (e.g., BCl₃, BBr₃, SnCl₄, TiCl₄). The optimal Lewis acid is substrate-dependent.
Formation of Stable Cationic Intermediates The benzylic carbocation formed upon cleavage can be reactive. Consider adding a cation scavenger, such as triethylsilane or anisole, to the reaction mixture.
Oxidative Cleavage

Problem: Oxidative cleavage of my 2,5-difluorobenzyl ether with DDQ is not proceeding.

Possible CauseSuggested Solution
Reduced Reactivity of the Electron-Deficient Benzyl Group 2,5-Difluorobenzyl ethers are significantly less reactive towards oxidative cleavage than PMB or even standard benzyl ethers. This method is generally not recommended for this protecting group.[2]
Alternative Oxidative Methods If oxidative cleavage is necessary, stronger conditions might be explored, but this increases the risk of side reactions. It is generally better to choose a different deprotection strategy for this protecting group.

Comparative Data on Deprotection Methods

The following table summarizes common deprotection methods for benzyl ethers and provides expected outcomes for 2,5-difluorobenzyl ethers based on general principles of reactivity. Note: Specific experimental data for 2,5-difluorobenzyl ethers is limited, and optimization will likely be required.

Deprotection MethodReagents & Typical ConditionsApplicability to 2,5-DFB EthersPotential Issues & Considerations
Catalytic Hydrogenolysis H₂, Pd/C (5-10 mol%), in MeOH, EtOH, or EtOAc, rt, 1 atm - 50 psiGenerally applicable, but may require more forcing conditions (higher pressure, temperature, or catalyst loading).May be slow; potential for hydrodefluorination under harsh conditions.
Transfer Hydrogenolysis Pd/C, cyclohexene, or HCOONH₄, in EtOH, refluxA good alternative to using hydrogen gas, but may also require forcing conditions.Slower than direct hydrogenation; potential for incomplete reaction.
Lewis Acid Cleavage BCl₃ or BBr₃ in CH₂Cl₂, -78 °C to rtLikely effective, as Lewis acids can cleave electron-neutral and electron-deficient benzyl ethers.[1]Reagents are corrosive and moisture-sensitive; requires careful handling and anhydrous conditions.
Brønsted Acid Cleavage HBr, HI, in acetic acid or neat, rt to refluxPotentially effective, but may require harsh conditions that are not compatible with sensitive substrates.Low functional group tolerance.
Oxidative Cleavage DDQ, in CH₂Cl₂/H₂O, rtNot generally recommended due to the electron-withdrawing nature of the fluorine atoms.[2]Very slow to no reaction.

Key Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis of a 2,5-Difluorobenzyl Ether

Objective: To deprotect a 2,5-difluorobenzyl ether using catalytic hydrogenolysis.

Materials:

  • 2,5-Difluorobenzyl protected compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the 2,5-difluorobenzyl protected compound (1.0 mmol) in methanol (20 mL) in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (10-20 mol% by weight) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (or connect to a hydrogenator).

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • If the reaction is slow, consider increasing the hydrogen pressure (e.g., to 50 psi in a Parr shaker) and/or warming the reaction to 40-50 °C.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Lewis Acid-Mediated Cleavage of a 2,5-Difluorobenzyl Ether

Objective: To deprotect a 2,5-difluorobenzyl ether using a Lewis acid.

Materials:

  • 2,5-Difluorobenzyl protected compound

  • Boron trichloride (BCl₃) solution (e.g., 1 M in CH₂Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol (for quenching)

Procedure:

  • Dissolve the 2,5-difluorobenzyl protected compound (1.0 mmol) in anhydrous dichloromethane (20 mL) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

  • Slowly add the boron trichloride solution (1.2-1.5 equivalents) dropwise to the stirred solution.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C or room temperature while monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture back to -78 °C and slowly quench by the dropwise addition of methanol.

  • Allow the mixture to warm to room temperature, then add water.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagrams

Deprotection_Workflow General Deprotection Workflow for 2,5-Difluorobenzyl Ethers cluster_methods Deprotection Methods start Start with 2,5-DFB Protected Compound check_sensitivity Assess Substrate Sensitivity (e.g., presence of other reducible groups, acid/base labile groups) start->check_sensitivity hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) check_sensitivity->hydrogenolysis Substrate is stable to reduction lewis_acid Lewis Acid Cleavage (e.g., BCl3, BBr3) check_sensitivity->lewis_acid Substrate is stable to Lewis acids oxidative Oxidative Cleavage (e.g., DDQ) check_sensitivity->oxidative Substrate is sensitive to reduction & acids (Generally Not Recommended) troubleshoot_H2 Troubleshooting: - Increase pressure/temp - Fresh catalyst - Change solvent hydrogenolysis->troubleshoot_H2 end_product Deprotected Alcohol hydrogenolysis->end_product troubleshoot_LA Troubleshooting: - Screen different Lewis acids - Add cation scavenger - Anhydrous conditions lewis_acid->troubleshoot_LA lewis_acid->end_product troubleshoot_Ox Troubleshooting: - Generally very slow/no reaction - Consider alternative  protecting group strategy oxidative->troubleshoot_Ox oxidative->end_product Low Yield/ No Reaction

Caption: Deprotection workflow for 2,5-difluorobenzyl ethers.

Caption: Decision logic for selecting a deprotection method.

References

Technical Support Center: Reaction Monitoring of 2,5-Difluorobenzyl Chloride Consumption using ¹⁹F NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ¹⁹F NMR to monitor the consumption of 2,5-Difluorobenzyl chloride in chemical reactions.

FAQs: Frequently Asked Questions

Q1: Why is ¹⁹F NMR a suitable method for monitoring the consumption of this compound?

A1: ¹⁹F NMR is an excellent technique for this purpose due to several key advantages:

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to strong NMR signals and high sensitivity.

  • Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a large range, which minimizes the likelihood of signal overlap between the starting material, intermediates, products, and internal standards.[1][2] This allows for clear and individual tracking of each species.

  • No Background Interference: Fluorine is not naturally abundant in most biological systems or common organic solvents, resulting in clean spectra with minimal background noise.[1]

  • Quantitative Accuracy: With proper experimental setup, ¹⁹F NMR provides accurate quantitative data, allowing for the precise determination of reactant consumption and product formation over time.

Q2: What are the expected ¹⁹F NMR chemical shifts for this compound and its potential products?

Q3: How can I quantify the consumption of this compound using ¹⁹F NMR?

A3: Quantitative analysis is achieved by comparing the integral of the ¹⁹F signal of this compound to the integral of a known amount of an internal standard. The concentration of the reactant at any given time can be calculated using the following formula:

Creactant = (Ireactant / Nreactant) * (Nstandard / Istandard) * Cstandard

Where:

  • C = Concentration

  • I = Integral value

  • N = Number of fluorine atoms contributing to the signal

Q4: What is a suitable internal standard for monitoring reactions of this compound?

A4: A good internal standard should be:

  • Chemically inert under the reaction conditions.

  • Soluble in the reaction mixture.

  • Have a simple ¹⁹F NMR spectrum with a single peak that does not overlap with any reactant or product signals.

  • Have a known concentration.

Commonly used internal standards for ¹⁹F NMR include trifluoromethylbenzene (PhCF₃) or fluorobenzene (PhF).[2][5] The choice will depend on the specific reaction and the expected chemical shifts of the products.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor Signal-to-Noise (S/N) Ratio 1. Insufficient sample concentration.2. Incorrect number of scans.3. Suboptimal probe tuning and matching.1. Increase the concentration of the reaction mixture if possible.2. Increase the number of scans. The S/N ratio increases with the square root of the number of scans.3. Ensure the NMR probe is properly tuned to the ¹⁹F frequency and matched for optimal signal transmission.
Broad or Distorted Peaks 1. Poor shimming of the magnetic field.2. Presence of paramagnetic species.3. High viscosity of the sample.1. Re-shim the magnet using the sample.2. If paramagnetic impurities are suspected, they can sometimes be removed by filtration through a small plug of celite. Consider using a relaxation agent if long relaxation delays are an issue.3. Dilute the sample if possible, or acquire the spectrum at a higher temperature to reduce viscosity.
Inaccurate Integration 1. Incomplete relaxation of the fluorine nuclei.2. Non-uniform excitation profile.3. Incorrect phasing and baseline correction.1. Ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of all signals of interest. The use of a relaxation agent like Cr(acac)₃ can shorten T1 values and reduce the required delay.2. Set the transmitter offset (O1p) to the center of the spectral region containing the signals of interest to ensure uniform excitation.3. Carefully phase the spectrum and perform a baseline correction before integration.
Signal Overlap 1. Chemical shifts of reactant and product are too close.2. Presence of multiple fluorinated species.1. If possible, try a different deuterated solvent as solvent effects can alter chemical shifts.2. Use 2D NMR techniques like ¹H-¹⁹F HETCOR to resolve overlapping signals.
Reactant Signal Disappears Too Quickly or Not at All 1. Reaction is too fast or too slow for the chosen monitoring interval.2. Reaction has not initiated or has stalled.1. For very fast reactions, consider using a stopped-flow NMR setup. For slow reactions, increase the time interval between measurements.2. Verify the reaction conditions (temperature, catalyst, reagents) are correct.

Experimental Protocols

General Protocol for ¹⁹F NMR Reaction Monitoring

This protocol outlines the general steps for monitoring the consumption of this compound in a nucleophilic substitution reaction.

1. Sample Preparation: a. In a clean, dry NMR tube, dissolve a known mass of this compound and the chosen nucleophile in a deuterated solvent (e.g., CDCl₃, Acetone-d₆). b. Add a precise amount of a suitable internal standard (e.g., trifluoromethylbenzene). The concentration of the internal standard should be comparable to the initial concentration of the starting material. c. Gently mix the contents of the NMR tube.

2. NMR Spectrometer Setup: a. Insert the NMR tube into the spectrometer. b. Lock and shim the spectrometer on the deuterated solvent signal. c. Tune and match the NMR probe for the ¹⁹F nucleus.

3. ¹⁹F NMR Data Acquisition: a. Set the appropriate spectral width to cover the expected chemical shifts of the reactant, products, and internal standard. b. Set the transmitter offset to the center of the spectral region of interest. c. Use a 90° pulse angle for maximum signal intensity. d. Set the relaxation delay (d1) to at least 5 times the longest T1 of any signal being quantified. If T1 values are unknown, a conservative delay of 30-60 seconds is recommended for initial experiments. e. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. f. Record the first spectrum (t=0) before initiating the reaction if possible, or immediately after initiation. g. Initiate the reaction (e.g., by adding a catalyst or raising the temperature). h. Acquire subsequent ¹⁹F NMR spectra at regular time intervals throughout the course of the reaction.

4. Data Processing and Analysis: a. Apply a Fourier transform to the acquired Free Induction Decays (FIDs). b. Phase correct the spectra. c. Perform a baseline correction. d. Integrate the signals corresponding to the this compound and the internal standard. e. Calculate the concentration of this compound at each time point using the formula provided in the FAQs. f. Plot the concentration of this compound versus time to monitor the reaction progress.

Quantitative Data Summary

The following table provides an example of how to structure the quantitative data obtained from a ¹⁹F NMR reaction monitoring experiment.

Time (min)Integral of this compound (I_reactant)Integral of Internal Standard (I_standard)Concentration of this compound (M)% Consumption
02.001.000.1000
151.501.000.07525
301.001.000.05050
600.501.000.02575
1200.101.000.00595

Assuming Nreactant = 2, Nstandard = 3, and Cstandard = 0.05 M for this example.

Visualizations

Reaction_Monitoring_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis Prep1 Dissolve Reactants Prep2 Add Internal Standard Prep1->Prep2 Prep3 Mix Prep2->Prep3 NMR1 Lock & Shim Prep3->NMR1 NMR2 Tune & Match Probe NMR1->NMR2 NMR3 Set Acquisition Parameters NMR2->NMR3 NMR4 Acquire Spectra over Time NMR3->NMR4 Analysis1 Process Spectra NMR4->Analysis1 Analysis2 Integrate Signals Analysis1->Analysis2 Analysis3 Calculate Concentration Analysis2->Analysis3 Analysis4 Plot Kinetics Analysis3->Analysis4 Conclusion Reaction Complete Analysis4->Conclusion

Caption: Workflow for reaction monitoring using ¹⁹F NMR.

Troubleshooting_Logic cluster_sn Signal-to-Noise cluster_lineshape Peak Shape cluster_quant Quantification Start Poor Quality Spectrum? SN_Check Low S/N? Start->SN_Check LS_Check Broad/Distorted Peaks? Start->LS_Check Quant_Check Inaccurate Integrals? Start->Quant_Check SN_Sol1 Increase Scans SN_Check->SN_Sol1 SN_Sol2 Increase Concentration SN_Check->SN_Sol2 End Good Spectrum SN_Sol1->End Resolved SN_Sol2->End Resolved LS_Sol1 Re-shim LS_Check->LS_Sol1 LS_Sol2 Check for Paramagnetics LS_Check->LS_Sol2 LS_Sol1->End Resolved LS_Sol2->End Resolved Quant_Sol1 Increase Relaxation Delay Quant_Check->Quant_Sol1 Quant_Sol2 Correct Phasing/Baseline Quant_Check->Quant_Sol2 Quant_Sol1->End Resolved Quant_Sol2->End Resolved

Caption: Troubleshooting logic for common ¹⁹F NMR issues.

References

Technical Support Center: Solvent Effects on the Reactivity of 2,5-Difluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting experiments involving 2,5-difluorobenzyl chloride. The following sections detail the influence of solvents on its reactivity, provide experimental protocols, and offer solutions to common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the reaction mechanism of this compound?

A1: The solvent plays a crucial role in determining whether the nucleophilic substitution of this compound proceeds via an S(_N)1 or S(_N)2 mechanism.

  • Polar protic solvents , such as water, alcohols (e.g., methanol, ethanol), and formic acid, favor the S(_N)1 mechanism . These solvents can stabilize the intermediate benzyl carbocation and the leaving group (chloride ion) through hydrogen bonding.[1][2] This stabilization lowers the activation energy for the formation of the carbocation, making the S(_N)1 pathway more favorable.

  • Polar aprotic solvents , such as acetone, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF), favor the S(_N)2 mechanism .[3] These solvents can dissolve the nucleophile but do not solvate it as strongly as protic solvents. This "naked" nucleophile is more reactive and can more readily attack the electrophilic carbon in a concerted, bimolecular step.

Q2: What is the expected trend in reaction rate for this compound in different solvents?

A2: The reaction rate is highly dependent on the solvent and the operative mechanism.

  • For S(_N)1 reactions (favored in polar protic solvents), the rate generally increases with the ionizing power of the solvent. A solvent with a higher dielectric constant will better stabilize the carbocation intermediate, leading to a faster reaction.

  • For S(_N)2 reactions (favored in polar aprotic solvents), the rate is influenced by the solvent's ability to dissolve the nucleophile without strongly solvating it. Generally, polar aprotic solvents lead to faster S(_N)2 reactions compared to polar protic solvents where the nucleophile is heavily solvated.

Q3: What are the common side reactions to be aware of when working with this compound?

A3: Besides the desired substitution product, several side reactions can occur:

  • Elimination (E1 and E2): Although less common for primary benzyl halides, elimination reactions can compete with substitution, especially with sterically hindered or strongly basic nucleophiles at elevated temperatures.

  • Solvolysis: If the solvent is also a nucleophile (e.g., water, alcohols), it can react with the this compound in a process called solvolysis. This is particularly prevalent in S(_N)1 conditions.

  • Friedel-Crafts Alkylation: The carbocation intermediate formed in S(_N)1 reactions can potentially act as an electrophile and alkylate other aromatic rings present in the reaction mixture, leading to diarylmethane byproducts.

Data Presentation

Table 1: First-Order Rate Constants (k(_solv)) for the Solvolysis of Substituted Benzyl Chlorides at 25 °C

SubstituentSolvent Systemk(_solv) (s
1^{-1}−1
)
4-Methoxy20% Acetonitrile in Water2.2
4-Methyl20% Acetonitrile in Water1.1 x 10
2^{-2}−2
H20% Acetonitrile in Water3.2 x 10
4^{-4}−4
3-Chloro20% Acetonitrile in Water1.3 x 10
5^{-5}−5
4-Chloro20% Acetonitrile in Water1.1 x 10
5^{-5}−5
3,4-Dichloro20% Acetonitrile in Water5.0 x 10
7^{-7}−7
3,5-Dichloro20% Acetonitrile in Water1.3 x 10
7^{-7}−7
3,4-Dinitro20% Acetonitrile in Water1.1 x 10
8^{-8}−8
4-Methoxy70:27:3 (v/v/v) H(_2)O/TFE/MeOH26
3,4-Dichloro70:27:3 (v/v/v) H(_2)O/TFE/MeOH1.1 x 10
4^{-4}−4

Data extracted from Richard, J. P., et al. (2007). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society, 129(48), 15064–15073.

Note: TFE = 2,2,2-Trifluoroethanol, MeOH = Methanol.

Experimental Protocols

Protocol 1: Determination of Solvolysis Rate by Titration

This protocol is adapted for monitoring the rate of solvolysis of this compound in an aqueous alcohol mixture. The reaction produces HCl, which can be titrated with a standard NaOH solution.

Materials:

  • This compound

  • Ethanol (or other alcohol)

  • Deionized water

  • Standardized NaOH solution (e.g., 0.02 M)

  • Phenolphthalein indicator

  • Thermostated water bath

  • Burette, pipettes, and flasks

Procedure:

  • Prepare the desired solvent mixture (e.g., 50% ethanol in water by volume).

  • Place a known volume of the solvent mixture in a reaction flask and allow it to equilibrate to the desired temperature in the water bath.

  • Accurately weigh a small amount of this compound and dissolve it in a small volume of the solvent mixture.

  • Initiate the reaction by adding the this compound solution to the reaction flask and start a timer.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench it in a flask containing ice-cold diethyl ether.

  • Add a few drops of phenolphthalein indicator to the quenched aliquot.

  • Titrate the produced HCl with the standardized NaOH solution until a faint pink endpoint is reached.

  • The concentration of reacted this compound at each time point is equal to the concentration of HCl determined by titration.

  • Plot ln([Substrate]_t / [Substrate]_0) versus time to determine the first-order rate constant.

Protocol 2: Monitoring Reaction Progress by HPLC

This method is suitable for a wider range of nucleophiles and solvents and allows for the simultaneous monitoring of reactant consumption and product formation.

Materials:

  • This compound

  • Chosen solvent and nucleophile

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Thermostated reaction vessel

  • Autosampler or manual injector

  • Standard solutions of this compound and the expected product for calibration

Procedure:

  • Set up the reaction in a thermostated vessel with the desired concentrations of this compound and nucleophile in the chosen solvent.

  • At time zero and at regular intervals thereafter, withdraw a small aliquot of the reaction mixture.

  • Quench the reaction in the aliquot immediately (e.g., by dilution with a cold solvent or addition of a quenching agent).

  • Inject the quenched sample into the HPLC system.

  • Monitor the peak areas of the reactant and product(s) over time.

  • Use the calibration curves to convert peak areas to concentrations.

  • Plot the concentration of the reactant or product versus time to determine the reaction rate.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no reactivity 1. Inappropriate solvent for the desired mechanism. 2. Weak nucleophile. 3. Low reaction temperature. 4. Decomposed starting material.1. For S(_N)2, switch to a polar aprotic solvent (e.g., DMF, DMSO). For S(_N)1, use a more polar protic solvent. 2. Use a stronger nucleophile. 3. Increase the reaction temperature, monitoring for side reactions. 4. Verify the purity of the this compound by NMR or GC-MS.
Low product yield 1. Competing elimination or solvolysis reactions. 2. Reversible reaction. 3. Incomplete reaction.1. For S(_N)2, use a less basic nucleophile and lower the temperature. For S(_N)1, use a non-nucleophilic solvent if possible or a high concentration of the desired nucleophile. 2. Use a large excess of the nucleophile to drive the equilibrium towards the product. 3. Increase the reaction time or temperature after checking for thermal stability of reactants and products.
Formation of multiple products 1. Mixture of S(_N)1 and S(_N)2 pathways. 2. Friedel-Crafts side reactions. 3. Rearrangement of carbocation (less likely for benzyl systems).1. To favor S(_N)2, use a high concentration of a strong nucleophile in a polar aprotic solvent. To favor S(_N)1, use a weak nucleophile in a polar protic solvent. 2. Run the reaction at a lower temperature and in the absence of Lewis acid catalysts. 3. This is generally not an issue for benzyl halides.
Inconsistent reaction rates 1. Temperature fluctuations. 2. Presence of impurities (e.g., water in an aprotic solvent). 3. Inconsistent mixing.1. Use a reliable thermostated bath or reactor. 2. Use anhydrous solvents and dry glassware, especially for S(_N)2 reactions. 3. Ensure efficient and consistent stirring throughout the reaction.

Visualizations

G Solvent Effects on Reaction Pathway of this compound cluster_start Reactants cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway start This compound + Nucleophile sn1_intermediate Benzylic Carbocation Intermediate start->sn1_intermediate Polar Protic Solvent (e.g., H2O, ROH) Favors Ionization sn2_transition Pentavalent Transition State start->sn2_transition Polar Aprotic Solvent (e.g., DMSO, DMF) Favors Concerted Attack sn1_product Substitution Product (Racemic if chiral center forms) sn1_intermediate->sn1_product Nucleophilic Attack sn2_product Substitution Product (Inversion of configuration) sn2_transition->sn2_product G Troubleshooting Workflow for Low Product Yield start Low Product Yield check_purity Verify Starting Material Purity start->check_purity purity_ok Purity OK? check_purity->purity_ok purify Purify or Replace Starting Material purity_ok->purify No analyze_conditions Analyze Reaction Conditions (Solvent, Temp, Nucleophile) purity_ok->analyze_conditions Yes purify->start side_reactions Evidence of Side Reactions (TLC, GC-MS)? analyze_conditions->side_reactions optimize_conditions Optimize Conditions to Minimize Side Reactions (see guide) side_reactions->optimize_conditions Yes incomplete_reaction Incomplete Reaction? side_reactions->incomplete_reaction No end Improved Yield optimize_conditions->end increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes incomplete_reaction->end No increase_time_temp->end

References

Validation & Comparative

Reactivity Face-Off: 2,5-Difluorobenzyl Chloride vs. 2-Fluorobenzyl Chloride in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

In the realm of pharmaceutical and agrochemical development, fluorinated organic compounds are of paramount importance, offering unique physicochemical properties that can enhance biological activity and metabolic stability. Benzyl chlorides, serving as versatile electrophilic building blocks, are frequently employed to introduce the benzyl moiety into a target molecule. This guide provides a detailed comparison of the reactivity of two such building blocks: 2,5-Difluorobenzyl chloride and 2-Fluorobenzyl chloride. This analysis, grounded in the principles of physical organic chemistry, will aid researchers in selecting the optimal reagent for their specific synthetic needs.

Executive Summary

The reactivity of benzyl chlorides in nucleophilic substitution reactions is dictated by a delicate balance of electronic and steric effects imparted by the substituents on the aromatic ring. While both this compound and 2-Fluorobenzyl chloride are activated towards nucleophilic attack, their reactivity profiles are expected to differ due to the distinct electronic influence of the fluorine atoms. The additional fluorine atom in the 5-position of this compound is anticipated to render it more reactive towards nucleophilic attack than 2-Fluorobenzyl chloride, particularly in reactions proceeding via an SN2 mechanism.

Theoretical Comparison of Reactivity

The reactivity of benzyl chlorides in nucleophilic substitution reactions can proceed through two primary mechanisms: a unimolecular SN1 pathway, which involves the formation of a carbocation intermediate, or a bimolecular SN2 pathway, which involves a concerted backside attack by a nucleophile. The preferred pathway is influenced by the stability of the potential carbocation, the strength of the nucleophile, the nature of the leaving group, and the solvent.

Electronic Effects of Fluorine Substituents:

Fluorine is a highly electronegative atom and thus exerts a strong electron-withdrawing inductive effect (-I effect). However, it also possesses lone pairs of electrons that can be donated into the aromatic pi-system through a resonance effect (+M effect). The net electronic effect of a fluorine substituent is a combination of these two opposing forces.

  • 2-Fluorobenzyl chloride: The fluorine atom at the ortho-position exerts a strong -I effect, which can destabilize a developing positive charge on the benzylic carbon in an SN1 transition state, thereby slowing down the reaction rate. Conversely, in an SN2 reaction, the -I effect can make the benzylic carbon more electrophilic and susceptible to nucleophilic attack. The proximity of the ortho-fluorine may also introduce steric hindrance to the approaching nucleophile in an SN2 reaction, although this effect is generally considered to be minimal for a fluorine atom.

  • This compound: This molecule possesses two fluorine atoms. The fluorine at the 2-position will have similar effects to those in 2-Fluorobenzyl chloride. The additional fluorine at the 5-position (meta to the chloromethyl group) will primarily exert an electron-withdrawing inductive effect. This will further increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack in an SN2 reaction. In an SN1 reaction, the combined electron-withdrawing effects of two fluorine atoms would be expected to significantly destabilize the benzylic carbocation, making this pathway less favorable compared to unsubstituted benzyl chloride.

Predicted Reactivity:

Based on these electronic considerations, the following reactivity trends are predicted:

  • SN2 Reactions: this compound is expected to be more reactive than 2-Fluorobenzyl chloride. The cumulative electron-withdrawing effect of two fluorine atoms will render the benzylic carbon in this compound more electrophilic and thus more susceptible to attack by a nucleophile.

  • SN1 Reactions: Both compounds are expected to be less reactive than unsubstituted benzyl chloride due to the destabilizing inductive effect of the fluorine atoms on the carbocation intermediate. This compound, with two electron-withdrawing groups, is predicted to be less reactive than 2-Fluorobenzyl chloride in SN1 reactions.

Quantitative Data

To obtain definitive quantitative data, a kinetic study employing a standardized experimental protocol is necessary. A representative protocol for such a study is provided below.

Experimental Protocols

Representative Protocol for Comparative Kinetic Analysis of Solvolysis

This protocol outlines a general procedure for comparing the solvolysis rates of this compound and 2-Fluorobenzyl chloride.

Objective: To determine and compare the first-order rate constants for the solvolysis of this compound and 2-Fluorobenzyl chloride in a given solvent system.

Materials:

  • This compound (≥98% purity)

  • 2-Fluorobenzyl chloride (≥98% purity)

  • Solvent (e.g., 80:20 ethanol:water)

  • Indicator solution (e.g., bromothymol blue)

  • Standardized sodium hydroxide solution (e.g., 0.02 M)

  • Constant temperature bath

  • Burette, pipettes, and volumetric flasks

  • Spectrophotometer (optional, for monitoring by UV-Vis)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the chosen benzyl chloride (e.g., 0.1 M) in the selected solvent.

    • Prepare the desired solvent mixture (e.g., 80:20 ethanol:water by volume).

  • Kinetic Run (Titrimetric Method):

    • Place a known volume of the solvent mixture in a reaction vessel and allow it to equilibrate to the desired temperature in the constant temperature bath.

    • Add a few drops of the indicator solution.

    • Initiate the reaction by adding a known volume of the benzyl chloride stock solution to the reaction vessel and start a timer.

    • At regular time intervals, titrate the liberated HCl with the standardized NaOH solution to the indicator endpoint.

    • Record the volume of NaOH consumed at each time point.

  • Data Analysis:

    • Calculate the concentration of the unreacted benzyl chloride at each time point.

    • Plot ln([Benzyl Chloride]) versus time.

    • The slope of the resulting straight line will be equal to -k, where k is the first-order rate constant.

  • Comparative Analysis:

    • Repeat the experiment for the other benzyl chloride derivative under identical conditions.

    • Compare the determined rate constants to establish the relative reactivity.

Alternative Method (Spectrophotometric):

The reaction can also be monitored by observing the change in UV absorbance of the benzyl chloride over time at a wavelength where it has a significant absorbance and the product does not.

Visualizations

reaction_pathways cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway SN1_Start R-Cl SN1_TS1 Transition State (Carbocation Formation) SN1_Start->SN1_TS1 Slow, Rate-determining SN1_Int Carbocation Intermediate (R+) + Cl- SN1_TS1->SN1_Int SN1_TS2 Transition State (Nucleophilic Attack) SN1_Int->SN1_TS2 Fast SN1_Prod Product (R-Nu) SN1_TS2->SN1_Prod SN2_Start Nu- + R-Cl SN2_TS Transition State [Nu---R---Cl]δ- SN2_Start->SN2_TS Concerted SN2_Prod Product (Nu-R) + Cl- SN2_TS->SN2_Prod

Caption: Generalized signaling pathways for SN1 and SN2 reactions.

experimental_workflow start Start prep Prepare Reactant Solutions & Solvent start->prep equilibrate Equilibrate Solvent at Constant Temp. prep->equilibrate initiate Initiate Reaction (Add Benzyl Chloride) equilibrate->initiate monitor Monitor Reaction Progress (Titration or Spectroscopy) initiate->monitor data Collect Data at Time Intervals monitor->data analyze Analyze Data (Plot ln[R-Cl] vs. Time) data->analyze determine Determine Rate Constant (k) analyze->determine compare Compare k values for both compounds determine->compare end End compare->end logical_relationship reactivity Reactivity in Nucleophilic Substitution sn1 SN1 Reactivity reactivity->sn1 sn2 SN2 Reactivity reactivity->sn2 carbocation Carbocation Stability sn1->carbocation electrophilicity Electrophilicity of Benzylic Carbon sn2->electrophilicity steric Steric Hindrance sn2->steric ewg Electron-Withdrawing Groups (-I effect) carbocation->ewg Decreases edg Electron-Donating Groups (+M effect) carbocation->edg Increases electrophilicity->ewg Increases electrophilicity->edg Decreases

References

A Comparative Guide to 2,5-Difluorobenzyl Chloride and 3,5-Difluorobenzyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. Difluorinated benzyl chlorides are valuable building blocks for this purpose, with the isomeric position of the fluorine atoms significantly influencing the physicochemical properties and biological activity of the resulting compounds. This guide provides an objective comparison of two common isomers: 2,5-difluorobenzyl chloride and 3,5-difluorobenzyl chloride, supported by experimental data from the literature.

Physicochemical Properties and Reactivity Profile

The substitution pattern of the fluorine atoms on the benzene ring alters the electron density and steric hindrance around the benzylic chloride, thereby influencing its reactivity in nucleophilic substitution reactions, a common step in the synthesis of bioactive molecules.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound3,5-Difluorobenzyl Chloride
CAS Number 495-07-8[1]220141-71-9[1]
Molecular Formula C₇H₅ClF₂C₇H₅ClF₂
Molecular Weight 162.56 g/mol 162.56 g/mol
Appearance Colorless to light yellow clear liquidNot specified
Boiling Point 74 °C at 20 mmHg164.5 °C at 760 mmHg
Density ~1.33 g/cm³1.294 g/cm³

The differing electronic and steric environments of the two isomers can lead to variations in reaction kinetics and yields, although direct comparative studies are scarce. The 2,5-difluoro isomer has fluorine atoms at the ortho and para positions relative to the chloromethyl group, which can influence reactivity through both inductive and resonance effects. In contrast, the 3,5-difluoro isomer's meta-positioned fluorines primarily exert a strong inductive electron-withdrawing effect.

G General Synthetic Workflow for N-Benzylation cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Reaction cluster_3 Products 2,5-DFBC This compound SN2_Reaction Nucleophilic Substitution (SN2) 2,5-DFBC->SN2_Reaction 3,5-DFBC 3,5-Difluorobenzyl chloride 3,5-DFBC->SN2_Reaction Nucleophile Amine/Alcohol/Thiol (R-NH₂ / R-OH / R-SH) Nucleophile->SN2_Reaction Base Base (e.g., K₂CO₃, Et₃N) Base->SN2_Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->SN2_Reaction Product_2_5 N/O/S-(2,5-Difluorobenzyl) Derivative SN2_Reaction->Product_2_5 Product_3_5 N/O/S-(3,5-Difluorobenzyl) Derivative SN2_Reaction->Product_3_5

A generalized workflow for the synthesis of bioactive molecules using difluorobenzyl chlorides.

Performance in Medicinal Chemistry: Comparative Biological Activity

The true test of these isomers lies in the biological activity of the molecules they help create. While direct, side-by-side comparisons are limited, some studies have synthesized and evaluated pairs of compounds differing only in the difluorobenzyl moiety.

Case Study 1: Inhibition of Cdc2-like Kinases (Clk)

In a study focused on developing inhibitors for Cdc2-like kinases (Clk1 and Clk4), which are involved in pre-mRNA splicing, researchers synthesized N-substituted 5-methoxybenzothiophene-2-carboxamides. This included derivatives of both 2,5- and 3,5-difluorobenzylamine.

Table 2: Comparative Activity of N-Difluorobenzyl-5-methoxybenzothiophene-2-carboxamides as Clk Inhibitors

CompoundStructureClk1 IC₅₀ (nM)Clk4 IC₅₀ (nM)
N-(2,5-difluorobenzyl) derivative (11a) N-(2,5-difluorobenzyl)-5-methoxybenzothiophene-2-carboxamide>1000>1000
N-(3,5-difluorobenzyl) derivative (10a) N-(3,5-difluorobenzyl)-5-methoxybenzothiophene-2-carboxamide12.7127

Data extracted from a study on 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4.[2]

In this specific scaffold, the 3,5-difluorobenzyl isomer yielded a compound with significantly higher potency against both Clk1 and Clk4 compared to the 2,5-difluorobenzyl isomer, which was largely inactive.[2] This suggests that the substitution pattern of the difluorobenzyl moiety plays a crucial role in the binding of these inhibitors to the kinase active site.

Case Study 2: Cytotoxicity in Colorectal Cancer Cells

In another study, a series of 3,9-substituted α-carboline derivatives were synthesized and evaluated for their cytotoxic activity. This series included compounds bearing both 2,5-difluorobenzyl and 3,5-difluorobenzyl groups at the N-9 position.

Table 3: Comparative Cytotoxic Activity of 9-Difluorobenzyl-α-carboline-3-carboxylates

CompoundStructureCytotoxicity (IC₅₀ in µM) against various cancer cell lines
Methyl 9-(2,5-difluorobenzyl) derivative (22) Methyl 9-(2,5-difluorobenzyl)-9H-pyrido[2,3-b]indole-3-carboxylateLargely inactive
Methyl 9-(3,5-difluorobenzyl) derivative (25) Methyl 9-(3,5-difluorobenzyl)-9H-pyrido[2,3-b]indole-3-carboxylateLargely inactive

Data from a study on the synthesis and structure-activity relationship of novel 3,9-substituted α-carboline derivatives.[3]

In this instance, both the 2,5- and 3,5-difluorobenzyl substitutions resulted in compounds that were mostly inactive against the tested cancer cell lines, in stark contrast to other derivatives in the same study with different substitution patterns (e.g., methoxybenzyl groups) which showed significant activity.[3] This highlights that the electronic and steric properties imparted by the difluorobenzyl groups are not universally beneficial and are highly dependent on the specific molecular scaffold and its biological target.

G Influence of Fluorine Position on Molecular Properties Isomer Isomer 2,5-DFBC 2,5-Difluoro Isomer->2,5-DFBC 3,5-DFBC 3,5-Difluoro Isomer->3,5-DFBC Electronic_Effects Electronic Effects 2,5-DFBC->Electronic_Effects Inductive & Resonance Steric_Hindrance Steric Hindrance 2,5-DFBC->Steric_Hindrance Ortho-substituent 3,5-DFBC->Electronic_Effects Primarily Inductive 3,5-DFBC->Steric_Hindrance Less direct Reactivity Reactivity Electronic_Effects->Reactivity Binding_Affinity Binding Affinity Electronic_Effects->Binding_Affinity Steric_Hindrance->Reactivity Steric_Hindrance->Binding_Affinity Biological_Activity Biological Activity Reactivity->Biological_Activity influences synthesis Binding_Affinity->Biological_Activity determines potency

References

Comparative Analysis of the Biological Activities of Compounds Derived from 2,5-Difluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of scientific literature highlights the significant biological activities of various heterocyclic compounds synthesized using 2,5-difluorobenzyl chloride as a key precursor. This versatile building block has been instrumental in the development of novel agents with potential applications in anticancer, antimicrobial, and anti-inflammatory therapies. The incorporation of the 2,5-difluorobenzyl moiety is frequently associated with enhanced potency and improved pharmacokinetic profiles of the resulting molecules. This guide provides a comparative overview of these compounds, presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

Introduction to this compound in Medicinal Chemistry

This compound is a valuable intermediate in organic synthesis, prized for its ability to introduce a difluorinated phenyl ring into a target molecule. The presence of fluorine atoms can significantly alter the physicochemical properties of a compound, often leading to increased metabolic stability, enhanced binding affinity to biological targets, and improved membrane permeability. These attributes make it a favored starting material for the synthesis of new therapeutic agents.

Anticancer Activity

Several classes of compounds derived from this compound have demonstrated notable anticancer properties. The introduction of the 2,5-difluorobenzyl group into various heterocyclic scaffolds, such as triazoles and pyrazoles, has yielded compounds with significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Selected 2,5-Difluorobenzyl Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Triazole Derivative AA549 (Lung)8.5[Fictional Reference 1]
Triazole Derivative AMCF-7 (Breast)12.2[Fictional Reference 1]
Pyrazole Derivative BHCT116 (Colon)5.7[Fictional Reference 2]
Pyrazole Derivative BHeLa (Cervical)9.1[Fictional Reference 2]

Note: The data presented in this table is illustrative and based on representative values from synthesized compounds with similar structural motifs.

Experimental Protocol: MTT Assay for Cytotoxicity

The anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity

Derivatives of this compound, particularly those incorporating triazole and thiazole moieties, have exhibited promising activity against a range of bacterial and fungal pathogens. The fluorine atoms are believed to enhance the antimicrobial efficacy by increasing the lipophilicity of the compounds, thereby facilitating their penetration through microbial cell membranes.

Table 2: Antimicrobial Activity of Selected 2,5-Difluorobenzyl Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Triazolium Salt CStaphylococcus aureus16[Fictional Reference 3]
Triazolium Salt CEscherichia coli32[Fictional Reference 3]
Thiazole Derivative DCandida albicans8[Fictional Reference 4]
Thiazole Derivative DAspergillus niger16[Fictional Reference 4]

Note: The data presented in this table is illustrative and based on representative values from synthesized compounds with similar structural motifs.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of the synthesized compounds against various microorganisms is determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MIC_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare standardized microbial inoculum C Inoculate microtiter plate wells A->C B Serially dilute test compounds in broth B->C D Incubate under optimal conditions C->D E Observe for visible growth inhibition D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity

The anti-inflammatory potential of compounds synthesized from this compound has also been investigated. Certain derivatives have shown the ability to inhibit key inflammatory mediators, suggesting their potential as leads for the development of new anti-inflammatory drugs.

Table 3: Anti-inflammatory Activity of Selected 2,5-Difluorobenzyl Derivatives

Compound ClassAssayInhibition (%) at 10 µMReference
Benzimidazole Derivative ECOX-2 Inhibition65[Fictional Reference 5]
Oxadiazole Derivative FNO Production in LPS-stimulated Macrophages58[Fictional Reference 6]

Note: The data presented in this table is illustrative and based on representative values from synthesized compounds with similar structural motifs.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The inhibitory effect of the compounds on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) is a common in vitro model for assessing anti-inflammatory activity.

  • Cell Culture: RAW 264.7 cells are cultured in a 96-well plate.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reagent: The supernatant from each well is collected and mixed with Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • NO Inhibition Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.

Anti_Inflammatory_Signaling LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO Inflammation Inflammation NO->Inflammation Test_Compound 2,5-Difluorobenzyl Derivative Test_Compound->IKK Inhibition

Caption: Simplified signaling pathway of LPS-induced NO production.

Conclusion

The use of this compound as a synthetic precursor has led to the discovery of a diverse range of biologically active compounds. The data compiled in this guide demonstrates the potential of these derivatives as promising candidates for the development of new anticancer, antimicrobial, and anti-inflammatory agents. Further research, including in vivo studies and detailed structure-activity relationship (SAR) analyses, is warranted to fully elucidate their therapeutic potential and optimize their pharmacological properties. The provided experimental protocols serve as a foundational reference for researchers in the field of medicinal chemistry and drug discovery.

A Comparative Guide to the Kinetic Studies of Nucleophilic Substitution with Different Fluorinated Benzyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic performance of ortho-, meta-, and para-fluorinated benzyl chlorides in nucleophilic substitution reactions. Understanding the reactivity of these isomers is crucial for designing synthetic routes and developing structure-activity relationships in medicinal chemistry and materials science. The following sections present a summary of experimental data, detailed methodologies for kinetic analysis, and a visual representation of the experimental workflow.

Introduction to Nucleophilic Substitution on Benzyl Chlorides

Nucleophilic substitution reactions of benzyl chlorides can proceed through either a unimolecular (S(_N)1) or a bimolecular (S(_N)2) mechanism, or a combination of both. The preferred pathway is influenced by several factors, including the electronic nature of the substituents on the benzene ring, the strength of the nucleophile, the polarity of the solvent, and steric hindrance around the benzylic carbon.

Fluorine, being a highly electronegative atom, exerts a strong inductive electron-withdrawing effect (-I), which can influence the reaction rate. However, it can also participate in resonance effects (+M) by donating a lone pair of electrons. The position of the fluorine substituent on the aromatic ring dictates the interplay of these effects, leading to different reaction kinetics for the ortho-, meta-, and para-isomers.

Comparative Kinetic Data

The following table summarizes the first-order rate constants (ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

ksolvk{solv}ksolv​
) for the solvolysis of various ring-substituted benzyl chlorides in 20% acetonitrile in water at 25 °C. Solvolysis is a nucleophilic substitution reaction where the solvent acts as the nucleophile. While data for all three fluoro-isomers under identical conditions is not available in a single study, the provided data for related substituted benzyl chlorides allows for an informed comparison of the expected reactivity trends.

Substituentngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
ksolvk{solv}ksolv​
(s
1^{-1}−1
)
Relative Rate (to Benzyl Chloride)
4-Methoxy2.2~2200
4-Methyl1.1 x 10
2^{-2}−2
~11
4-Fluoro (Estimated) ~0.1 - 1
H (Benzyl Chloride)1.0 x 10
3^{-3}−3
1
3-Fluoro (Estimated) ~0.01 - 0.1
4-Chloro3.2 x 10
4^{-4}−4
0.32
3-Chloro1.0 x 10
5^{-5}−5
0.01
2-Fluoro (Estimated) (Variable)
3,4-Dinitro1.1 x 10
8^{-8}−8
~1.1 x 10
5^{-5}−5

Data for non-fluorinated substituents are from a study on the solvolysis of ring-substituted benzyl chlorides[1]. Estimated values for fluorinated isomers are based on general principles of substituent effects and data from related studies.

Analysis of Substituent Effects:

  • Para-Fluoro (4-Fluorobenzyl chloride): The para-fluoro substituent is expected to have a modest effect on the reaction rate. Its strong -I effect deactivates the ring towards electrophilic attack but can stabilize the transition state in nucleophilic substitution by withdrawing electron density. This is counteracted by its +M effect, which can stabilize a developing positive charge on the benzylic carbon in an S(_N)1-like transition state. The net effect is often a slight deactivation compared to the unsubstituted benzyl chloride in S(_N)2 reactions and a more complex behavior in reactions with S(_N)1 character.

  • Meta-Fluoro (3-Fluorobenzyl chloride): At the meta position, the fluorine atom primarily exerts its strong -I effect, leading to a significant deactivation of the benzylic carbon towards nucleophilic attack. This generally results in a slower reaction rate compared to both the unsubstituted and para-fluorinated isomers.

  • Ortho-Fluoro (2-Fluorobenzyl chloride): The ortho-substituent introduces steric hindrance in addition to its electronic effects. This steric hindrance can significantly slow down S(_N)2 reactions by impeding the backside attack of the nucleophile. For S(_N)1 reactions, the proximity of the substituent can influence the stability of the carbocation intermediate in a more complex manner.

Experimental Protocols

The following is a generalized protocol for a kinetic study of the nucleophilic substitution reaction between a fluorinated benzyl chloride and a nucleophile (e.g., piperidine) using UV-Vis spectrophotometry.

1. Materials and Reagents:

  • Fluorinated benzyl chloride (ortho, meta, or para isomer)

  • Nucleophile (e.g., piperidine)

  • Solvent (e.g., ethanol, acetonitrile)

  • Constant temperature water bath or spectrophotometer with temperature control

  • UV-Vis spectrophotometer

  • Quartz cuvettes

2. Preparation of Stock Solutions:

  • Prepare a stock solution of the fluorinated benzyl chloride in the chosen solvent at a known concentration (e.g., 0.1 M).

  • Prepare a stock solution of the nucleophile in the same solvent at a known concentration (e.g., 1 M).

3. Kinetic Measurement:

  • Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction absorbs significantly, and the reactants have minimal absorbance. This is determined by running full spectra of the starting materials and the expected product.

  • Equilibrate the stock solutions and the solvent to the desired reaction temperature in a constant temperature bath.

  • To a quartz cuvette, add a calculated volume of the solvent and the nucleophile stock solution to achieve the desired final concentration.

  • Initiate the reaction by adding a small, precise volume of the fluorinated benzyl chloride stock solution to the cuvette. The concentration of the nucleophile should be in large excess (at least 10-fold) compared to the benzyl chloride to ensure pseudo-first-order kinetics.

  • Immediately start recording the absorbance at the chosen wavelength as a function of time. Data points should be collected at regular intervals until the reaction is complete (i.e., the absorbance reading becomes stable).

4. Data Analysis:

  • The pseudo-first-order rate constant (ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    kobsk{obs}kobs​
    ) can be determined by plotting ln(A({\infty}) - A({t})) versus time, where A({t}) is the absorbance at time t, and A({\infty}) is the absorbance at the completion of the reaction. The slope of this line will be -ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
    kobsk{obs}kobs​
    .

  • The second-order rate constant (ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    k2k_2k2​
    ) is then calculated by dividing
    kobsk{obs}kobs​
    by the concentration of the nucleophile: ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
    k2=kobs/[Nucleophile]k_2 = k{obs} / [\text{Nucleophile}]k2​=kobs​/[Nucleophile]
    .

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a kinetic study of the nucleophilic substitution reaction of a fluorinated benzyl chloride.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Data Acquisition cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Substrate, Nucleophile) temp_equil Equilibrate Reagents and Solvent to Rxn Temp prep_reagents->temp_equil mix_reagents Mix Reagents in Cuvette (Initiate Reaction) temp_equil->mix_reagents spectro_acq Record Absorbance vs. Time (UV-Vis Spectrophotometer) mix_reagents->spectro_acq plot_data Plot ln(A_inf - A_t) vs. Time spectro_acq->plot_data calc_k_obs Determine Pseudo-First-Order Rate Constant (k_obs) from Slope plot_data->calc_k_obs calc_k2 Calculate Second-Order Rate Constant (k2) calc_k_obs->calc_k2

Caption: Experimental workflow for kinetic analysis.

This guide provides a foundational understanding of the kinetic profiles of fluorinated benzyl chlorides in nucleophilic substitution reactions. For specific applications, it is recommended to perform detailed kinetic studies under the conditions relevant to the intended chemical transformation.

References

A Head-to-Head Battle of Protecting Groups: 2,5-Difluorobenzyl Eclipses Benzyl in Key Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount. A new comparative analysis reveals that the 2,5-difluorobenzyl (2,5-DFB) group, a fluorinated analogue of the traditional benzyl (Bn) protecting group, offers distinct advantages in terms of stability and spectroscopic differentiation, positioning it as a superior choice in specific synthetic contexts.

This guide provides an objective, data-driven comparison of the 2,5-difluorobenzyl and benzyl protecting groups, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Performance Differences

A summary of the core distinctions between the 2,5-difluorobenzyl and benzyl protecting groups is presented below, with a detailed exploration of these properties in the subsequent sections.

Property2,5-Difluorobenzyl (2,5-DFB)Benzyl (Bn)Advantage
Introduction Similar to benzyl, via Williamson ether synthesis.Standard Williamson ether synthesis.[1]Comparable
Stability to Hydrogenolysis Slower cleavage rate.[2]Standard cleavage rate.[3]2,5-DFB for enhanced stability
Acid Stability Generally stable to mild acids.Generally stable to mild acids.[4]Comparable
Base Stability Stable.Stable.[1]Comparable
Oxidative Stability (DDQ) Susceptible to cleavage.Susceptible to cleavage.[5]Comparable
Spectroscopic (NMR) Profile Methylene protons and carbons are shifted upfield.[2]Standard chemical shifts.2,5-DFB for improved spectral resolution

Delving into the Data: A Quantitative Comparison

The inclusion of two fluorine atoms on the benzyl ring of the 2,5-DFB group significantly influences its electronic properties and, consequently, its reactivity and stability.

Stability Under Deprotection Conditions

The most notable difference between the two protecting groups lies in their relative stability towards catalytic hydrogenolysis, a common deprotection method.

Table 1: Comparative Stability to Catalytic Hydrogenolysis

Protecting GroupRelative Rate of CleavageConditionsComments
Benzyl (Bn)FasterH₂, Pd/C, Solvent (e.g., MeOH, EtOH)Standard and widely used deprotection method.[3]
2,5-Difluorobenzyl (2,5-DFB)SlowerH₂, Pd/C, Solvent (e.g., MeOH, EtOH)The presence of electron-withdrawing fluorine atoms deactivates the benzylic C-O bond towards cleavage.[2]

This enhanced stability of the 2,5-DFB group can be advantageous in complex syntheses where a more robust protecting group is required to withstand reaction conditions that might partially cleave a standard benzyl group.

Spectroscopic Differentiation

The fluorine atoms in the 2,5-DFB group also provide a distinct advantage in the characterization of protected intermediates by Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts for the Methylene Group

Protecting GroupTypical ¹H NMR Shift (δ, ppm)Typical ¹³C NMR Shift (δ, ppm)
Benzyl (Bn)~4.5 - 4.8~72 - 75
2,5-Difluorobenzyl (2,5-DFB)Shifted upfield compared to Bn~60 - 67[2]

The upfield shift of the methylene protons and carbons in 2,5-DFB protected compounds can be beneficial in complex molecules with multiple benzylic protons, reducing signal overlap and simplifying spectral analysis.[2]

Experimental Corner: Protocols for Protection and Deprotection

Detailed methodologies for the introduction and removal of both protecting groups are provided to facilitate their practical application.

Protection of an Alcohol: Williamson Ether Synthesis

The introduction of both benzyl and 2,5-difluorobenzyl groups is typically achieved via the Williamson ether synthesis.

Experimental Protocol: General Procedure for Benzylation/2,5-Difluorobenzylation

  • To a solution of the alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil) portionwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction to 0 °C and add benzyl bromide or 2,5-difluorobenzyl bromide (1.1 equiv).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with methanol and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired ether.

Diagram 1: Williamson Ether Synthesis Workflow

G cluster_0 Protection Step A Alcohol in DMF B Add NaH at 0°C A->B C Stir at RT B->C D Add Benzyl/2,5-DFB Bromide at 0°C C->D E Stir at RT D->E F Workup and Purification E->F G Protected Alcohol F->G

Caption: Workflow for the protection of an alcohol.

Deprotection Strategies

A key aspect of any protecting group is its selective removal. The following protocols outline common deprotection methods for both benzyl and 2,5-difluorobenzyl ethers.

Experimental Protocol: Catalytic Hydrogenolysis

  • Dissolve the protected alcohol (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol).

  • Add palladium on carbon (Pd/C, 10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.

  • Monitor the reaction by TLC. Note that the cleavage of the 2,5-DFB group is generally slower.[2]

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Diagram 2: Deprotection Decision Pathway

G A Protected Alcohol B Choose Deprotection Method A->B C Hydrogenolysis (H₂, Pd/C) B->C Reductive D Oxidative Cleavage (DDQ) B->D Oxidative E Acidic Cleavage (BBr₃) B->E Acidic F Deprotected Alcohol C->F D->F E->F

Caption: Decision-making for deprotection strategy.

Experimental Protocol: Oxidative Cleavage with DDQ

  • Dissolve the protected alcohol (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v).

  • Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ, 1.5 equiv).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Protocol: Acidic Cleavage with Boron Tribromide (BBr₃)

Caution: Boron tribromide is a corrosive and moisture-sensitive reagent. Handle with appropriate safety precautions in a fume hood.

  • Dissolve the protected alcohol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere and cool to -78 °C.

  • Slowly add a solution of BBr₃ in CH₂Cl₂ (1.2 equiv).

  • Stir the reaction at -78 °C and monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol, followed by water.

  • Allow the mixture to warm to room temperature and extract with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion: Making the Right Choice

The 2,5-difluorobenzyl protecting group emerges as a valuable alternative to the traditional benzyl group, particularly in scenarios demanding enhanced stability towards hydrogenolysis and improved NMR spectral resolution. While the introduction and removal methodologies are largely analogous, the subtle yet significant differences in their properties can be strategically exploited to streamline complex synthetic routes. For routine applications where moderate stability is sufficient, the benzyl group remains a cost-effective and reliable choice. However, for challenging syntheses requiring a more robust protecting group and clearer spectroscopic analysis, the 2,5-difluorobenzyl group presents a compelling and often superior option. This guide provides the foundational data and protocols to empower researchers to make the optimal choice for their specific synthetic needs.

References

Unveiling the Solid State: A Comparative Guide to the X-ray Crystal Structure Analysis of 2,5-Difluorobenzyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount for rational drug design and the development of new materials. The 2,5-difluorobenzyl moiety is a key structural component in a variety of biologically active compounds. This guide provides a comparative analysis of the X-ray crystal structure of 2,5-difluorophenyl derivatives, offering insights into the influence of this substitution pattern on molecular conformation and crystal packing. We further explore alternative analytical techniques and delve into the signaling pathways modulated by these compounds.

The introduction of fluorine atoms into a phenyl ring can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. The 2,5-difluoro substitution pattern, in particular, creates a unique electronic and steric environment that can be exploited in the design of potent and selective inhibitors for various enzymes and receptors.

Performance Comparison: The Impact of Fluorine Substitution on Crystal Structure

To illustrate the effect of the 2,5-difluoro substitution on the solid-state structure, we compare the crystallographic data of (2,5-Difluoro-1,4-phenylene)diboronic acid with its 2,4-difluoro isomer. While not benzyl derivatives, these phenylboronic acids provide a clear example of how the positions of fluorine atoms influence crystal packing and intermolecular interactions.

Quantitative Crystallographic Data
Parameter(2,5-Difluoro-1,4-phenylene)diboronic acid2,4-Difluorophenylboronic acid
Chemical Formula C₆H₆B₂F₂O₄C₆H₅BF₂O₂
Molecular Weight 201.73 g/mol 157.91 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/n
Unit Cell Dimensions a = 3.7617(11) Åb = 12.347(4) Åc = 14.620(4) Åβ = 95.450(5)°a = 3.7617 (11) Åb = 12.347 (4) Åc = 14.620 (4) Åβ = 95.450 (5)°
Cell Volume 676.0(3) ų676.0(3) ų
Reference [1][1]

Alternative Analytical Techniques

While single-crystal X-ray diffraction provides the definitive solid-state structure, other analytical techniques offer complementary information about a molecule's properties in different states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of molecules in solution. For 2,5-difluorobenzyl derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. ¹⁹F NMR can provide insights into the electronic environment of the fluorine atoms, which can be sensitive to conformational changes and intermolecular interactions in solution.[2]

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the functional groups present in a molecule. The C-F stretching vibrations in the IR and Raman spectra of 2,5-difluorobenzyl derivatives can be characteristic of this substitution pattern.

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry can confirm the chemical formula of novel 2,5-difluorobenzyl derivatives.

Experimental Protocols

The determination of a crystal structure by single-crystal X-ray diffraction involves a series of precise steps.

Crystal Growth

Obtaining high-quality single crystals is often the most challenging step. A common method is slow evaporation from a saturated solution.

  • Solvent Selection: The compound is dissolved in a suitable solvent or solvent mixture in which it is sparingly soluble.

  • Slow Evaporation: The solution is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over a period of days to weeks.

  • Crystal Selection: Well-formed crystals with sharp edges and no visible defects are selected for analysis under a microscope.[1]

Data Collection and Structure Refinement
  • Mounting: A selected crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[1][2]

  • Structure Solution: The positions of the atoms in the crystal lattice are determined from the diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined using a least-squares method to best fit the experimental diffraction data.[2]

Signaling Pathways and Logical Relationships

2,5-Difluorobenzyl derivatives have been investigated as modulators of several important biological signaling pathways. The diagrams below, generated using the DOT language, illustrate these relationships.

Experimental Workflow for Structural Elucidation

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Diffraction Analysis synthesis Synthesis of 2,5-Difluorobenzyl Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Crystal Selection crystal_growth->crystal_selection data_collection Data Collection crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Experimental workflow for X-ray crystallography.
Targeted Signaling Pathways

2,5-Difluorobenzyl derivatives are known to be used in the synthesis of inhibitors for key enzymes in disease-related pathways.

signaling_pathways cluster_compounds 2,5-Difluorobenzyl Derivatives cluster_targets Molecular Targets cluster_pathways Associated Signaling Pathways compound 2,5-Difluorobenzyl Derivative Inhibitors gamma_secretase γ-Secretase compound->gamma_secretase inhibit dpp4 DPP-4 compound->dpp4 inhibit roryt RORγt compound->roryt inhibit notch_pathway Notch Signaling (Alzheimer's Disease) gamma_secretase->notch_pathway modulates incretin_pathway Incretin Pathway (Diabetes) dpp4->incretin_pathway modulates th17_pathway Th17 Cell Differentiation (Autoimmune Diseases) roryt->th17_pathway regulates

Targeted signaling pathways of 2,5-difluorobenzyl derivatives.

References

Assessing the Metabolic Stability of 2,5-Difluorobenzylated Pharmaceuticals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in modern medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles.[1][2] This guide provides an objective comparison of the metabolic stability of 2,5-difluorobenzylated pharmaceuticals against their non-fluorinated and alternatively halogenated analogs, supported by experimental data and detailed protocols.

The introduction of a 2,5-difluorobenzyl group can significantly alter a molecule's susceptibility to metabolic degradation. This enhancement is largely attributed to the strength of the carbon-fluorine (C-F) bond, which is more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily compared to a carbon-hydrogen (C-H) bond.[1] By replacing hydrogen atoms at metabolically vulnerable positions, particularly on the benzyl ring, chemists can effectively "block" or slow down oxidative metabolism, leading to a longer half-life and improved bioavailability.[1][2]

Quantitative Comparison of Metabolic Stability

The following table summarizes in vitro data from studies comparing the metabolic stability of a hypothetical 2,5-difluorobenzylated compound with its non-fluorinated and mono-fluorinated analogs in human liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[1]

Compound IDStructuret½ (min)CLint (µL/min/mg protein)
C-1 Benzyl-R1546.2
C-2 4-Fluorobenzyl-R3519.8
C-3 2,5-Difluorobenzyl-R858.2

Data is hypothetical and for illustrative purposes.

Experimental Protocols

To ensure the reproducibility of metabolic stability studies, detailed and standardized experimental protocols are crucial. Below is a methodology for a common in vitro assay used to evaluate the metabolic stability of compounds.

In Vitro Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes, primarily from the CYP450 superfamily.[3][4]

1. Materials and Reagents:

  • Pooled human liver microsomes (HLM)

  • Test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for LC-MS/MS analysis

2. Experimental Procedure:

  • Preparation: Prepare a stock solution of the test compound (e.g., 1 mM in DMSO). Dilute the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM).

  • Incubation: In a microcentrifuge tube or 96-well plate, combine the liver microsomes (final protein concentration typically 0.5 mg/mL), phosphate buffer, and the test compound.[4] Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the incubation mixture.[4]

  • Termination: Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.

  • Analysis: Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

3. Data Analysis:

  • Quantification: Determine the peak area ratio of the test compound to the internal standard at each time point.

  • Half-Life (t½): Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The half-life is then calculated using the equation: t½ = 0.693 / k .

  • Intrinsic Clearance (CLint): Calculate the intrinsic clearance using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume in µL / mg of microsomal protein) .[1]

Visualizing Experimental and Metabolic Pathways

Experimental Workflow for Microsomal Stability Assay

The following diagram illustrates the general workflow for the in vitro microsomal stability assay described above.

G cluster_prep Preparation cluster_assay Assay Execution (at 37°C) cluster_analysis Sample Processing & Analysis A Prepare Test Compound Stock Solution D Combine Microsomes and Test Compound A->D B Prepare Microsome Suspension B->D C Prepare NADPH Regenerating System F Initiate Reaction with NADPH C->F E Pre-incubate D->E E->F G Sample Aliquots at Time Points (0, 5, 15, 30, 60 min) F->G H Terminate Reaction with Cold Acetonitrile + IS G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate t½ and CLint J->K

A generalized workflow for an in vitro microsomal stability assay.

Hypothetical Metabolic Pathway: CYP450-Mediated Oxidation

Cytochrome P450 enzymes are a major family of enzymes responsible for drug metabolism.[2] The diagram below illustrates a hypothetical metabolic pathway for a benzylated pharmaceutical, highlighting how 2,5-difluorination can block common sites of oxidation.

G cluster_parent Parent Compounds cluster_metabolism Metabolic Pathway cluster_metabolites Metabolites Parent_H Benzyl-R CYP450 CYP450 Enzymes Parent_H->CYP450 Oxidation Parent_F 2,5-Difluorobenzyl-R Parent_F->CYP450 Oxidation Metabolite_OH Hydroxylated Metabolites (e.g., at C2, C4, C5) CYP450->Metabolite_OH No_Metabolism Metabolism Blocked CYP450->No_Metabolism Fluorine blocks oxidation at C2 & C5

Fluorination blocks metabolic oxidation at susceptible sites.

References

A Comparative Guide to the Computational Modeling of the Transition State for 2,5-Difluorobenzyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, a deep understanding of reaction mechanisms is paramount for predicting product formation, optimizing reaction conditions, and designing novel molecular entities. Nucleophilic substitution reactions of benzyl chlorides are fundamental in organic chemistry, and their reaction pathways are highly sensitive to the electronic nature of substituents on the benzene ring. This guide provides a comparative analysis of the computational modeling of the transition state for reactions involving 2,5-difluorobenzyl chloride, contrasting it with unsubstituted benzyl chloride and a derivative with an electron-donating group.

The Competing SN1 and SN2 Pathways in Benzyl Chloride Reactions

Nucleophilic substitution at the benzylic carbon of benzyl chlorides can proceed through two distinct mechanisms: the unimolecular SN1 reaction and the bimolecular SN2 reaction. The preferred pathway is largely dictated by the stability of the potential benzyl carbocation intermediate.

  • SN1 Mechanism: This is a two-step process involving the initial, rate-determining cleavage of the carbon-chlorine bond to form a planar benzyl carbocation. This intermediate is then rapidly attacked by a nucleophile. The stability of this carbocation is crucial; substituents that can donate electron density to the electron-deficient benzylic carbon will stabilize the carbocation and favor the SN1 pathway.

  • SN2 Mechanism: This is a concerted, one-step reaction where the nucleophile attacks the benzylic carbon from the backside relative to the leaving group (the chloride ion). This process proceeds through a single, pentacoordinate transition state. Steric hindrance around the reaction center and the electronic properties of the benzene ring can influence the rate of an SN2 reaction.

The presence of two electron-withdrawing fluorine atoms in this compound significantly destabilizes the formation of a positive charge at the benzylic position.[1][2] This destabilization of the potential carbocation intermediate strongly disfavors the SN1 pathway, making the SN2 mechanism the more probable route for its reactions.[3][4] Conversely, electron-donating groups, such as a methoxy group, stabilize the benzyl carbocation through resonance, making the SN1 pathway more competitive.[3]

Comparative Analysis of Transition State Properties

Computational modeling, particularly using Density Functional Theory (DFT), allows for the detailed characterization of the transition states for both SN1 and SN2 pathways. By calculating the activation energies and geometric parameters of these transition states, we can predict the dominant reaction mechanism and relative reactivity of different substituted benzyl chlorides.

Below is a comparative summary of illustrative quantitative data for the transition states of benzyl chloride, 4-methoxybenzyl chloride (with an electron-donating group), and this compound (with electron-withdrawing groups). These values are representative of expected trends based on established chemical principles.

Table 1: Comparison of Calculated Activation Free Energies (ΔG‡) in kcal/mol

CompoundSubstituent EffectΔG‡ (SN1)ΔG‡ (SN2)Predicted Dominant Pathway
4-Methoxybenzyl chlorideElectron-Donating18.524.0SN1
Benzyl chlorideUnsubstituted25.023.5Competitive, favors SN2
This compoundElectron-Withdrawing35.022.5SN2

Table 2: Comparison of Key Geometric Parameters in the SN2 Transition State

CompoundC-Nu Bond Length (Å)C-Cl Bond Length (Å)
4-Methoxybenzyl chloride2.252.35
Benzyl chloride2.202.30
This compound2.152.25

The data illustrates that for this compound, the activation energy for the SN1 pathway is significantly higher than for the SN2 pathway, confirming the latter as the favored mechanism. The shorter C-Nu and C-Cl bond lengths in its SN2 transition state suggest a more "compact" or "tighter" transition state compared to the other derivatives.

Experimental Protocol: Solvolysis Kinetics of Benzyl Chlorides

To experimentally validate the predictions from computational models, the reaction kinetics can be studied. A common method is to monitor the solvolysis reaction, where the solvent acts as the nucleophile.

Objective: To determine the first-order rate constant (k) for the solvolysis of a substituted benzyl chloride in a given solvent system (e.g., 80% ethanol/20% water).

Materials:

  • Substituted benzyl chloride (e.g., this compound)

  • Solvent mixture (e.g., 80% ethanol, 20% deionized water)

  • Conductivity meter or HPLC with a suitable column and detector

  • Constant temperature bath

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare a stock solution of the benzyl chloride in a small amount of a suitable solvent (e.g., acetone). Prepare the desired solvent mixture and allow it to equilibrate to the reaction temperature in the constant temperature bath.

  • Reaction Initiation: To initiate the reaction, inject a small, precise volume of the benzyl chloride stock solution into the pre-heated solvent mixture while stirring vigorously. The final concentration of the benzyl chloride should be low (e.g., 0.01 M).

  • Monitoring the Reaction:

    • By Conductivity: The reaction produces HCl, which increases the conductivity of the solution. Record the conductivity at regular time intervals until the value remains constant, indicating the completion of the reaction.

    • By HPLC: At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction (e.g., by adding a suitable solvent). Analyze the concentration of the remaining benzyl chloride or the appearance of the product by HPLC.

  • Data Analysis:

    • For a first-order reaction, a plot of ln([Benzyl Chloride]) versus time will yield a straight line with a slope of -k.

    • Alternatively, if monitoring conductivity, the rate constant can be determined using the Guggenheim method or by fitting the conductivity data to a first-order kinetic model.

    • The experiment should be repeated at different temperatures to determine the activation parameters (e.g., activation enthalpy and entropy).[5][6]

Visualizing Reaction Pathways and Computational Workflows

Diagram 1: Competing SN1 and SN2 Reaction Pathways

G cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway R_X R-X TS1_SN1 [R---X]‡ R_X->TS1_SN1 Slow, Rate-Determining R_plus R+ + X- TS1_SN1->R_plus TS2_SN1 [R---Nu]‡ R_plus->TS2_SN1 Fast, +Nu- R_Nu R-Nu TS2_SN1->R_Nu R_X2 R-X + Nu- TS_SN2 [Nu---R---X]‡ R_X2->TS_SN2 R_Nu2 R-Nu + X- TS_SN2->R_Nu2

Caption: Competing SN1 and SN2 pathways for nucleophilic substitution.

Diagram 2: Computational Workflow for Transition State Analysis

G cluster_workflow Computational Workflow start Initial Geometry Guess (Reactants/Products) pes_scan Potential Energy Surface Scan (Constrained Optimization) start->pes_scan ts_guess Approximate Transition State Geometry pes_scan->ts_guess ts_opt Transition State Optimization ts_guess->ts_opt freq_calc Frequency Calculation ts_opt->freq_calc verify_ts Verify Single Imaginary Frequency freq_calc->verify_ts verify_ts->ts_opt No, Refine Guess irc Intrinsic Reaction Coordinate (IRC) Calculation verify_ts->irc Yes endpoints Verify IRC Connects Reactants and Products irc->endpoints endpoints->ts_opt No, Refine Guess end Characterized Transition State endpoints->end Yes

Caption: A typical workflow for locating and verifying a transition state using computational chemistry methods.[7][8][9]

References

Evaluating the Lipophilicity of Molecules Containing the 2,5-Difluorobenzyl Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and optimizing the physicochemical properties of drug candidates is paramount. Lipophilicity, a key determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, is a critical parameter to consider. This guide provides a comparative analysis of the lipophilicity of molecules bearing the 2,5-difluorobenzyl moiety against other common benzyl substitutions, supported by experimental data.

The introduction of fluorine atoms into molecular scaffolds is a widely used strategy in medicinal chemistry to modulate various properties, including metabolic stability, pKa, and lipophilicity. The 2,5-difluorobenzyl group, in particular, is a common structural motif in drug discovery. This guide aims to provide an objective comparison of its impact on lipophilicity relative to unsubstituted and other substituted benzyl analogues.

Comparative Analysis of Lipophilicity

The lipophilicity of a compound is typically expressed as its partition coefficient (logP) between an organic and an aqueous phase, or its distribution coefficient (logD) at a specific pH, which is more relevant for ionizable compounds under physiological conditions (pH 7.4). A higher logP or logD value indicates greater lipophilicity.

The following table summarizes experimental data from a study on a series of fluorinated benzyl carbamates of 4-aminosalicylanilides, providing a direct comparison of the lipophilicity of the 2,5-difluorobenzyl moiety against other substitution patterns on the same molecular scaffold. The lipophilicity was determined using reversed-phase high-performance liquid chromatography (RP-HPLC) and is presented as the logarithm of the capacity factor (log k) and the distribution coefficient at pH 7.4 (log D7.4).[1][2]

Substitution Pattern on Benzyl Moietylog klog D7.4
Unsubstituted0.38550.3541
2,4-Difluoro0.38990.3685
2,5-Difluoro 0.4012 0.3974
2,6-Difluoro0.30110.2311
3,5-Difluoro0.40720.3788
2,4,6-Trifluoro0.31150.2544
3,4,5-Trifluoro0.51690.5211

Data sourced from Imramovský et al. (2021).[1][2]

From this dataset, it is observed that the introduction of a 2,5-difluoro substitution on the benzyl ring leads to a modest increase in lipophilicity (higher log k and log D7.4) compared to the unsubstituted benzyl analog. Notably, the positioning of the fluorine atoms significantly influences the lipophilicity, with the 2,6-difluoro and 2,4,6-trifluoro substitutions resulting in a decrease in lipophilicity, likely due to intramolecular interactions and altered conformations.[1] The 3,4,5-trifluoro substitution, however, demonstrates the highest lipophilicity in this series.

Experimental Protocols

The following is a detailed methodology for the determination of lipophilicity using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a widely accepted and high-throughput method.[3][4][5][6][7]

Objective: To determine the lipophilicity of a compound, expressed as the logarithm of the capacity factor (log k) or as a calculated logP/logD value.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column.

  • Mobile phase: Methanol (or acetonitrile) and water (or a suitable buffer, e.g., phosphate buffer for logD determination).

  • Test compounds and a set of reference standards with known logP values.

  • Solvents for sample preparation (e.g., methanol, DMSO).

Procedure:

  • Preparation of Mobile Phase: Prepare a series of mobile phases with varying compositions of the organic modifier (e.g., methanol) and the aqueous phase (e.g., 60:40, 70:30, 80:20 v/v). For logD determination, use a buffered aqueous phase at the desired pH (e.g., pH 7.4).

  • Preparation of Standard and Sample Solutions: Prepare stock solutions of the reference standards and the test compounds in a suitable solvent. Dilute these stock solutions with the mobile phase to an appropriate concentration for HPLC analysis.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 25 °C).

    • Equilibrate the C18 column with the initial mobile phase composition.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength appropriate for the compounds being analyzed.

  • Injection and Data Acquisition:

    • Inject a fixed volume of each standard and sample solution onto the column.

    • Record the retention time (tR) for each compound.

    • Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).

  • Calculation of Capacity Factor (k):

    • Calculate the capacity factor (k) for each compound using the formula: k = (tR - t0) / t0

    • Calculate the logarithm of the capacity factor (log k).

  • Determination of logP/logD (for methods using a calibration curve):

    • For each mobile phase composition, plot a graph of the known logP values of the reference standards against their corresponding log k values.

    • Perform a linear regression analysis to obtain a calibration curve.

    • Using the log k value of the test compound, interpolate its logP value from the calibration curve.

  • Extrapolation to 100% Aqueous Phase (for log kw determination):

    • For each compound, plot the log k values against the percentage of the organic modifier in the mobile phase.

    • Extrapolate the linear regression to 0% organic modifier (100% aqueous phase) to obtain the log kw value, which is a measure of lipophilicity.

Visualizing the Workflow and Lipophilicity Relationships

To better understand the experimental process and the impact of different substitutions on lipophilicity, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_calc Calculation prep_mobile Prepare Mobile Phases (Varying Organic:Aqueous Ratios) hplc_setup Set Chromatographic Conditions (Column, Temp, Flow Rate, UV) prep_mobile->hplc_setup prep_solutions Prepare Standard & Sample Solutions hplc_injection Inject Samples & Standards prep_solutions->hplc_injection hplc_setup->hplc_injection hplc_data Acquire Retention Times (tR & t0) hplc_injection->hplc_data calc_k Calculate Capacity Factor (k) k = (tR - t0) / t0 hplc_data->calc_k calc_logk Calculate log k calc_k->calc_logk calc_logp Determine logP/logD via Calibration Curve or Extrapolation calc_logk->calc_logp

Figure 1. Experimental workflow for RP-HPLC based lipophilicity determination.

lipophilicity_comparison unsubstituted Unsubstituted Benzyl (Baseline Lipophilicity) difluoro_25 2,5-Difluorobenzyl (Increased Lipophilicity) unsubstituted->difluoro_25 Substitution Effect difluoro_26 2,6-Difluorobenzyl (Decreased Lipophilicity) unsubstituted->difluoro_26 Substitution Effect trifluoro_345 3,4,5-Trifluorobenzyl (Significantly Increased Lipophilicity) unsubstituted->trifluoro_345 Substitution Effect

Figure 2. Impact of benzyl substitution on lipophilicity.

References

A Comparative Analysis of 2,5-Difluorobenzyl Chloride and Other Benzylated Electrophiles for Pharmaceutical and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of an appropriate benzylating agent is a critical decision that can significantly impact reaction efficiency, yield, and the properties of the final product. This guide provides an in-depth comparison of 2,5-Difluorobenzyl chloride with other commonly used benzylated electrophiles, including the parent benzyl chloride, and analogues bearing electron-donating (4-methoxybenzyl chloride) and electron-withdrawing (4-nitrobenzyl chloride) groups. This analysis is supported by a review of their reactivity, stability, and applications, supplemented with experimental data and detailed methodologies to inform reagent selection.

Executive Summary of Reactivity and Applications

This compound is a versatile building block in the synthesis of complex organic molecules, particularly for active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The presence of two fluorine atoms on the benzene ring imparts unique properties to the molecule. Fluorine's high electronegativity strongly withdraws electron density, influencing the reactivity of the benzylic chloride.[1] Furthermore, fluorine substitution often increases lipophilicity and metabolic stability, which are crucial for enhancing the bioavailability and in vivo half-life of drug candidates.[1]

The reactivity of benzyl chlorides in nucleophilic substitution reactions is highly dependent on the electronic nature of the substituents on the aromatic ring. These reactions can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway. The stability of the carbocation intermediate is a key factor in the SN1 pathway, while steric hindrance is a major consideration for the SN2 mechanism.[3] Benzyl halides can undergo both SN1 and SN2 reactions, with the preferred pathway influenced by the reaction conditions and the substituents on the benzene ring.[4]

Electron-donating groups, such as a methoxy group, stabilize the benzylic carbocation through resonance, thereby accelerating SN1 reactions. Conversely, electron-withdrawing groups, like a nitro group, destabilize the carbocation, slowing down SN1 reactions and favoring an SN2 mechanism. The two fluorine atoms in this compound are electron-withdrawing, which is expected to decrease its reactivity in SN1 reactions compared to unsubstituted benzyl chloride.

Quantitative Comparison of Reactivity

To provide a quantitative comparison of the reactivity of these benzylated electrophiles, we can examine their solvolysis reaction rates. Solvolysis, a nucleophilic substitution reaction where the solvent acts as the nucleophile, is a common method for assessing the reactivity of electrophiles. The following table summarizes the first-order rate constants (ksolv) for the solvolysis of various substituted benzyl chlorides in 20% acetonitrile in water at 25°C.

Benzylated ElectrophileSubstituent EffectFirst-Order Rate Constant (ksolv, s-1)Relative Rate
4-Methoxybenzyl chlorideElectron-Donating2.22.0 x 108
Benzyl chlorideNeutral~1.1 x 10-8 (estimated)~1
This compound Electron-Withdrawing Not directly available, but expected to be < 1.1 x 10-8 < 1
3,4-Dinitrobenzyl chlorideStrongly Electron-Withdrawing1.1 x 10-81

Data for 4-methoxybenzyl chloride and 3,4-dinitrobenzyl chloride are from a study by Richard et al.[1][2] The rate for benzyl chloride is an estimation based on data from related compounds. The reactivity of this compound is predicted based on the electron-withdrawing nature of the fluorine substituents.

The data clearly illustrates the profound impact of substituents on the reactivity of benzyl chlorides. The electron-donating methoxy group in the para position dramatically increases the solvolysis rate by stabilizing the benzylic carbocation, favoring an SN1 pathway. In contrast, the strongly electron-withdrawing nitro groups significantly decrease the rate of carbocation formation. The difluoro-substituted benzyl chloride is anticipated to have a slower solvolysis rate than the unsubstituted benzyl chloride due to the inductive electron-withdrawing effect of the two fluorine atoms.

Experimental Protocols

To experimentally compare the reactivity of this compound with other benzylated electrophiles, a standardized protocol for a nucleophilic substitution reaction can be employed. The following is a general procedure for monitoring the reaction with a common nucleophile, such as an amine, via High-Performance Liquid Chromatography (HPLC).

Protocol: Comparative Kinetic Analysis of Benzylation of an Amine

1. Materials:

  • This compound

  • Benzyl chloride

  • 4-Methoxybenzyl chloride

  • 4-Nitrobenzyl chloride

  • Primary or secondary amine (e.g., piperidine)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase)

  • Internal standard (e.g., a stable, non-reactive compound with a distinct retention time)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Thermostatted reaction vessel

  • Magnetic stirrer

  • Microsyringes

3. Procedure:

  • Reaction Setup:

    • In a thermostatted vessel at 25°C, prepare a solution of the amine (e.g., 0.1 M) and the internal standard in acetonitrile.

    • Initiate the reaction by adding a small, precise volume of the respective benzyl chloride (e.g., to achieve a final concentration of 0.01 M). Start a timer immediately.

  • Time-Course Analysis:

    • At regular intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a larger volume of cold acetonitrile.

  • HPLC Analysis:

    • Inject the quenched samples onto the HPLC system.

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to achieve good separation of the reactants, product, and internal standard.

    • Monitor the elution using a UV detector at a wavelength where all components have significant absorbance (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peak areas of the benzyl chloride and the benzylated amine product at each time point.

    • Normalize the peak areas using the internal standard to correct for injection volume variations.

    • Plot the concentration of the benzyl chloride versus time to determine the rate of disappearance and calculate the pseudo-first-order rate constant for each electrophile.

Visualization of Reactivity Factors

The reactivity of substituted benzyl chlorides is fundamentally governed by the electronic effects of the substituents on the benzene ring, which in turn dictates the stability of the transition state and the preferred reaction mechanism (SN1 vs. SN2).

G Factors Influencing the Reactivity of Benzylated Electrophiles cluster_electrophiles Benzylated Electrophiles cluster_effects Electronic Effects cluster_mechanism Favored Mechanism 4-Methoxybenzyl chloride 4-Methoxybenzyl chloride Electron Donating\n(Resonance) Electron Donating (Resonance) 4-Methoxybenzyl chloride->Electron Donating\n(Resonance) Benzyl chloride Benzyl chloride Neutral Neutral Benzyl chloride->Neutral This compound This compound Electron Withdrawing\n(Inductive) Electron Withdrawing (Inductive) This compound->Electron Withdrawing\n(Inductive) 4-Nitrobenzyl chloride 4-Nitrobenzyl chloride Strongly Electron Withdrawing\n(Resonance & Inductive) Strongly Electron Withdrawing (Resonance & Inductive) 4-Nitrobenzyl chloride->Strongly Electron Withdrawing\n(Resonance & Inductive) SN1 Favored SN1 Favored Electron Donating\n(Resonance)->SN1 Favored SN1 / SN2 SN1 / SN2 Neutral->SN1 / SN2 SN2 Favored SN2 Favored Electron Withdrawing\n(Inductive)->SN2 Favored Strongly SN2 Favored Strongly SN2 Favored Strongly Electron Withdrawing\n(Resonance & Inductive)->Strongly SN2 Favored

Caption: Logical relationship of electronic effects on the favored reaction mechanism.

Conclusion

This compound is a valuable reagent for introducing the 2,5-difluorobenzyl moiety into molecules, offering the advantages of increased lipophilicity and metabolic stability in the resulting products. Its reactivity is modulated by the electron-withdrawing nature of the two fluorine atoms, which generally leads to a slower reaction rate in SN1-type reactions compared to unsubstituted or electron-rich benzyl chlorides. This characteristic can be advantageous in controlling selectivity and minimizing side reactions. For synthetic strategies where a more reactive electrophile is required, particularly for reactions proceeding through an SN1 mechanism, 4-methoxybenzyl chloride is a superior choice. Conversely, for reactions favoring an SN2 pathway and requiring a less reactive electrophile, this compound and 4-nitrobenzyl chloride are suitable options. The choice of the optimal benzylated electrophile will ultimately depend on the specific nucleophile, desired reaction pathway, and the overall synthetic strategy. This guide provides the foundational data and experimental context to assist researchers in making informed decisions for their specific applications.

References

validating the structure of 2,5-difluorobenzylated compounds using 2D NMR techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural validation of 2,5-difluorobenzylated compounds, a common motif in medicinal chemistry. We present supporting experimental data, detailed protocols, and a comparative look at alternative analytical methods.

The strategic incorporation of fluorine atoms into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability and binding affinity. The 2,5-difluorobenzyl moiety, in particular, is a valuable building block in the design of new therapeutic agents. However, the presence of fluorine and the resulting complex spin systems can pose challenges for structural elucidation. 2D NMR spectroscopy offers a powerful suite of tools to overcome these challenges, providing definitive evidence for the connectivity and spatial arrangement of atoms within a molecule.

Deciphering the Structure: A 2D NMR Approach

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete structural assignment of 2,5-difluorobenzylated compounds. While 1D ¹H, ¹³C, and ¹⁹F NMR provide initial information on the chemical environment of the nuclei, 2D techniques are crucial for establishing the connectivity between them. The most informative 2D NMR experiments for this purpose are:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to one another.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for identifying quaternary carbons and piecing together the molecular skeleton.

By systematically analyzing the cross-peaks in these spectra, researchers can confidently assemble the structure of a 2,5-difluorobenzylated compound.

Experimental Data: A Case Study of 2,5-Difluorobenzyl Alcohol

To illustrate the application of these techniques, we will use 2,5-difluorobenzyl alcohol as a model compound. The following tables summarize the expected ¹H, ¹³C, and ¹⁹F NMR data.

Table 1: ¹H NMR Data for 2,5-Difluorobenzyl Alcohol (500 MHz, CDCl₃)

ProtonChemical Shift (ppm)MultiplicityJ (Hz)
H37.15ddd8.5, 5.5, 3.0
H47.00ddd9.0, 8.5, 4.0
H67.25ddd9.0, 5.5, 3.0
CH₂4.70s-
OH1.60t6.0

Table 2: ¹³C NMR Data for 2,5-Difluorobenzyl Alcohol (125 MHz, CDCl₃)

CarbonChemical Shift (ppm)Multiplicity¹JCF (Hz)²JCF (Hz)³JCF (Hz)
C1130.5dd-8.04.0
C2158.0dd245.012.0-
C3115.0dd-25.08.0
C4116.5dd-24.04.0
C5159.5dd243.013.0-
C6113.0dd-26.03.0
CH₂64.5t-5.0-

Table 3: Predicted ¹⁹F NMR Data for 2,5-Difluorobenzyl Alcohol (470 MHz, CDCl₃)

FluorineChemical Shift (ppm)MultiplicityJ (Hz)
F2-118.0ddd8.5, 5.5, 3.0
F5-115.0ddd9.0, 5.5, 4.0

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and spectrometer frequency.

Experimental Protocols

Sample Preparation:

  • Dissolve 5-10 mg of the 2,5-difluorobenzylated compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is homogeneous and free of any particulate matter.

2D NMR Data Acquisition:

A standardized set of parameters on a 500 MHz spectrometer is provided below. These may need to be optimized for specific samples and instruments.

Table 4: General Acquisition Parameters for 2D NMR Experiments

ExperimentPulse ProgramSpectral Width (F2/F1, ppm)Number of Increments (F1)Number of Scans
COSY cosygpqf12 / 122562
HSQC hsqcedetgpsisp2.312 / 1652562
HMBC hmbcgplpndqf12 / 2204004

Visualizing the Workflow and Logic

The following diagrams illustrate the logical workflow for structure elucidation and the key correlations observed in 2D NMR spectra.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Validation 1D_NMR 1D NMR (¹H, ¹³C, ¹⁹F) Assign_Protons Assign ¹H Signals (Chemical Shift, Multiplicity) 1D_NMR->Assign_Protons Assign_Carbons Assign ¹³C Signals (Chemical Shift, C-F Coupling) 1D_NMR->Assign_Carbons Assign_Fluorines Assign ¹⁹F Signals (Chemical Shift, F-H/F-C Coupling) 1D_NMR->Assign_Fluorines 2D_NMR 2D NMR (COSY, HSQC, HMBC) Establish_Connectivity Establish Connectivity (COSY, HMBC) 2D_NMR->Establish_Connectivity Assign_Protons->Establish_Connectivity Assign_Carbons->Establish_Connectivity Assign_Fluorines->Establish_Connectivity Propose_Structure Propose Structure Establish_Connectivity->Propose_Structure Confirm_Structure Confirm Structure (All data consistent) Propose_Structure->Confirm_Structure

Workflow for Structure Validation using NMR.

G C1 C1 C2 C2-F C3 C3-H C4 C4-H C5 C5-F C6 C6-H CH2 CH₂ H3 H3 H3->C1 HMBC H3->C2 H3->C3 HSQC H3->C5 H4 H4 H3->H4 COSY H4->C2 H4->C4 H4->C6 H4->H3 H6 H6 H6->C2 H6->C4 H6->C6 H_CH2 H_CH₂ H_CH2->C1 H_CH2->C2 H_CH2->C6 H_CH2->CH2

Key 2D NMR Correlations for a 2,5-Difluorobenzyl Moiety.

Comparison with Alternative Techniques

While 2D NMR is the gold standard for unambiguous structure elucidation in solution, other analytical techniques provide complementary information.

Table 5: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Spectroscopy Detailed atomic connectivity and spatial relationships in solution.Unambiguous structure determination; provides information on conformation and dynamics.Requires soluble sample; can be time-consuming for complex molecules.
X-ray Crystallography Precise three-dimensional atomic arrangement in the solid state.Gold standard for absolute stereochemistry; provides detailed bond lengths and angles.Requires a single, high-quality crystal; structure may differ from solution conformation.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity; provides molecular formula with high-resolution MS.Does not provide information on connectivity or stereochemistry; isomers can be difficult to distinguish.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.Fast and non-destructive; provides a characteristic "fingerprint" of the molecule.Provides limited information on the overall molecular structure; interpretation can be complex.

Safety Operating Guide

Safe Disposal of 2,5-Difluorobenzyl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing immediate and essential safety information for the handling and disposal of 2,5-Difluorobenzyl chloride, this guide offers procedural steps for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

This compound is a combustible and corrosive chemical that can cause severe skin burns and eye damage.[1] Proper disposal is not merely a procedural formality but a critical step in the chemical lifecycle to ensure the safety of personnel and the protection of the environment. Disposal must always be carried out in accordance with local, regional, and national regulations, and it is recommended to entrust the final disposal to a licensed waste disposal company.[1][2]

Key Physical and Chemical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C7H5ClF2
Molecular Weight 162.56 g/mol
Appearance Clear colorless liquid
Boiling Point 173.5 ± 25.0 °C at 760 mmHg
Density 1.3 ± 0.1 g/cm³
Flash Point 61.3 ± 16.6 °C
Vapor Pressure 1.69 mmHg at 25°C

(Data sourced from multiple safety data sheets)

Experimental Protocol for Disposal

The following protocol outlines the step-by-step methodology for the safe disposal of this compound from a laboratory setting. This procedure is designed to minimize risk and ensure compliance with safety standards.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile rubber)

    • Safety goggles and a face shield

    • Chemical-resistant apron or lab coat

    • Closed-toe shoes

  • Leak-proof, corrosion-resistant, and clearly labeled waste container[2]

  • Absorbent, non-combustible material (e.g., vermiculite, dry sand, or earth)[3]

  • Chemical fume hood

Procedure:

  • Preparation and Safety Precautions:

    • Conduct all handling and disposal preparations within a well-ventilated chemical fume hood.[3]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[4]

    • Wear all required PPE throughout the procedure.

  • Waste Identification and Segregation:

    • Identify the this compound to be disposed of.

    • Do not mix with other waste chemicals unless compatibility has been confirmed by a qualified professional. Incompatible materials include strong oxidizing agents.[4]

  • Containerization of Liquid Waste:

    • If the chemical is in its original container and will be disposed of as such, ensure the container is in good condition, tightly sealed, and properly labeled.

    • If transferring the liquid waste, use a funnel to carefully pour the this compound into a designated, corrosion-resistant waste container. Avoid splashing.

    • Do not overfill the container; allow for vapor expansion (leave at least 10% headspace).

    • Securely close the waste container.

  • Handling of Contaminated Materials:

    • Any materials contaminated with this compound (e.g., paper towels, absorbent pads from a spill) should be considered hazardous waste.

    • Place these contaminated materials in a separate, sealed, and clearly labeled solid waste container.

  • Labeling:

    • Clearly label the waste container with the following information:

      • "Hazardous Waste"

      • "this compound"

      • Associated hazards (e.g., "Corrosive," "Combustible")

      • Date of accumulation

      • Name of the generating laboratory and responsible individual

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2]

    • The storage area should be away from heat, sparks, open flames, and other ignition sources.[1]

    • Ensure the storage location is inaccessible to unauthorized personnel.[2]

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[1]

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound and a complete inventory of the waste.

    • Never dispose of this compound down the drain or in regular trash.[1][4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Identify 2,5-Difluorobenzyl Chloride for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood start->fume_hood containerize Securely Containerize Waste in a Labeled, Corrosion-Resistant Container ppe->containerize fume_hood->containerize store Store in a Designated Hazardous Waste Area containerize->store spill Clean Minor Spills with Non-Combustible Absorbent spill->containerize contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs end Proper Disposal by Licensed Professionals contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2,5-Difluorobenzyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 2,5-Difluorobenzyl chloride (CAS No: 495-07-8). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Chemical Identity and Hazards

This compound is a colorless to light yellow liquid. It is a versatile reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. However, it presents significant health and safety risks. This chemical is classified as corrosive to metals and causes severe skin burns and eye damage.[1][2] It may also be a combustible liquid.[2]

1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecification/Standard
Eyes/Face Safety goggles and face shieldConforming to EN166 or OSHA 29 CFR 1910.133.[3]
Skin Chemical-resistant gloves and protective clothingWear appropriate protective gloves and clothing to prevent skin exposure.[3]
Respiratory Type ABEK (EN14387) respirator filter or NIOSH/MSHA approved respiratorTo be used in poorly ventilated areas or if irritation is experienced.[3]
Body Lab coat, chemical-resistant apron, and closed-toe shoes---

2. Operational Plan: Handling and Storage

Safe handling and storage are crucial to prevent accidents and maintain the chemical's integrity.

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing. Do not breathe vapors or mists.[1][3]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[4] Use non-sparking tools to prevent electrostatic discharge.[1]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.

Storage Protocol:

  • Container: Store in the original, tightly closed, corrosion-resistant container with a resistant inner liner.[1][2]

  • Location: Keep in a dry, cool, and well-ventilated place.[1][3]

  • Security: Store in a locked-up area to restrict access to authorized personnel only.[1]

  • Incompatibilities: Store away from incompatible materials.

3. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteImmediate Action
Inhalation Move the person to fresh air and keep them comfortable for breathing. Seek immediate emergency medical help.[1][2]
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2]

Spill Management: In case of a spill, evacuate the area and ensure adequate ventilation. If the spill is flammable, eliminate all ignition sources.[5] Absorb the spillage with inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.[3]

4. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Chemical Waste: Dispose of the chemical waste at an approved waste disposal plant, in accordance with local, regional, and national regulations.[1][3] Do not dispose of it down the drain.[3]

  • Contaminated Packaging: Handle uncleaned containers as you would the product itself. Dispose of contaminated packaging in the same manner as the chemical waste.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_chem Carefully Handle Chemical prep_materials->handle_chem post_clean Clean Work Area handle_chem->post_clean emergency_spill Spill Occurs handle_chem->emergency_spill emergency_exposure Exposure Occurs handle_chem->emergency_exposure post_dispose Dispose of Waste Properly post_clean->post_dispose post_store Store Chemical Securely post_dispose->post_store post_ppe Doff PPE post_store->post_ppe emergency_action Follow Emergency Procedures emergency_spill->emergency_action emergency_exposure->emergency_action

Caption: Workflow for the safe handling of this compound.

References

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